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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of Pent-4-en-1-yl Methanesulfonate: A Mechanistic and Practical Guide

Executive Summary Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate) is a highly versatile electrophilic building block utilized extensively in organic synthesis and medicinal chemistry. Characterize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate) is a highly versatile electrophilic building block utilized extensively in organic synthesis and medicinal chemistry. Characterized by its terminal olefin and highly reactive sulfonate ester, it serves as a bifunctional linchpin. It is frequently employed as a primary alkylating agent, a tethering moiety in structure-activity relationship (SAR) studies, and a precursor for radical-mediated cyclizations. This whitepaper provides a comprehensive, self-validating protocol for its synthesis, detailed spectroscopic characterization, and an overview of its applications in advanced drug development.

Mechanistic Rationale & Experimental Design

The synthesis of pent-4-en-1-yl methanesulfonate relies on the nucleophilic attack of the primary hydroxyl group of 4-penten-1-ol onto the highly electrophilic sulfur center of methanesulfonyl chloride (MsCl). To ensure high fidelity and yield, the experimental design must account for several mechanistic variables:

  • Causality of Base Selection: Triethylamine (TEA) is employed not merely as an acid scavenger to neutralize the HCl byproduct, but as a nucleophilic catalyst. TEA reacts with MsCl to form a transient, highly reactive sulfonylammonium intermediate (or a sulfene intermediate, depending on the exact microenvironment), which accelerates the esterification.

  • Causality of Temperature Control: The reaction is strictly maintained at 0 °C during the electrophile addition. This thermal control is critical to suppress exothermic runaway. Elevated temperatures promote competitive side reactions, most notably the nucleophilic displacement of the newly formed mesylate by chloride ions to yield 5-chloropent-1-ene, or base-catalyzed elimination.

  • Solvent Microenvironment: Dichloromethane (DCM) is selected for its aprotic nature and excellent solvating power for both the polar intermediates and the non-polar alkene tail, ensuring a homogeneous reaction mixture.

Experimental Workflow

The following diagram illustrates the sequential logic of the synthesis, highlighting the critical control points required to maintain reaction integrity.

SynthesisWorkflow Step1 1. Substrate Preparation 4-Penten-1-ol in DCM Cool to 0 °C Step2 2. Base Addition Add Triethylamine (TEA) (Acid Scavenger/Catalyst) Step1->Step2 Step3 3. Electrophile Activation Dropwise MsCl (Exothermic Control) Step2->Step3 Step4 4. Mesylation Reaction Stir at 0 °C for 2h (Nucleophilic Attack) Step3->Step4 Step5 5. Acidic Quench 1N HCl Wash (Removes Excess TEA) Step4->Step5 Step6 6. Neutralization Sat. NaHCO3 & Brine Wash (Removes Acidic Byproducts) Step5->Step6 Step7 7. Isolation Dry (Na2SO4) & Concentrate (Yield: ~88%) Step6->Step7

Workflow for the synthesis of Pent-4-en-1-yl methanesulfonate highlighting mechanistic steps.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation from the expected mechanistic pathway is immediately identifiable [1].

Materials Required:

  • 4-Penten-1-ol (1.0 equiv, 10.0 mmol, 861 mg)

  • Methanesulfonyl chloride (MsCl) (1.1 equiv, 11.0 mmol, 0.85 mL)

  • Triethylamine (TEA) (1.1 equiv, 11.0 mmol, 1.53 mL)

  • Anhydrous Dichloromethane (DCM) (40 mL)

Step-by-Step Methodology:

  • System Purging: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry nitrogen (N₂) or argon to prevent moisture-induced hydrolysis of MsCl.

  • Substrate Dissolution: Charge the flask with 4-penten-1-ol and anhydrous DCM. Add TEA in a single portion.

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Validation Check: Insert an internal thermocouple and verify the solution temperature has reached 0–2 °C before proceeding.

  • Electrophile Addition: Add MsCl dropwise over 15 minutes using a syringe pump or addition funnel. Validation Check: Monitor the internal temperature; an exotherm exceeding 5 °C indicates overly rapid addition, which risks chloride substitution. Adjust the drip rate to maintain < 5 °C.

  • Reaction Maturation: Stir the opaque, milky-white suspension (due to the precipitation of triethylammonium chloride) at 0 °C for 2 hours.

  • TLC Validation: Validate reaction completion via Thin Layer Chromatography (TLC) using a 1:9 EtOAc/Petroleum ether system. The starting alcohol (Rf ~0.2) should completely disappear, replaced by a UV-inactive, KMnO₄-active product spot (Rf ~0.40).

  • Quench and Workup: Quench the reaction by adding 4 mL of 1N HCl to protonate and partition unreacted TEA into the aqueous layer. Transfer to a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 × 30 mL) to neutralize residual acid, followed by brine (20 mL) to reduce emulsion and pre-dry the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (in vacuo) at a bath temperature not exceeding 30 °C to prevent thermal degradation. The product is isolated as a colorless oil (Yield: ~88%, 1.44 g).

Characterization & Data Presentation

The structural integrity of the synthesized pent-4-en-1-yl methanesulfonate is confirmed via Nuclear Magnetic Resonance (NMR) spectroscopy. The diagnostic downfield shift of the protons adjacent to the oxygen (from ~3.6 ppm in the starting alcohol to 4.18 ppm in the mesylate) provides definitive proof of successful esterification [1].

Quantitative NMR Data Summary

Table 1: ¹H NMR Spectral Assignments (400 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Assignment
¹H5.80 – 5.69m-1H-CH = (Internal alkene methine)
¹H5.05 – 4.97m-2H=CH ₂ (Terminal alkene protons)
¹H4.18t6.52H-CH ₂-O-Ms (Deshielded by sulfonate)
¹H2.96s-3H-S-CH ₃ (Mesylate methyl group)
¹H2.14q7.22H-CH ₂-C= (Allylic methylene)
¹H1.84 – 1.77m-2H-CH ₂-C-O (Homoallylic methylene)

Table 2: ¹³C{¹H} NMR Spectral Assignments (101 MHz, CDCl₃)

NucleusChemical Shift (δ, ppm)Mechanistic Assignment
¹³C136.6-C H= (Internal alkene carbon)
¹³C116.0=C H₂ (Terminal alkene carbon)
¹³C69.4-C H₂-O-Ms (Electrophilic carbon center)
¹³C37.2-S-C H₃ (Mesylate methyl carbon)
¹³C29.4-C H₂-C= (Allylic carbon)
¹³C28.1-C H₂-C-O (Homoallylic carbon)

Applications in Advanced Therapeutics

Pent-4-en-1-yl methanesulfonate is not merely an endpoint; it is a critical intermediate in the synthesis of complex pharmacophores and the development of novel synthetic methodologies.

Antimicrobial Drug Development: In the pursuit of overcoming antimicrobial resistance, this mesylate is utilized as an alkylating agent to synthesize benzamide derivatives that target FtsZ, an essential bacterial cell division protein. By utilizing the pentenyl chain to modify the linker length and the benzodioxane scaffold, researchers can finely tune the lipophilicity and binding affinity of these inhibitors, enabling broad-spectrum activity against resistant strains such as Staphylococcus aureus and Escherichia coli [2].

Peroxide-Directed C–H Functionalization: In advanced synthetic methodology, the terminal alkene of the pentenyl chain can be converted into silylperoxides. These peroxides act as highly specific directing groups in Fenton-inspired, iron-catalyzed C(sp³)–H thioetherification. This allows for the remote, site-selective functionalization of unactivated aliphatic bonds via a 1,5-hydrogen atom transfer (HAT) mechanism, a technique highly prized in late-stage drug functionalization [3].

References

  • Title: A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal [2+2+1] Heteroannulation Source: Chemical Science (The Royal Society of Chemistry) URL: [Link]

  • Title: Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity Source: Antibiotics (MDPI) URL: [Link]

  • Title: Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Pent-4-en-1-yl methanesulfonate CAS number 64818-35-5

An In-depth Technical Guide to Pent-4-en-1-yl Methanesulfonate CAS Number: 64818-35-5 Executive Summary Pent-4-en-1-yl methanesulfonate is a bifunctional organic reagent of significant interest to researchers in syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Pent-4-en-1-yl Methanesulfonate

CAS Number: 64818-35-5

Executive Summary

Pent-4-en-1-yl methanesulfonate is a bifunctional organic reagent of significant interest to researchers in synthetic chemistry and drug development. Possessing both a highly reactive methanesulfonate (mesylate) leaving group and a terminal alkene, this molecule serves as a versatile building block for the introduction of a five-carbon chain with dual functionalities. The mesylate group facilitates efficient nucleophilic substitution reactions, while the alkene provides a handle for a wide array of transformations, including polymerization, oxidation, and cross-coupling reactions. This guide provides a comprehensive technical overview of its synthesis, core reactivity, mechanistic underpinnings, and strategic applications, with a particular focus on the practical considerations relevant to laboratory-scale synthesis and its implications in the pharmaceutical industry.

Physicochemical & Structural Data

A summary of the key identifiers and computed properties for Pent-4-en-1-yl methanesulfonate is provided below.

PropertyValueSource
CAS Number 64818-35-5[1]
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
IUPAC Name pent-4-enyl methanesulfonate
Synonyms 4-Penten-1-yl mesylateN/A
XLogP3 1.1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3

The Synthetic Pathway: From Alcohol to Activated Ester

The synthesis of Pent-4-en-1-yl methanesulfonate is achieved through a robust and high-yielding esterification of the corresponding alcohol, 4-penten-1-ol, with methanesulfonyl chloride (MsCl). This process, known as mesylation, is a cornerstone of organic synthesis for activating hydroxyl groups.

Principle of Mesylation: The Causality of Activation

Alcohols are inherently poor substrates for nucleophilic substitution because the hydroxide ion (HO⁻) is a strong base and therefore a poor leaving group.[2][3] The conversion of the hydroxyl group into a methanesulfonate ester transforms it into an excellent leaving group. This is because the resulting methanesulfonate anion is the conjugate base of a strong acid (methanesulfonic acid) and is highly stabilized by resonance, delocalizing the negative charge across the three oxygen atoms.[2][4] This activation is critical for enabling subsequent substitution reactions under mild conditions.

Reaction Mechanism

The reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of MsCl.[2][3] A subsequent deprotonation of the resulting oxonium ion by the base yields the final mesylate product and the hydrochloride salt of the base. An important mechanistic feature is that the C-O bond of the parent alcohol remains intact throughout the reaction, meaning the stereochemistry at the carbon center is retained.[4]

An alternative mechanism has been proposed, particularly for reactions involving methanesulfonyl chloride, which involves an initial E1cB elimination to form a highly reactive sulfene intermediate (CH₂=SO₂), which is then trapped by the alcohol.[5] This pathway is supported by isotope labeling experiments.[5]

G ROH Pent-4-en-1-ol (R-OH) Intermediate1 [R-O⁺(H)-S(O)₂CH₃] Cl⁻ ROH->Intermediate1 Nucleophilic Attack MsCl Methanesulfonyl Chloride (MsCl) MsCl->Intermediate1 Base Base (e.g., Et₃N) Product Pent-4-en-1-yl Methanesulfonate (R-OMs) Base->Product Deprotonation Intermediate1->Product Salt [Base-H]⁺ Cl⁻ Intermediate1->Salt

Caption: Generalized workflow for the synthesis of a mesylate.

Detailed Experimental Protocol: Synthesis of Pent-4-en-1-yl methanesulfonate

This protocol describes a representative laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, as methanesulfonyl chloride is corrosive and a lachrymator.[5]

Materials:

  • 4-Penten-1-ol (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N, 1.2 eq) or Pyridine

  • Methanesulfonyl Chloride (MsCl, 1.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 4-penten-1-ol (1.0 eq) and anhydrous DCM (approx. 0.2 M concentration relative to the alcohol).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Mesyl Chloride Addition: Add methanesulfonyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly. A white precipitate (triethylammonium chloride) will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol.

  • Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though often the product is of sufficient purity for subsequent steps.

Core Reactivity & Mechanistic Considerations

The synthetic utility of Pent-4-en-1-yl methanesulfonate stems from its two distinct reactive sites, which can be addressed either sequentially or, in specific cases, concurrently.

Caption: Key reactivity pathways for Pent-4-en-1-yl methanesulfonate.

The Mesylate as a Nucleophilic Target (S_N2 Reactions)

The primary role of the mesylate group is to serve as a superior leaving group in nucleophilic substitution reactions.[4][5] Due to the unhindered primary carbon center, these reactions overwhelmingly proceed via an S_N2 mechanism. This allows for the direct displacement of the mesylate by a wide range of nucleophiles, including halides, azides, cyanides, thiolates, and carbanions, to form a new carbon-nucleophile bond.

For example, reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF would yield 5-azido-1-pentene, a precursor for synthesizing amines or for use in click chemistry after reduction of the alkene. Similarly, tosylates and mesylates can be directly converted into nitroalkanes by treatment with tetrabutylammonium nitrite (TBAN).[6]

The Terminal Alkene as a Functional Handle

The pent-4-enyl moiety provides a second site for chemical modification. This terminal double bond is amenable to a vast array of well-established chemical transformations, including:

  • Oxidation: Epoxidation using reagents like m-CPBA, or dihydroxylation with OsO₄.

  • Reduction: Catalytic hydrogenation to form the saturated pentyl methanesulfonate.

  • Hydroboration-Oxidation: Anti-Markovnikov addition to produce the corresponding terminal alcohol, creating a diol derivative after substitution at the mesylate position.

  • Olefin Metathesis: Cross-metathesis with other alkenes or ring-closing metathesis if another alkene is present in the nucleophile.

The orthogonality of these reaction types allows for a planned synthetic sequence where either the mesylate or the alkene can be reacted selectively by choosing appropriate reaction conditions.

Applications in Advanced Synthesis & Drug Discovery

Role as a Bifunctional Building Block

The dual reactivity of Pent-4-en-1-yl methanesulfonate makes it an invaluable linker and building block. In drug discovery, such linkers are used to connect a pharmacophore to another moiety, such as a solubilizing group, a targeting ligand, or a payload in an antibody-drug conjugate (ADC). The five-carbon chain provides spatial separation between the two conjugated parts, which can be critical for maintaining biological activity. The starting material, 4-penten-1-ol, is itself used as a reagent in carbohydrate chemistry for the rapid assembly of complex glycans.[7]

Considerations in Pharmaceutical Development: Genotoxicity of Sulfonate Esters

While methanesulfonic acid is frequently used to form stable and soluble salts of active pharmaceutical ingredients (APIs), a significant regulatory concern has emerged regarding the potential formation of genotoxic sulfonate esters.[8][9] Alkylating agents like methyl methanesulfonate (MMS) are known carcinogens.[10] If a manufacturing process for a mesylate salt of a drug involves an alcohol (e.g., as a solvent), there is a risk of forming the corresponding alkyl methanesulfonate as an impurity.

The withdrawal of Viracept (Nefinavir mesilate) from European markets in 2007 due to elevated levels of ethyl methanesulfonate highlighted this issue.[8] Consequently, regulatory agencies now require rigorous risk assessment and control strategies to limit any potential genotoxic sulfonate ester impurities in APIs to levels based on a threshold of toxicological concern (TTC).[8][9] This makes understanding the reactivity and potential side reactions of reagents like Pent-4-en-1-yl methanesulfonate crucial for process chemists in the pharmaceutical industry.

Analytical Characterization

Confirmation of the structure of Pent-4-en-1-yl methanesulfonate is typically achieved through a combination of spectroscopic methods.

MethodExpected Signature
¹H NMR δ ~5.8 ppm (m, 1H): Internal alkene proton (-CH=).δ ~5.0 ppm (m, 2H): Terminal alkene protons (=CH₂).δ ~4.2 ppm (t, 2H): Methylene protons adjacent to the mesylate oxygen (-CH₂-OMs).δ ~3.0 ppm (s, 3H): Methyl protons of the mesylate group (CH₃-S).δ ~2.2 ppm (m, 2H): Allylic methylene protons (-CH₂-CH=).δ ~1.8 ppm (m, 2H): Methylene protons beta to the mesylate oxygen (-CH₂-CH₂-OMs).
¹³C NMR δ ~137 ppm: Internal alkene carbon (-CH=).δ ~115 ppm: Terminal alkene carbon (=CH₂).δ ~69 ppm: Methylene carbon adjacent to the mesylate oxygen (-CH₂-OMs).δ ~37 ppm: Methyl carbon of the mesylate group (CH₃-S).δ ~30 ppm: Allylic methylene carbon (-CH₂-CH=).δ ~28 ppm: Methylene carbon beta to the mesylate oxygen (-CH₂-CH₂-OMs).
FT-IR (neat) ~3075 cm⁻¹: C-H stretch (alkene).~2940 cm⁻¹: C-H stretch (alkane).~1640 cm⁻¹: C=C stretch (alkene).~1350 & 1175 cm⁻¹: Asymmetric and symmetric S=O stretches (sulfonate).~960 cm⁻¹: S-O-C stretch.
Mass Spec (ESI+) [M+Na]⁺ at m/z 187.04

Note: Chemical shifts (δ) are approximate and referenced to CDCl₃.[11][12]

Safety, Handling, and Storage

  • Hazards: Pent-4-en-1-yl methanesulfonate should be handled as a potentially hazardous chemical. It is an alkylating agent and may be an irritant to the eyes, skin, and respiratory system. The starting materials are hazardous: methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator,[5] while 4-penten-1-ol is a flammable liquid.[13]

  • Personal Protective Equipment (PPE): Always handle this compound in a fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from strong oxidizing agents and strong bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition. For long-term storage, refrigeration under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation.

Conclusion

Pent-4-en-1-yl methanesulfonate is a powerful and versatile synthetic intermediate. Its value lies in the predictable and efficient reactivity of the mesylate group as a leaving group, combined with the diverse chemical potential of the terminal alkene. For researchers in organic synthesis, it offers a reliable method for introducing a functionalized five-carbon chain. For professionals in drug development, it represents both a useful building block for complex molecules and a compound class that requires careful consideration regarding potential genotoxic impurities. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in modern chemical research.

References

  • Vaia. (n.d.). Sulfonyl Chlorides Reaction with Alcohols.
  • Wikipedia. (2024). Methanesulfonyl chloride.
  • Organic Syntheses. (n.d.). Methanesulfinyl chloride.
  • SIPCAM OXON. (n.d.). Methanesulfonyl Chloride MSC.
  • Organic Syntheses. (n.d.). 4-pentyn-1-ol.
  • Chemistry LibreTexts. (2022, October 4). 3.1.7: Reactions of Alcohols.
  • Study.com. (n.d.).
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  • Ballini, R., Barboni, L., & Giarlo, G. (2006). Easy and direct conversion of tosylates and mesylates into nitroalkanes. Beilstein Journal of Organic Chemistry, 2, 14.
  • MedChemExpress. (n.d.). 4-Penten-1-ol (Pent-4-en-1-ol).
  • Sigma-Aldrich. (2025, November 6).
  • CymitQuimica. (n.d.). CAS 821-09-0: 4-Penten-1-ol.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-penten-4-yn-3-ol.
  • The Good Scents Company. (n.d.). 4-penten-1-ol, 821-09-0.
  • NFDI4Chem Search Service. (2022, October 28). Dataset: 1314534-36-5[13].

  • ChemScene. (n.d.).
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  • Vulcanchem. (n.d.).
  • Kouznetsov, V. V., & Vargas Méndez, L. Y. (2005). Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides. Synthesis, 2005(1), 89-92.
  • PubChem. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.).
  • MilliporeSigma. (n.d.).
  • Journal of Functional Biomaterials. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Organic Syntheses. (n.d.). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester.
  • American Society for Microbiology. (2022, May 25).
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  • PubChem. (n.d.). (Z)-4-((4-(Piperidin-1-ylmethyl)pyridin-2-yl)oxy)
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Sources

Foundational

Technical Monograph: Pent-4-en-1-yl Methanesulfonate

Evaluation of Nomenclature, Synthesis, and Genotoxic Risk in Pharmaceutical Applications Executive Summary Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) is a bifunctional aliphatic intermediate critical to modern med...

Author: BenchChem Technical Support Team. Date: March 2026

Evaluation of Nomenclature, Synthesis, and Genotoxic Risk in Pharmaceutical Applications

Executive Summary

Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) is a bifunctional aliphatic intermediate critical to modern medicinal chemistry. Characterized by a terminal alkene and a highly reactive methanesulfonate (mesylate) leaving group, it serves as a versatile 5-carbon "linker" module.[1] This guide provides a definitive technical analysis of its IUPAC designation, synthesis under GMP-like controls, and strict safety management as a Potential Genotoxic Impurity (PGI) per ICH M7 guidelines.

Nomenclature and Structural Identity

IUPAC Derivation

The name Pent-4-en-1-yl methanesulfonate is constructed based on IUPAC rules for sulfonate esters, which follow the priority conventions of carboxylic esters.

  • Principal Functional Group: The molecule is a derivative of methanesulfonic acid (

    
    ). In ester nomenclature, the acid portion provides the anion name: methanesulfonate .
    
  • Substituent Group: The alkyl chain attached to the oxygen is a 5-carbon chain containing a double bond.

    • Numbering: Numbering starts at the carbon attached to the oxygen (position 1) to maximize the priority of the ester linkage, or more commonly in alkyl naming, the chain is numbered to give the double bond the lowest locant relative to the attachment point if treated as a radical, but strictly, the "yl" suffix indicates the attachment point is C1.

    • Unsaturation: The double bond is at the terminal position. In a 5-carbon chain starting at the attachment point (C1), the double bond spans C4-C5. Thus: pent-4-en-1-yl .[2][3][4]

Systematic Breakdown:

Component Structure IUPAC Rule Ref

| Parent Acid |


 | P-65.6.3.3.1 (Sulfonates) |
| Alkyl Radical  | 

| P-29.3.2.2 (Unsaturated acyclic groups) | | Full Name | Pent-4-en-1-yl methanesulfonate | Rule P-65.6.3.3 |
Chemical Identifiers[4][5][6][7]
  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 164.22 g/mol [4]

  • SMILES:

    
    
    
  • Key Reactivity: Electrophilic C1 (SN2 susceptible); Nucleophilic C4=C5 (Metathesis/Oxidation susceptible).

Synthesis and Process Control

The synthesis of pent-4-en-1-yl methanesulfonate is a classic nucleophilic substitution at sulfur, but it requires rigorous temperature control to prevent elimination side-products (1,4-pentadiene) or polymerization.

Reaction Mechanism

The reaction proceeds via the attack of the nucleophilic alcohol oxygen onto the electrophilic sulfur of methanesulfonyl chloride (MsCl), facilitated by a non-nucleophilic base (Triethylamine or Diisopropylethylamine) to scavenge the HCl byproduct.

Optimized Protocol (0.1 mol Scale)

Note: This protocol prioritizes purity profiles required for pharmaceutical intermediates.

Reagents:

  • Pent-4-en-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask under

    
     atmosphere. Charge with Pent-4-en-1-ol (8.6 g, 0.1 mol) and anhydrous DCM (100 mL).
    
  • Base Addition: Add

    
     (21 mL, 0.15 mol) via syringe. Cool the mixture to -10°C  using an ice/salt bath. Critical: Lower temperature prevents E2 elimination.
    
  • Electrophile Addition: Add MsCl (9.3 mL, 0.12 mol) dropwise over 30 minutes. Maintain internal temperature

    
    . The reaction is highly exothermic.
    
  • Reaction Monitoring: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). Stain with

    
     (alkene active) or Iodine.
    
    • Endpoint: Disappearance of alcohol (

      
      ). Product 
      
      
      
      .
  • Quench & Workup: Pour reaction mixture into ice-cold 1M HCl (100 mL) to neutralize excess amine. Separate organic layer.[1][5] Wash with sat.

    
     (to remove MsOH) and Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at 
    
    
    
    .
    • Caution: Alkyl mesylates can be thermally unstable. Do not heat above 40°C during concentration.

Process Visualization

SynthesisWorkflow Start Pent-4-en-1-ol (Substrate) Reaction Nucleophilic Substitution Start->Reaction Reagents MsCl + Et3N (DCM, -10°C) Reagents->Reaction Intermediate Sulfene Intermediate (Transient) Reaction->Intermediate Mechanism Workup Acid Wash (HCl) & Neutralization Reaction->Workup 2 hrs @ 0°C Product Pent-4-en-1-yl methanesulfonate Workup->Product Concentration (<30°C)

Figure 1: Step-wise synthesis workflow for the mesylation of pent-4-en-1-ol, highlighting critical temperature controls.

Genotoxicity and Safety (ICH M7)

Critical Warning: Alkyl mesylates are direct-acting alkylating agents. In the context of drug development, they are classified as Class 1 Mutagenic Impurities under ICH M7 guidelines.

Mechanism of Genotoxicity

Pent-4-en-1-yl methanesulfonate possesses a highly electrophilic carbon at the C1 position. It can alkylate nucleophilic sites on DNA bases (specifically the N7 position of Guanine), leading to depurination and subsequent replication errors.

Control Strategy

Drug developers must demonstrate that this intermediate is purged during downstream processing or controlled to the Threshold of Toxicological Concern (TTC).

  • TTC Limit: 1.5 µ g/day for lifetime exposure.[6][7]

  • Purge Factor: If used as a starting material (SM), the synthetic route must demonstrate a "purge factor" (calculated via spike-and-recovery studies) sufficient to reduce the mesylate to < ppm levels in the final API.

  • Analytical Detection: Standard HPLC-UV is often insufficient due to weak chromophores. LC-MS/MS or GC-MS (with derivatization) is required for ppm-level quantification.

Genotoxicity Pathway Diagram

Genotoxicity Mesylate Pent-4-en-1-yl methanesulfonate (Electrophile) Complex Alkylated DNA (Adduct) Mesylate->Complex SN2 Attack DNA DNA (Guanine N7) DNA->Complex Mutation Replication Error (Mutagenicity) Complex->Mutation Depurination

Figure 2: Mechanism of Action for alkyl mesylate genotoxicity via DNA alkylation (Guanine N7).

Applications in Drug Discovery

Researchers utilize Pent-4-en-1-yl methanesulfonate primarily as a homologation tool and a metathesis handle .

Linker Chemistry

The 5-carbon chain is ideal for optimizing the physicochemical properties (LogP, solubility) of a drug candidate without introducing polar groups.

  • Reaction:

    
    
    
  • Utility: Installing a hydrophobic tail or a handle for further functionalization.

Ring-Closing Metathesis (RCM)

The terminal alkene is a "silent" handle during nucleophilic substitution but becomes active in the presence of Grubbs catalysts.

  • Alkylation: Attach the pentenyl chain to a core scaffold.

  • Cyclization: Use RCM to close a macrocycle or a specific ring size (e.g., forming a 7-membered ring if the scaffold has an allyl group).

References

  • IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

  • Synthesis Protocol: Crossland, R. K., & Servis, K. L. "A facile synthesis of methanesulfonate esters." The Journal of Organic Chemistry, 35(9), 3195-3196, 1970.

  • Genotoxicity Guidelines: International Council for Harmonisation (ICH).[7][8][9] "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." 2017.

  • Alkyl Mesylate Safety: Teasdale, A. "Genotoxic Impurities: Strategies for Identification and Control." John Wiley & Sons, 2011.

Sources

Exploratory

Molecular weight and formula of Pent-4-en-1-yl methanesulfonate

An In-Depth Technical Guide to Pent-4-en-1-yl Methanesulfonate For Researchers, Scientists, and Drug Development Professionals Abstract Pent-4-en-1-yl methanesulfonate, also known as 4-pentenyl mesylate, is a versatile b...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Pent-4-en-1-yl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pent-4-en-1-yl methanesulfonate, also known as 4-pentenyl mesylate, is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. It incorporates a terminal alkene and a highly reactive methanesulfonate (mesylate) ester. The mesylate group serves as an excellent leaving group in nucleophilic substitution reactions, making the compound a potent alkylating agent for introducing a pentenyl moiety. The terminal alkene provides a secondary reactive handle for a wide array of chemical transformations, including but not limited to, olefin metathesis, hydrogenation, and dihydroxylation. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, characterization techniques, and critical applications, with a particular focus on its relevance in the drug development landscape where sulfonate-containing compounds are under scrutiny.

Physicochemical and Structural Properties

Pent-4-en-1-yl methanesulfonate is a sulfonate ester characterized by a five-carbon chain with a terminal double bond. The methanesulfonyl group's strong electron-withdrawing nature renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.

Table 1: Core Properties of Pent-4-en-1-yl Methanesulfonate

PropertyValueSource
IUPAC Name pent-4-enyl methanesulfonatePubChem[1]
Molecular Formula C₆H₁₂O₃SPubChem[1]
Molecular Weight 164.22 g/mol PubChem, BLD Pharm[1][2]
CAS Number 64818-35-5BLD Pharm[2]
Canonical SMILES CS(=O)(=O)OCCCC=CBLD Pharm[2]
InChIKey OFTHSKYOGOJVQF-UHFFFAOYSA-NPubChem[1]
Physical Form Expected to be a liquidInferred from related compounds
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMF, DMSO) with limited water solubility.[3]Inferred from related compounds[3]

Synthesis of Pent-4-en-1-yl Methanesulfonate

The synthesis of this compound is a straightforward, yet critical, procedure that relies on the esterification of the corresponding alcohol, pent-4-en-1-ol. The choice of a sulfonylating agent and base is paramount to achieving high yield and purity.

Causality of Reagent Selection
  • Precursor Alcohol: Pent-4-en-1-ol is the essential starting material. Its synthesis can be achieved with high yield from the reaction of tetrahydrofurfuryl chloride with n-BuLi or from tetrahydrofurfuryl halides with lithium in THF.[4][5]

  • Sulfonylating Agent: Methanesulfonyl chloride (MsCl) is the most common reagent for this transformation. It is highly reactive and cost-effective. The sulfur atom in MsCl is highly electrophilic, readily reacting with the nucleophilic oxygen of the alcohol.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required. Its role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is crucial because the acidic byproduct can catalyze undesirable side reactions, including degradation of the desired product or the starting material.

  • Solvent: An anhydrous aprotic solvent like dichloromethane (DCM) or diethyl ether is used to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive methanesulfonyl chloride.

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis starting from 10 grams of pent-4-en-1-ol.

Materials:

  • Pent-4-en-1-ol (10.0 g, 116 mmol)

  • Anhydrous Dichloromethane (DCM, 200 mL)

  • Triethylamine (TEA, 24.2 mL, 174 mmol, 1.5 equiv)

  • Methanesulfonyl chloride (MsCl, 10.8 mL, 139 mmol, 1.2 equiv)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Equip a 500-mL three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.[6] Ensure the apparatus is flame-dried or oven-dried to remove all moisture.

  • Initial Charging: Under a nitrogen atmosphere, dissolve pent-4-en-1-ol (10.0 g) and triethylamine (24.2 mL) in anhydrous DCM (200 mL).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical to control the exothermic reaction and prevent the formation of byproducts.

  • Addition of MsCl: Add methanesulfonyl chloride (10.8 mL) dropwise to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol spot has been completely consumed.

  • Work-up - Quenching: Slowly add cold deionized water (100 mL) to quench the reaction and dissolve the triethylamine hydrochloride salt.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Core Reaction cluster_workup Purification & Isolation Pentenol Pent-4-en-1-ol Setup Combine Reactants in Flask under N2 Atmosphere Pentenol->Setup TEA Triethylamine (Base) TEA->Setup DCM Anhydrous DCM (Solvent) DCM->Setup Cooling Cool to 0 °C Setup->Cooling Addition Dropwise Addition of Methanesulfonyl Chloride Cooling->Addition Stirring Stir at 0 °C for 1-2h (Monitor by TLC) Addition->Stirring Quench Quench with H2O Stirring->Quench Extract Aqueous Work-up (HCl, NaHCO3, Brine) Quench->Extract Dry Dry (MgSO4) & Filter Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Pent-4-en-1-yl Methanesulfonate Concentrate->Product

Caption: Workflow for the synthesis of Pent-4-en-1-yl methanesulfonate.

Purification and Analytical Characterization

Purification is typically achieved via column chromatography on silica gel. Characterization relies on standard spectroscopic methods to confirm the structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structural integrity. Key signals in ¹H NMR would include the terminal vinyl protons, the methylene protons adjacent to the sulfonate ester, and the methyl protons of the mesylate group.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the S=O stretches of the sulfonate group are expected around 1350 cm⁻¹ (asymmetric) and 1175 cm⁻¹ (symmetric).

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful synthesis.[2]

Applications in Synthesis and Drug Development

The utility of Pent-4-en-1-yl methanesulfonate stems from its identity as an alkylating agent. The methanesulfonyl group is an excellent leaving group, making the attached pentenyl group susceptible to nucleophilic attack in Sₙ2 reactions.[7]

Role as an Alkylating Agent

This compound is an effective electrophile for introducing a five-carbon alkenyl chain onto a variety of nucleophiles, including amines, alkoxides, and carbanions. This functionality is a key step in building more complex molecular architectures.

Caption: Sₙ2 reaction mechanism of Pent-4-en-1-yl methanesulfonate.

Significance in Drug Development

While the sulfonyl functional group is widely used in medicinal chemistry to enhance properties like solubility, the formation of sulfonate esters like Pent-4-en-1-yl methanesulfonate is a double-edged sword.[8]

  • Synthetic Intermediates: It can serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

  • Genotoxic Impurity Concerns: A significant challenge in modern drug development is the control of genotoxic impurities.[9] Sulfonate esters are a well-known class of potential genotoxic impurities (PGIs) because their alkylating nature can lead to reactions with biological macromolecules like DNA, potentially causing mutations.[10] The presence of such impurities in APIs is strictly regulated and must be controlled to levels based on a threshold of toxicological concern (TTC).[9] Therefore, any synthesis utilizing methanesulfonic acid or its derivatives must be carefully controlled and validated to ensure the final API is free from residual alkyl mesylates.[10]

Safety and Handling

As a potent alkylating agent, Pent-4-en-1-yl methanesulfonate should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[12][13]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[12]

Conclusion

Pent-4-en-1-yl methanesulfonate is a valuable reagent in organic synthesis, providing a reliable method for introducing a functionalized five-carbon chain. Its high reactivity, governed by the excellent leaving group ability of the mesylate, makes it a powerful tool for chemists. However, for professionals in drug development, this reactivity necessitates a cautious approach. The potential for such compounds to act as genotoxic impurities requires rigorous process control and analytical testing to ensure the safety and purity of pharmaceutical products. Understanding both the synthetic utility and the potential risks is essential for the responsible application of this compound.

References

  • Title: Pent-4-en-1-yl methanesulfonate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Pent-4-YN-1-YL 4-methylbenzenesulfonate Source: LookChem URL: [Link]

  • Title: Pent-4-en-1-yl 4-methylbenzenesulfonate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: LY2835219 (methanesulfonate) SAFETY DATA SHEET Source: Cayman Chemical via Amazon S3 URL: [Link]

  • Title: Pentyl methanesulfonate Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: A SCALABLE SYNTHESIS OF 7-CHLORO-2-METHYL-1,4-DIHYDRO-2H-ISOQUINOLIN-3-ONE Source: Organic Syntheses URL: [Link]

  • Title: The utility of sulfonate salts in drug development Source: PubMed, National Library of Medicine URL: [Link]

  • Title: Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs Source: SCIRP (Scientific Research Publishing) URL: [Link]

  • Title: Practical Synthesis of Pent-4-yn-1-ol and Pent-4-en-1-ol from Tetrahydrofurfuryl Halides Source: R Discovery URL: [Link]

  • Title: Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection Source: MDPI URL: [Link]

Sources

Foundational

Pent-4-en-1-yl Methanesulfonate: A Technical Guide on Mechanistic Applications in Advanced Synthesis and Energy Storage

Introduction & Structural Rationale Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5), commonly referred to as 4-pentenyl mesylate, is a highly versatile bifunctional aliphatic compound. As a Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5), commonly referred to as 4-pentenyl mesylate, is a highly versatile bifunctional aliphatic compound. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a structural fulcrum. It features two orthogonal reactive sites: a highly electrophilic mesylate group primed for nucleophilic substitution (


), and a terminal alkene that serves as a radical acceptor, a polymerizable moiety, or a precursor for oxidative cleavage.

This dual reactivity makes it an indispensable building block in pharmaceutical scaffold generation—specifically in the synthesis of complex heterocycles via cyclization—and an emerging sacrificial additive in nonaqueous electrolytes for lithium-ion batteries.

Physicochemical Identity & Data Summaries

Understanding the physical limits and spectroscopic signatures of Pent-4-en-1-yl methanesulfonate is critical for reaction monitoring and storage. The mesylate ester is prone to slow hydrolysis in ambient moisture, necessitating anhydrous storage conditions.

Table 1: Physicochemical and Identification Data

PropertyValue / DescriptionAnalytical Significance
Chemical Formula

Base for mass spectrometry (ESI-MS)
Molecular Weight 164.22 g/mol Stoichiometric calculations
CAS Registry Number 64818-35-5Primary database identifier 1
XLogP3 1.1Indicates moderate lipophilicity, soluble in DCM/THF

H NMR (Key Shifts)

4.18 (t), 2.96 (s), 5.75 (m)
4.18 ppm validates intact

linkage

Table 2: Comparative Reaction Profiles

Reaction ModalityPrimary ReagentsMechanistic OutcomeKey Advantage of the Pentenyl Chain
N-Alkylation Amines,

, DIPEA, DMF
Terminal

substitution
Introduces a flexible, functionalizable alkene tail
Peroxide Cyclization

, KOH, MeOH
5-exo-trig ring closurePerfect chain length for kinetically favored cyclization
Electrochemical Cathodic reduction (< 1.0V)SEI Layer FormationAlkene polymerizes while mesylate forms ionic salts

Mechanistic Pathways in Organic Synthesis

Precision Alkylation in Pharmaceutical Development

The mesylate group is a superior leaving group compared to halides in specific aprotic environments, offering faster kinetics for


 reactions without the risk of halogen-exchange side reactions. This property is heavily leveraged in drug discovery. For instance, in the development of antimicrobial benzamide derivatives targeting the cell division protein FtsZ, Pent-4-en-1-yl methanesulfonate is utilized to append lipophilic tails to benzodioxane scaffolds, modulating the drug's octanol/water partition coefficient (QlogPo/w) for optimal cellular penetration 2.

Similarly, in the synthesis of METTL3 (RNA methyltransferase) inhibitors, the compound is used to alkylate complex nitrogenous heterocycles. The reaction is driven by the addition of sodium iodide, which catalyzes the process via an in situ Finkelstein reaction, converting the mesylate to a transient, highly reactive iodide 3.

Radical and Peroxide-Directed Cyclizations

According to Baldwin's rules for ring closure, the 4-pentenyl radical or peroxide intermediate is geometrically primed for a 5-exo-trig cyclization. When Pent-4-en-1-yl methanesulfonate is treated with hydrogen peroxide under basic conditions, it forms a 1-pentenyl peroxide intermediate. This intermediate undergoes rapid intramolecular cyclization to yield substituted tetrahydrofurans or pyrrolidines 4. The causality here is driven by the low strain energy of the resulting five-membered ring and the stereoelectronic alignment of the radical/peroxide with the


 orbital of the alkene.

Cyclization A Pent-4-en-1-yl Methanesulfonate B Radical/Peroxide Generation A->B Initiation C 5-exo-trig Transition State B->C Intramolecular Addition D Heterocyclic Scaffold C->D Ring Closure

Figure 1: Mechanistic pathway of 5-exo-trig cyclization utilizing the 4-pentenyl scaffold.

Innovations in Energy Storage: SEI Engineering

Beyond organic synthesis, Pent-4-en-1-yl methanesulfonate has been patented as a high-performance additive for nonaqueous electrolytic solutions in lithium-ion secondary batteries 5.

The Causality of SEI Formation: During the initial charging cycle, the electrolyte undergoes cathodic reduction. The bifunctional nature of the 4-pentenyl mesylate is critical here. The alkene tail undergoes electrochemical polymerization, creating a flexible, organic polymeric matrix. Simultaneously, the mesylate group cleaves to form inorganic sulfur-containing salts (


, 

). This hybrid organic-inorganic Solid Electrolyte Interphase (SEI) layer prevents further solvent degradation while maintaining high ionic conductivity, thereby drastically improving the battery's cycle life and thermal stability.

SEI_Formation A Electrolyte Additive (Pent-4-en-1-yl mesylate) B Cathodic Reduction (First Charge Cycle) A->B e- transfer C Alkene Polymerization (Organic Matrix) B->C Radical formation D Mesylate Cleavage (Inorganic Salts) B->D S-O / C-O fission E Solid Electrolyte Interphase (SEI) Layer C->E Flexibility D->E Ionic conductivity

Figure 2: Electrochemical reduction of the mesylate to form a robust SEI layer.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, combining synthetic execution with immediate analytical verification.

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

Adapted from established chromatographic relay strategies 6.

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 4-penten-1-ol (10 mmol) and anhydrous dichloromethane (DCM, 40 mL) under an argon atmosphere.

  • Base Addition: Add triethylamine (11 mmol). Causality: TEA acts as an acid scavenger and catalyzes the reaction via the formation of a highly reactive sulfene intermediate.

  • Temperature Control: Cool the mixture to -15 °C to 0 °C using an ice/brine bath. Causality: Strict thermal control suppresses the competitive substitution of the mesylate by chloride ions, which would yield the unwanted 5-chloro-1-pentene.

  • Activation: Dropwise addition of methanesulfonyl chloride (11 mmol) over 15 minutes. Stir for 2 hours.

  • Quenching & Workup: Quench with 1M HCl (20 mL) to neutralize excess TEA. Extract the organic layer, wash with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
  • Self-Validation: Run a

    
    H NMR (400 MHz, 
    
    
    
    ). The protocol is successful if the carbinol protons (~3.6 ppm) have disappeared, replaced by a deshielded triplet at
    
    
    4.18 ppm (
    
    
    Hz, 2H) and a sharp mesylate singlet at
    
    
    2.96 ppm (3H).
Protocol B: N-Alkylation of Sterically Hindered Amines

Adapted from METTL3 inhibitor synthesis workflows 3.

  • Reagent Assembly: Dissolve the target amine (0.1 mmol) and Pent-4-en-1-yl methanesulfonate (0.12 mmol) in anhydrous DMF (1 mL).

  • Catalysis & Basification: Add N,N-Diisopropylethylamine (DIPEA, 0.2 mmol) and a catalytic amount of Sodium Iodide (NaI, 0.01 mmol). Causality: NaI facilitates an in situ Finkelstein reaction, converting the mesylate into a transient primary iodide, significantly lowering the activation energy for the

    
     attack. DIPEA is a non-nucleophilic base that neutralizes the generated methanesulfonic acid without competing for the electrophile.
    
  • Reaction: Stir at 45 °C for 18 hours.

  • Purification & Validation: Evaporate to dryness and purify via Preparative HPLC. Validation is achieved via LC-MS, confirming the mass shift corresponding to the addition of the

    
     mass (+69 Da) to the parent amine.
    

References

  • PubChem Compound Summary for CID 11062723, Pent-4-en-1-yl methanesulfonate Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold Source: MDPI (Molecules) URL:[Link]

  • Compounds Inhibitors of METTL3 (WO2022074391A1)
  • Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification Source: PubMed Central (PMC) / NIH URL:[Link]

  • Nonaqueous Electrolytic Solution and Nonaqueous Electrolyte Secondary Battery (CN103811815A)
  • A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes (Supplementary Information) Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

Exploratory

Discovery, Synthesis, and Control of Pent-4-en-1-yl Methanesulfonate: A Technical Guide

The following technical guide details the discovery, synthetic utility, and critical control strategies for Pent-4-en-1-yl methanesulfonate . This document is structured to serve researchers and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the discovery, synthetic utility, and critical control strategies for Pent-4-en-1-yl methanesulfonate . This document is structured to serve researchers and drug development professionals, moving from historical chemical context to modern toxicological risk management.

Executive Summary

Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) occupies a unique dual position in pharmaceutical chemistry. To the synthetic organic chemist, it is a versatile electrophile used to install the 4-pentenyl group—a critical handle for Ring-Closing Metathesis (RCM) and a "disarmed" protecting group in carbohydrate chemistry. To the toxicologist and process chemist, it represents a Potentially Genotoxic Impurity (PGI) , sharing the structural alerts of known mutagens like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS).

This guide synthesizes the compound's historical utility with the rigorous control strategies required by modern ICH M7 guidelines, providing a self-validating protocol for its synthesis and subsequent purge from drug substances.

Part 1: Chemical Identity and Properties

PropertyDescription
IUPAC Name Pent-4-en-1-yl methanesulfonate
Common Name 4-Pentenyl mesylate
CAS Number 64818-35-5
Molecular Formula C₆H₁₂O₃S
Molecular Weight 164.22 g/mol
Physical State Colorless to pale yellow oil
Solubility Soluble in DCM, THF, Ethyl Acetate; limited solubility in water (slow hydrolysis)
Stability Thermally unstable; prone to hydrolysis and polymerization if stored improperly.
Structural Visualization

The following diagram illustrates the electrophilic core (sulfonate) and the reactive alkene tail, which defines its dual reactivity.

ChemicalStructure Alkene Reactive Alkene (RCM Handle) Linker C5 Alkyl Chain (Lipophilic Spacer) Alkene->Linker covalently bonded LeavingGroup Mesylate (OMs) (Leaving Group) Linker->LeavingGroup activates for SN2

Figure 1: Functional anatomy of Pent-4-en-1-yl methanesulfonate.

Part 2: Historical Context and Synthetic Utility

The "Pentenyl" Era

The significance of pent-4-en-1-yl methanesulfonate emerged alongside two major developments in organic synthesis during the late 20th century:

  • n-Pentenyl Glycosides (NPGs): Pioneered by Fraser-Reid et al. , NPGs revolutionized carbohydrate chemistry. The pentenyl group acts as an "armed" or "disarmed" handle depending on the donor, and can be activated by iodonium sources. While NPGs are often synthesized from the alcohol, the mesylate became the standard reagent for installing this group onto phenols, amines, and less reactive hydroxyls via SN2 substitution.

  • Ring-Closing Metathesis (RCM): With the advent of Grubbs' catalysts , the demand for terminal alkenes skyrocketed. Pent-4-en-1-yl methanesulfonate became the "go-to" reagent for tethering a 5-carbon alkene chain to a scaffold, enabling the formation of 7- to 8-membered rings via RCM.

Validated Synthesis Protocol

The following protocol is adapted from Organic Syntheses standards, ensuring high conversion and removal of the methanesulfonic acid byproduct.

Reaction:



Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask under N₂ atmosphere. Charge with 4-penten-1-ol (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.5 M concentration].

  • Base Addition: Add Triethylamine (Et₃N) (1.5 equiv). Cool the mixture to 0°C using an ice bath.

  • Activation: Dropwise add Methanesulfonyl Chloride (MsCl) (1.2 equiv) over 30 minutes. The exotherm must be controlled to prevent elimination to the diene.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with KMnO₄ to visualize the alkene).

  • Workup (Critical for Purity):

    • Wash with 1M HCl (to remove excess Et₃N).

    • Wash with Sat. NaHCO₃ (to neutralize residual acid).

    • Wash with Brine .[1]

    • Dry over MgSO₄ and concentrate in vacuo at <30°C (mesylates are heat-sensitive).

  • Storage: Use immediately or store at -20°C under Argon.

Causality: The use of 1M HCl in the workup is non-negotiable. It protonates the excess triethylamine, rendering it water-soluble and preventing it from catalyzing the decomposition of the mesylate during concentration.

Part 3: The Genotoxicity Pivot (Toxicology & Control)

For drug development professionals, the narrative shifts from utility to risk . Alkyl mesylates are direct-acting alkylating agents.

Mechanism of Genotoxicity

Pent-4-en-1-yl methanesulfonate is a primary alkyl mesylate. It reacts with nucleophilic centers in DNA, primarily the N7-position of guanine , via an SN2 mechanism. This alkylation can lead to depurination and subsequent DNA strand breaks or replication errors.

GenotoxicityMechanism Mesylate Pent-4-en-1-yl Mesylate (Electrophile) Complex Alkylated DNA Adduct (N7-pentenyl-Guanine) Mesylate->Complex SN2 Attack DNA DNA (Guanine N7) (Nucleophile) DNA->Complex Mutation Replication Error / Mutation (Genotoxicity) Complex->Mutation Depurination

Figure 2: Mechanism of DNA Alkylation by Alkyl Mesylates.

Regulatory Context (ICH M7)

Under ICH M7 Assessment , this compound is classified as a Class 2 or Class 3 impurity:

  • Structure-Activity Relationship (SAR): It possesses the "Alkyl sulfonate" structural alert.

  • Control Limit: Without compound-specific cancer potency data, it is controlled to the Threshold of Toxicological Concern (TTC) :

    • 1.5 µ g/day for lifetime exposure.

    • Higher limits permitted for short-term treatments (e.g., <30 days).

Control Strategy: The "Purge Factor"

To ensure patient safety, the process must demonstrate a high "Purge Factor" (PF).



Remediation Steps:

  • Hydrolysis: Mesylates hydrolyze in aqueous base. Including a heating step with aqueous NaOH or NaHCO₃ in subsequent stages can destroy residual mesylate.

  • Scavenging: Use of amine or thiol scavengers (e.g., cysteine, morpholine) during workup can quantitatively remove the impurity.

Part 4: Analytical Methodologies

Detecting this impurity at ppm levels requires high-sensitivity instrumentation.

MethodSuitabilityNotes
GC-MS High Preferred for volatile mesylates. Derivatization (e.g., with N-methyl-bis(trifluoroacetamide)) may be required if thermal degradation is observed in the injector port.
LC-MS/MS High Ideal for trace analysis. Uses APCI or ESI (positive mode). Often requires derivatization with a nucleophile (e.g., pyridine) to create a permanently charged species for higher sensitivity.
TLC LowOnly suitable for reaction monitoring, not limit testing (LOD ~1000 ppm).
Recommended Analytical Workflow (LC-MS/MS)

For trace quantification (<10 ppm):

  • Derivatization: Treat the sample with excess Pyridine at 60°C for 1 hour. This converts the mesylate into a quaternary pyridinium salt.

  • Analysis: Inject onto a C18 column.

  • Detection: Monitor the specific transition of the pyridinium cation (Precursor -> Product ion) in MRM mode. This method eliminates thermal degradation risks associated with GC.

References

  • Organic Syntheses. "Synthesis of Alkyl Mesylates." Org.[2] Synth.2005 , 81, 121. [Link]

  • ICH Guidelines. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation. [Link]

  • PubChem. "Pent-4-en-1-yl methanesulfonate (Compound)." National Library of Medicine. [Link]

Sources

Foundational

Safety, Handling, and Storage of Pent-4-en-1-yl Methanesulfonate: A Comprehensive Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Safety, Protocol Validation, and Chemical Handling Executive Summary Pent-4-en-1-yl methanesulfonate (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Safety, Protocol Validation, and Chemical Handling

Executive Summary

Pent-4-en-1-yl methanesulfonate (CAS 64818-35-5) is a highly reactive, bifunctional intermediate widely utilized in advanced organic synthesis. In pharmaceutical development, it serves as a critical building block for synthesizing complex molecules, including benzamide derivatives that target the bacterial cell division protein FtsZ[1],[2]. However, its utility as an electrophile inherently classifies it as an alkylating agent.

Within the framework of pharmaceutical safety, alkyl methanesulfonates are categorized as Potential Genotoxic Impurities (PGIs) [3]. According to the International Council for Harmonisation (ICH) M7 guidelines, human exposure to such impurities must be strictly limited to the Threshold of Toxicological Concern (TTC), typically ≤1.5 µ g/day [3],[4]. This guide provides a self-validating system for the safe synthesis, handling, and storage of Pent-4-en-1-yl methanesulfonate, grounded in the causality of its chemical behavior.

Physicochemical Profiling & Mechanistic Toxicity

To safely handle this compound, one must first understand its physicochemical properties and the mechanistic basis of its toxicity.

Chemical Profile
PropertyValue
Chemical Name Pent-4-en-1-yl methanesulfonate
CAS Number 64818-35-5
Molecular Formula C6H12O3S
Molecular Weight 164.22 g/mol
SMILES CS(=O)(OCCCC=C)=O
Appearance Colorless to pale yellow oil[5]
Primary Hazard Class Alkylating Agent, Potential Genotoxic Impurity (PGI)[6],[3]
The Causality of Genotoxicity

Why are alkyl methanesulfonates so strictly regulated? The methanesulfonate (mesylate) moiety is an exceptional leaving group, rendering the adjacent alkyl chain highly electrophilic. In a biological environment, this electrophile undergoes rapid


 nucleophilic substitution with electron-rich centers on DNA.

Specifically, these agents target the N-7 position of guanine [7]. This alkylation destabilizes the glycosidic bond, creating an apurinic site. The resulting instability leads to single-strand DNA breaks, polymerase stalling, and base mispairing during replication, culminating in a genotoxic and potentially mutagenic event[7],[6].

Genotoxicity A Pent-4-en-1-yl methanesulfonate (Electrophilic Alkylating Agent) B Cellular Entry & Nuclear Localization A->B Diffusion C Nucleophilic Attack by DNA Bases (e.g., N-7 Guanine) B->C SN2 Reaction D Formation of Covalent DNA Adducts C->D Alkylation E DNA Polymerase Stalling & Base Mispairing D->E Replication Error F Mutagenesis & Genotoxic Event E->F Cellular Consequence

Mechanistic pathway of DNA alkylation and genotoxicity by methanesulfonate esters.

Storage & Stability Protocols: A Self-Validating System

The degradation of Pent-4-en-1-yl methanesulfonate is not merely a loss of yield; it is a safety hazard. The compound must be stored under strict conditions to prevent autocatalytic decomposition.

The Causality of Storage Conditions:

  • Why -20 °C? Alkyl sulfonates are highly susceptible to nucleophilic attack by ambient moisture (hydrolysis), which liberates methanesulfonic acid and 4-penten-1-ol[8]. The generated acid autocatalyzes further degradation of the remaining ester. Sub-zero temperatures kinetically halt this hydrolysis.

  • Why an Inert Atmosphere? The terminal alkene is prone to oxidative cross-linking or epoxidation if exposed to atmospheric oxygen.

Validated Storage Protocol:

  • Aliquoting: Divide the bulk synthesized material into single-use amber glass vials to prevent repeated freeze-thaw cycles and UV-induced degradation.

  • Purging: Purge the headspace of each vial with dry Argon or Nitrogen gas.

  • Sealing: Seal with PTFE-lined caps (avoid standard rubber septa, which can degrade) and wrap with Parafilm.

  • Storage: Place in a monitored -20 °C freezer[8].

  • Retrieval: Before opening, allow the sealed vial to reach room temperature within a desiccator to prevent atmospheric condensation from introducing moisture to the cold liquid.

Handling, PPE, and Exposure Control

Because dermal absorption or inhalation of volatile mesylates can lead to systemic genotoxicity, standard laboratory PPE is insufficient.

  • Engineering Controls: All handling, including weighing and transfer, MUST be performed inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • Glove Selection: Standard latex gloves offer poor permeation resistance to organic esters. Butyl rubber or heavy-duty nitrile gloves are required. Double-gloving is highly recommended during synthesis and purification.

  • Eye/Face Protection: Splash-proof safety goggles and a face shield are mandatory[6].

Experimental Workflow: Safe Synthesis and Isolation

The synthesis of Pent-4-en-1-yl methanesulfonate requires strict thermal and pH control. The esterification of 4-penten-1-ol with methanesulfonyl chloride (MsCl) is aggressively exothermic and generates equimolar amounts of hydrogen chloride (HCl).

The Causality of the Protocol: Triethylamine (TEA) is used as an acid scavenger. If the HCl is not immediately neutralized, the localized acidic environment and thermal spikes will drive the degradation of the newly formed mesylate. Maintaining the reaction at -15 °C suppresses these thermodynamically favored side reactions[1].

Step-by-Step Methodology[1]
  • Preparation: In an oven-dried flask under Argon, dissolve 4-penten-1-ol (1.00 g, 11.61 mmol) and TEA (1.90 mL, 13.93 mmol) in anhydrous dichloromethane (DCM, 10 mL).

  • Thermal Control: Submerge the flask in a dry ice/ethylene glycol bath to achieve and maintain an internal temperature of -15 °C.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl) (1.08 mL, 13.93 mmol) dropwise via a syringe pump over 30 minutes. Do not allow the temperature to exceed 0 °C.

  • Reaction: Stir the mixture at -15 °C for 3 hours.

  • Quenching & Extraction: Dilute the mixture with additional DCM (20 mL). Wash the organic layer first with 10% aqueous

    
     (10 mL) to neutralize residual acid, followed by brine.
    
  • Isolation: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (in vacuo) at a low bath temperature (< 30 °C) to afford the product as a colorless oil.
    

SynthesisWorkflow Step1 1. Setup Dry DCM, 4-penten-1-ol, TEA Cool to -15°C Step2 2. Reagent Addition Dropwise MsCl Maintain < 0°C Step1->Step2 Step3 3. Reaction Stir 3h at -15°C Step2->Step3 Step4 4. Quenching Wash with 10% aq. NaHCO3 Step3->Step4 Step5 5. Extraction Wash with Brine, Dry (Na2SO4) Step4->Step5 Step6 6. Isolation Concentrate in vacuo Store at -20°C (Ar/N2) Step5->Step6

Step-by-step workflow for the synthesis, isolation, and safe storage of the mesylate.

Decontamination & Waste Management

Never dispose of unquenched alkyl methanesulfonates into standard organic waste streams, as they can react with other waste components or pose an exposure risk to waste handlers.

Quenching Protocol: All glassware, syringes, and residual liquid waste containing the mesylate must be treated with a nucleophilic quenching solution prior to disposal.

  • Submerge contaminated items in a 1M NaOH or 10% aqueous Sodium Thiosulfate solution.

  • Stir or allow to sit for a minimum of 24 hours. The strong nucleophiles (hydroxide or thiosulfate ions) will completely hydrolyze or substitute the mesylate group, destroying its alkylating potential.

  • Once validated as quenched, the resulting solution can be disposed of in the appropriate aqueous or halogenated waste stream according to institutional EHS guidelines.

References

  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity Source: MDPI (Antibiotics) URL:[Link]

  • Evaluation of the toxic potential of ethyl methanesulphonate (EMS) on Hydra vulgaris Source: NIH / PMC URL:[Link]

  • Development of trace analysis for alkyl methanesulfonates in the delgocitinib drug substance using GC-FID and liquid–liquid extraction with ionic liquid Source: ResearchGate / Open Chemistry URL:[Link]

  • Ethyl Methanesulfonate | CID 6113 Source: PubChem - NIH URL:[Link]

  • A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal [2+2+1] Heteroannulation Source: The Royal Society of Chemistry URL:[Link]

Sources

Protocols & Analytical Methods

Method

Use of Pent-4-en-1-yl methanesulfonate in organic synthesis

Application Note: Pent-4-en-1-yl Methanesulfonate as a Bifunctional Synthon in Drug Discovery and Materials Science Introduction & Chemical Profile Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate)...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pent-4-en-1-yl Methanesulfonate as a Bifunctional Synthon in Drug Discovery and Materials Science

Introduction & Chemical Profile

Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate) is a highly versatile, bifunctional aliphatic building block widely utilized in advanced organic synthesis. Structurally, it features two orthogonal reactive sites: a highly electrophilic C1 carbon bearing a methanesulfonate (mesylate) leaving group, and a terminal C4-C5 olefin. This dual reactivity allows chemists to perform sequential or one-pot transformations, making it an indispensable reagent for constructing complex nitrogen heterocycles, liquid-crystalline polymers, and targeted pharmaceutical linkers[1][2][3].

Mechanistic Causality & Reactivity Profile

The synthetic utility of pent-4-en-1-yl methanesulfonate stems from the distinct electronic properties of its functional groups:

  • The Mesylate Leaving Group: The methanesulfonate anion is highly resonance-stabilized, rendering the C1 position exceptionally susceptible to

    
     nucleophilic displacement[4]. Because the displacement occurs via a concerted mechanism, polar aprotic solvents (e.g., DMF, THF) are preferred to leave the incoming nucleophile unsolvated and highly reactive.
    
  • The Terminal Alkene: The unhindered pi-system serves as a latent handle for late-stage functionalization, including cross-metathesis, hydroboration, epoxidation, or radical-mediated cyclizations[5].

G A Pent-4-en-1-yl Methanesulfonate B Mesylate Group (Electrophile) A->B C1 Site C Terminal Alkene (Pi-System) A->C C4-C5 Site D SN2 Substitution (N, O, S, C) B->D Nucleophilic Attack E Olefin Metathesis & Radical Addition C->E Transition Metal / Radical F Drug Scaffolds (e.g., Piperidines) D->F G Material Science (e.g., Polysiloxanes) D->G E->F

Bifunctional reactivity of Pent-4-en-1-yl methanesulfonate in organic synthesis.

Key Synthetic Applications

3.1. Synthesis of Nitrogen Heterocycles (Pyrrolidines and Piperidines) The construction of N-tosyl pyrrolidines and piperidines frequently relies on the N-alkylation of sulfonamides using pent-4-en-1-yl methanesulfonate. By reacting primary sulfonamides with the mesylate under basic conditions, chemists can install the pentenyl chain in high yields (73–86%)[3]. The resulting dienes or enynes can subsequently undergo ring-closing metathesis (RCM) or radical cyclization to form saturated heterocycles, which are privileged scaffolds in drug discovery.

3.2. Development of Liquid-Crystalline Polysiloxanes In materials science, the reagent is used to synthesize mesogenic monomers. For instance, the deprotonation of 4-cyano-4'-hydroxybiphenyl with sodium hydride followed by O-alkylation with pent-4-en-1-yl methanesulfonate yields 4-cyano-4'-(pent-4-enyloxy)biphenyl[2]. The terminal alkene is then utilized for hydrosilylation to attach the mesogen to a polysiloxane backbone, creating side-chain liquid-crystalline polymers with rapid electro-optic switching times[2].

3.3. Pharmaceutical Linker Strategies The pentenyl chain provides an optimal spacer length for bivalent drug molecules. In the synthesis of benzamide derivatives targeting the cell division protein FtsZ (an antimicrobial target), pent-4-en-1-yl methanesulfonate is utilized to construct flexible linkers that optimize the spatial orientation of the pharmacophores without adding excessive lipophilic bulk[1].

Quantitative Data Summary

Reaction TypeNucleophile / SubstrateSolvent SystemTemp (°C)Yield (%)Primary Application
Mesylation 4-Penten-1-olDCM-15 to 086 – 100Synthon Preparation[1][6]
N-Alkylation SulfonamidesDMF8073 – 86Pyrrolidine/Piperidine Scaffolds[3]
O-Alkylation 4-Cyano-4'-hydroxybiphenylTHF/DMF (3:1)6090 – 95Liquid-Crystalline Polymers[2]
Peroxidation Hydrogen PeroxideMeOH/H₂O (12:1)RT46C-H Functionalization[7]

Experimental Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate
  • Objective: High-yielding conversion of 4-penten-1-ol to its corresponding mesylate while preventing chloride substitution side-reactions.

  • Causality & Design: Triethylamine (TEA) acts as both an acid scavenger and a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate. Dichloromethane (DCM) provides a polar aprotic environment that stabilizes the transition state. Strict temperature control (-15 °C to 0 °C) is critical; elevated temperatures allow the liberated chloride ions to act as nucleophiles, converting the product into 5-chloro-1-pentene.

  • Step-by-Step Procedure:

    • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

    • Reagent Loading: Dissolve 4-penten-1-ol (1.0 equiv, e.g., 10 mmol) and TEA (1.2–1.5 equiv) in anhydrous DCM (0.3–0.4 M concentration)[6][7].

    • Cooling: Submerge the flask in an ice-salt or dry ice/acetone bath to achieve an internal temperature of -15 °C to 0 °C[1].

    • Activation: Add methanesulfonyl chloride (MsCl, 1.1–1.2 equiv) dropwise over 15 minutes. Self-Validation: The reaction will turn slightly cloudy as triethylammonium chloride precipitates, confirming the reaction is proceeding.

    • Propagation: Stir the mixture at 0 °C for 1–3 hours. Monitor completion via TLC (EtOAc:Petroleum ether = 1:19, Rf ≈ 0.40)[6].

    • Quenching: Quench the reaction with 1 M aqueous HCl (to neutralize excess TEA), followed by washing with saturated aqueous NaHCO₃ and brine[6][7].

    • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The product is typically obtained as a colorless oil in >85% yield and can be used without further purification[3][6].

Protocol B: General N-Alkylation of Sulfonamides
  • Objective: Installation of the pent-4-enyl chain onto a primary sulfonamide nitrogen.

  • Causality & Design: Potassium carbonate (K₂CO₃) is used to deprotonate the sulfonamide, generating a potent nitrogen nucleophile. DMF is selected as the solvent because its polar aprotic nature leaves the sulfonamide anion unsolvated, significantly accelerating the

    
     displacement of the mesylate.
    
  • Step-by-Step Procedure:

    • Setup: In a dry Schlenk tube or round-bottom flask, dissolve the target sulfonamide (1.0 equiv) in anhydrous DMF (0.1 M).

    • Deprotonation: Add finely powdered K₂CO₃ (3.0–7.0 equiv) and stir at room temperature for 15 minutes to ensure complete deprotonation.

    • Alkylation: Add pent-4-en-1-yl methanesulfonate (1.1 equiv) to the suspension.

    • Heating: Heat the reaction mixture to 80 °C for 12–16 hours. Self-Validation: Monitor the disappearance of the mesylate via TLC.

    • Work-up: Cool the mixture to 0 °C and carefully neutralize with 1 M HCl. Extract the aqueous phase with diethyl ether (3 × 20 mL).

    • Purification: Dry the combined organic phases over MgSO₄, concentrate, and purify via silica gel flash chromatography to yield the N-alkylated product (typically 70–85% yield)[3].

Protocol C: O-Alkylation for Mesogenic Linkers
  • Objective: Etherification of phenolic compounds to generate liquid-crystal precursors.

  • Causality & Design: Sodium hydride (NaH) is employed for the irreversible deprotonation of the phenol, driving the equilibrium entirely to the phenoxide. A mixed solvent system of THF/DMF (3:1) balances the solubility of rigid biphenyl systems with the kinetic acceleration provided by DMF[2].

  • Step-by-Step Procedure:

    • Setup: Suspend NaH (60% dispersion in mineral oil, 1.2 equiv) in a 3:1 mixture of anhydrous THF and DMF under argon[2].

    • Deprotonation: Slowly add 4-cyano-4'-hydroxybiphenyl (1.0 equiv) at 0 °C. Stir until hydrogen gas evolution ceases (approx. 30 mins). Self-Validation: The cessation of bubbling physically validates complete deprotonation.

    • Alkylation: Add pent-4-en-1-yl methanesulfonate (1.1 equiv) dropwise.

    • Heating: Warm the reaction to 60 °C and stir for 8–12 hours[2].

    • Work-up & Purification: Quench carefully with ice water, extract with toluene or ethyl acetate, and purify via column chromatography to afford the mesogenic ether in 90–95% yield[2].

References

  • Title: A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal [2+2+1] Heteroannulation Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity Source: MDPI URL: [Link]

  • Title: New Enantiomerically Pure Allylboronic Esters in Allyl Additions: Synthesis and NMR Investigation of Intermediates Source: Thieme Connect URL: [Link]

  • Title: Synthesis of unsaturated sulfonamides (Supporting Information) Source: Sorbonne Universite URL: [Link]

  • Title: Well-defined side-chain liquid-crystalline polysiloxanes Source: University of Twente URL: [Link]

  • Title: Methanesulfonyl chloride Chemical Properties Source: LookChem URL: [Link]

  • Title: Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification Source: PMC (NIH) URL: [Link]

Sources

Application

Pent-4-en-1-yl methanesulfonate as a leaving group in substitution reactions

This Application Note and Protocol guide is structured to serve researchers in medicinal chemistry and process development. It focuses on the practical utility of Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5), a vers...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is structured to serve researchers in medicinal chemistry and process development. It focuses on the practical utility of Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5), a versatile "alkenyl linker" used to introduce a terminal olefin into drug scaffolds.[1]

Executive Summary

Pent-4-en-1-yl methanesulfonate is a high-value electrophile used to install the pent-4-en-1-yl motif.[1] This specific chain length (5 carbons) is critical in medicinal chemistry because it positions the terminal alkene perfectly for:

  • Ring-Closing Metathesis (RCM): Forming 6- or 7-membered nitrogen/oxygen heterocycles.

  • Click Chemistry: Serving as a handle for thiol-ene radical additions or inverse-electron-demand Diels-Alder reactions.

  • Lipophilicity Modulation: Acting as a metabolic "soft spot" or a hydrophobic tail to adjust logP.

Unlike its halide counterparts (bromide/iodide), the mesylate offers a "tunable" reactivity profile that minimizes halogen-metal exchange side reactions during subsequent lithiation steps, though it introduces specific risks regarding solvolytic cyclization.[1][2]

Mechanistic Insight: The "Trojan Horse" of Cyclization

Expertise & Experience: A common failure mode with this substrate is the unintentional formation of cyclopentyl or tetrahydrofuranyl byproducts. This occurs via Neighboring Group Participation (NGP) .[2]

Under slow substitution conditions (weak nucleophile, polar protic solvent, low concentration), the π-electrons of the terminal alkene can attack the


 orbital of the C-OMs bond.[1] This 5-exo-trig cyclization is entropically favored and leads to a cyclic carbocation intermediate, which is then trapped by the solvent or counter-ion.[1]
Diagram 1: Competing Reaction Pathways

This diagram illustrates the divergence between the desired


 substitution and the undesired NGP-mediated cyclization.

ReactionPathways Start Pent-4-en-1-yl Mesylate SN2_TS SN2 Transition State (Backside Attack) Start->SN2_TS + Strong Nu: (Fast Kinetics) Cyclic_Int Cyclic Cationic Intermediate (via 5-exo-trig) Start->Cyclic_Int Solvolysis / Weak Nu: (Slow Kinetics) Nu Nucleophile (Nu:) Nu->SN2_TS Product Linear Product (Nu-Pent-4-ene) SN2_TS->Product SideProduct Cyclized Byproduct (Methyltetrahydrofuran deriv.) Cyclic_Int->SideProduct Trapping

Caption: Kinetic competition between direct intermolecular substitution (green) and intramolecular cyclization (red).[1][2]

Experimental Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

Target: High-purity electrophile generation from 4-penten-1-ol.

Safety Warning: Methanesulfonyl chloride (MsCl) is lachrymatory and toxic.[2] All steps must be performed in a fume hood.

Reagents:

  • 4-Penten-1-ol (1.0 equiv)[2][3]

  • Methanesulfonyl chloride (1.2 equiv)[1][2]

  • Triethylamine (Et3N) (1.5 equiv)[1][2]

  • Dichloromethane (DCM) (anhydrous, 10 mL/g of alcohol)[1][2]

Step-by-Step Procedure:

  • Setup: Charge an oven-dried round-bottom flask with 4-penten-1-ol and anhydrous DCM under a nitrogen atmosphere.

  • Base Addition: Add Et3N via syringe. Cool the mixture to -10°C (ice/salt bath). Note: Lower temperature prevents elimination to the diene.

  • Activation: Add MsCl dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (30% EtOAc/Hexanes).[2] The alcohol spot (Rf ~0.[2]3) should disappear, replaced by the mesylate (Rf ~0.5).[1][2]

  • Quench & Workup: Pour into ice-cold 1M HCl (to remove excess amine). Extract with DCM. Wash organic layer with sat. NaHCO3 (to remove MsOH) and brine.[2]

  • Purification: Dry over MgSO4 and concentrate in vacuo at < 30°C.

    • Critical: Do not distill. Alkyl mesylates are thermally unstable. Use the crude oil (typically >95% pure) immediately or store at -20°C.[2]

Protocol B: Chemoselective N-Alkylation of Amides

Target: Synthesis of FtsZ Inhibitor Intermediates (e.g., 2,6-difluoro-3-(pent-4-en-1-yloxy)benzamide).[1]

Rationale: Using a weak base (K2CO3) in a polar aprotic solvent (DMF) favors the


 mechanism over elimination.[2]

Reagents:

  • Substituted Benzamide/Phenol (1.0 equiv)[1][2]

  • Pent-4-en-1-yl methanesulfonate (1.1 equiv)[2]

  • Potassium Carbonate (K2CO3) (2.0 equiv, anhydrous/granular)[1][2]

  • DMF (anhydrous, 0.2 M concentration)[1][2]

Step-by-Step Procedure:

  • Deprotonation: To a vial containing the benzamide substrate in DMF, add K2CO3. Stir at room temperature for 30 minutes to generate the nucleophilic anion.

  • Alkylation: Add a solution of pent-4-en-1-yl mesylate in minimal DMF.

  • Heating: Heat to 60–80°C for 12–16 hours.

    • Validation: If conversion stalls, add catalytic NaI (0.1 equiv) to form the more reactive iodide in situ (Finkelstein condition), but monitor for cyclization byproducts.[1][2]

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF.[2] Dry and concentrate.

  • Purification: Flash chromatography (SiO2).[2][3][4]

Troubleshooting & Optimization

Data Presentation: Comparison of conditions to minimize byproducts.

VariableRecommendationCausality / Scientific Rationale
Solvent DMF, DMSO, or CH3CN Polar aprotic solvents solvate the cation (K+), leaving the anion "naked" and more nucleophilic, accelerating the

rate over the internal cyclization rate.[1]
Temperature < 80°C Higher temperatures (>100°C) increase the rate of elimination (E2) to form 1,4-pentadiene.[1][2]
Concentration High (0.5 - 1.0 M) High concentration favors intermolecular reaction (substitution) over intramolecular reaction (cyclization).[2]
Leaving Group Mesylate vs. Tosylate Mesylates are smaller (less steric bulk), often allowing for slightly faster

rates on the primary carbon compared to tosylates.[1][2]

Downstream Applications

Workflow Visualization: How this intermediate fits into a broader drug synthesis campaign.

Applications Mesylate Pent-4-en-1-yl Mesylate Sub1 Nu: Amine/Phenol Mesylate->Sub1 Alkylation Sub2 Nu: Thiol Mesylate->Sub2 Alkylation Inter1 N/O-Alkenyl Intermediate Sub1->Inter1 Inter2 Thio-Alkenyl Intermediate Sub2->Inter2 RCM Ring-Closing Metathesis (Grubbs Cat.) Inter1->RCM + 2nd Olefin Click Thiol-Ene Click (Radical Initiator) Inter2->Click Functionalization Product1 Cyclic Heterocycle (Piperidine/Pyran) RCM->Product1 Product2 Stapled Peptide / Bioconjugate Click->Product2

Caption: Strategic utility of the pentenyl motif in diversity-oriented synthesis.

References

  • Synthesis of Pent-4-en-1-yl Methanesulfonate

    • Source: Roy, S. et al. "Supplementary Information: A Chromatographic Relay Conjugated Photoredox Strategy."[1] Royal Society of Chemistry, 2023.[1]

  • Application in FtsZ Inhibitor Synthesis (Benzamide Alkylation)

    • Source: Straniero, V. et al. "Benzamide Derivatives Targeting the Cell Division Protein FtsZ."[1] MDPI Molecules, 2020.[1]

    • [1][2]

  • Mechanistic Insight on Cyclization (Selenocyclization)

    • Source: Rvović, M.D. et al. "Cyclization of Unsaturated Alcohols.[1] Mild and Efficient Selenocyclization of Pent-4-en-1-ol." Z. Naturforsch, 2011.[1]

  • General Alkylation of Amides/Amines

    • Source: "Alkylation Methods for the Synthesis of Secondary Amines."[5] BenchChem Application Notes.

  • Safety Data (Alkyl Mesylates)

    • Source: Teasdale, A. et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate."[1] Organic Process Research & Development, 2009.[1]

    • [1][2]

Sources

Method

Application Note: Experimental Protocol for the Synthesis of Pent-4-en-1-yl Methanesulfonate

Abstract Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate) is a highly versatile alkylating agent and synthetic intermediate. It features a terminal alkene that provides a robust handle for cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate) is a highly versatile alkylating agent and synthetic intermediate. It features a terminal alkene that provides a robust handle for cross-coupling, photoredox functionalizations, and cycloadditions[1], alongside a methanesulfonate group that serves as an excellent leaving group for nucleophilic substitution (SN2) reactions[2]. This application note details a high-yielding, self-validating protocol for the synthesis of pent-4-en-1-yl methanesulfonate from 4-penten-1-ol, optimized for purity and scalability.

Mechanistic Principles & Experimental Design

The synthesis relies on the sulfonylation of a primary alcohol (4-penten-1-ol) using methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base[3].

  • Reagent Selection (MsCl): The native hydroxyl group of 4-penten-1-ol is a poor leaving group. Reaction with MsCl converts it into a mesylate (-OMs). The resulting anion is highly stabilized by resonance across the sulfonyl oxygens, making it an exceptional leaving group for downstream SN2 displacements[2].

  • Role of Triethylamine (TEA): The sulfonylation generates one equivalent of hydrochloric acid (HCl). TEA acts as an acid scavenger, neutralizing the HCl to form an insoluble triethylammonium chloride salt[4]. This drives the reaction forward and prevents acid-catalyzed side reactions, such as the hydration of the terminal alkene or ether cleavage.

  • Solvent (Dichloromethane, DCM): DCM is a polar aprotic solvent that effectively solubilizes the reagents without reacting with the highly electrophilic MsCl[4].

  • Temperature Control (0 °C): The reaction is highly exothermic. Maintaining the mixture at 0 °C during the dropwise addition of MsCl prevents runaway kinetics and suppresses the formation of 5-chloro-1-pentene—a byproduct formed if the chloride counter-ion displaces the newly formed mesylate at elevated temperatures[3].

Experimental Protocol
  • Scale: 10.0 mmol

  • Reaction Time: 2.5 hours

  • Expected Yield: 85–90%[3]

Step 1: Reaction Setup
  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen or argon atmosphere to strictly exclude moisture.

  • Add 4-penten-1-ol (1.03 mL, 10.0 mmol, 1.0 equiv) and anhydrous dichloromethane (40 mL) to the flask[3].

  • Add triethylamine (1.53 mL, 11.0 mmol, 1.1 equiv) to the stirring solution[3].

  • Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

Step 2: Reagent Addition
  • Load methanesulfonyl chloride (0.85 mL, 11.0 mmol, 1.1 equiv) into a dry, gas-tight syringe[3].

  • Add the MsCl dropwise over a 15-minute period to the cooled reaction mixture. Causality: Dropwise addition ensures the internal temperature remains below 5 °C, mitigating the risk of thermal degradation and side-product formation.

  • Upon complete addition, maintain the reaction at 0 °C and stir for 2 hours[3]. A dense white precipitate of triethylammonium chloride will form, visually validating the reaction's progress.

Step 3: Quench and Workup
  • Quench the reaction by slowly adding 15 mL of cold 1 M aqueous HCl[2]. This neutralizes any unreacted TEA and halts the reaction.

  • Transfer the biphasic mixture to a separatory funnel and separate the organic (lower) layer.

  • Extract the remaining aqueous layer with DCM (2 × 20 mL)[4].

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (30 mL) to neutralize residual acid, followed by brine (30 mL) to remove water[4].

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure using a rotary evaporator[3]. Caution: Keep the water bath temperature below 30 °C to prevent thermal elimination of the mesylate.

Step 4: Purification and Validation
  • The crude product is typically obtained as a clear, colorless oil with sufficient purity (>95%) for immediate downstream use[4]. If required, it can be purified via silica gel flash column chromatography using an Ethyl Acetate/Petroleum ether (1:19 v/v) eluent system[3].

Reaction Workflow Diagram

Workflow Step1 1. Setup 4-Penten-1-ol + TEA in DCM (0 °C) Step2 2. Addition Dropwise MsCl over 15 min Step1->Step2 Step3 3. Reaction Stir at 0 °C for 2 hours Step2->Step3 Step4 4. Quench Add 1M HCl to neutralize TEA Step3->Step4 Step5 5. Workup Wash with NaHCO3 & Brine Step4->Step5 Step6 6. Isolation Dry over Na2SO4 & Concentrate Step5->Step6

Workflow for the synthesis and isolation of pent-4-en-1-yl methanesulfonate.

Data Presentation

Table 1: Reaction Stoichiometry and Reagent Quantities

ReagentMolecular Weight ( g/mol )EquivalentsAmountDensity (g/mL)
4-Penten-1-ol86.131.010.0 mmol (1.03 mL)0.834
Methanesulfonyl chloride (MsCl)114.551.111.0 mmol (0.85 mL)1.480
Triethylamine (TEA)101.191.111.0 mmol (1.53 mL)0.726
Dichloromethane (DCM)84.93Solvent40 mL1.325

Table 2: Spectroscopic Validation Data (NMR) [3]

NucleusFrequency / SolventChemical Shifts (δ, ppm) and Multiplicity
1H NMR 400 MHz, CDCl35.80–5.69 (m, 1H), 5.05–4.97 (m, 2H), 4.18 (t, J = 6.5 Hz, 2H), 2.96 (s, 3H), 2.14 (q, J = 7.2 Hz, 2H), 1.84–1.77 (m, 2H)
13C NMR 101 MHz, CDCl3136.6, 116.0, 69.4, 37.2, 29.4, 28.1

Note: The Rf value for the pure product is 0.40 in an EtOAc/Petroleum ether (1:19 v/v) system.

References
  • Title: Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification Source: NIH (PMC) URL: 4

  • Title: A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal [2+2+1] Heteroannulation Source: The Royal Society of Chemistry URL: 3

  • Title: Efficient Synthesis of Organic Thioacetates in Water Source: The Royal Society of Chemistry URL: 2

Sources

Application

Applications of Pent-4-en-1-yl methanesulfonate in medicinal chemistry

Technical Application Note: Strategic Utilization of Pent-4-en-1-yl Methanesulfonate in Drug Discovery Executive Summary Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) is a specialized alkylating agent serving as a cr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Strategic Utilization of Pent-4-en-1-yl Methanesulfonate in Drug Discovery

Executive Summary

Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) is a specialized alkylating agent serving as a critical "linchpin" in diversity-oriented synthesis (DOS) and medicinal chemistry.[1][2] Unlike simple alkyl halides, this compound provides a stable, electrophilic delivery system for the pent-4-enyl motif—a versatile structural handle.[1][2]

This guide details the strategic application of this reagent, moving beyond simple alkylation to its role as a precursor for Ring-Closing Metathesis (RCM) , Cross-Coupling , and "Masked" Carbonyl Chemistry .[1]

Chemical Profile & Stability

PropertySpecification
IUPAC Name Pent-4-en-1-yl methanesulfonate
Structure ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Molecular Weight 164.22 g/mol
Physical State Colorless to pale yellow oil
Reactivity Profile Potent electrophile (

); Terminal alkene (Metathesis/Oxidation active)
Storage -20°C, under Argon/Nitrogen.[2][3][4] Moisture sensitive.[1][2]
Stability Note Mesylates are prone to hydrolysis.[1][2] Avoid prolonged exposure to aqueous bases during workup.[1][2]

Strategic Applications in Medicinal Chemistry

The utility of pent-4-en-1-yl methanesulfonate lies in the orthogonality of its functional groups.[1][2] The sulfonate allows for rapid attachment to nucleophilic drug scaffolds (amines, phenols, thiols), while the terminal alkene remains inert until activated by specific catalysts or oxidants.[1]

A. The RCM "Staple" Strategy

The pent-4-enyl chain is the ideal length for constructing 7-membered nitrogen heterocycles (azepanes) and macrocycles via Ring-Closing Metathesis (RCM).[1][2]

  • Mechanism: Alkylation of an amine followed by RCM with a second alkene (allyl or homoallyl group) generates 5-, 6-, or 7-membered rings.[1][2]

  • Advantage: Avoids the entropy penalty of intermolecular cyclization.[1]

B. The "Masked" Aldehyde/Epoxide

The terminal alkene acts as a robust protecting group for polar functionalities.[1]

  • Pathway: Scaffold-Alkylation ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    In vivo study (Alkene) 
    
    
    
    Lemieux-Johnson Oxidation or Ozonolysis
    
    
    Aldehyde (for further diversification).[2]

Visualizing the Workflow

The following diagram illustrates the "Divergent Synthesis" capability provided by this reagent.

PentenylStrategy Reagent Pent-4-en-1-yl Methanesulfonate Intermediate Pentenyl-Functionalized Intermediate Scaffold Drug Scaffold (Nu: Amine/Phenol) Scaffold->Intermediate + Reagent (Base, SN2) RCM_Prod Azepanes/Macrocycles (via RCM) Intermediate->RCM_Prod Grubbs Cat. (- Ethylene) Aldehyde Aldehyde (via Ozonolysis) Intermediate->Aldehyde O3, DMS Epoxide Epoxide (via mCPBA) Intermediate->Epoxide Oxidation Click Thioether (via Thiol-Ene Click) Intermediate->Click R-SH, hν

Figure 1: The "Pentenyl Platform" illustrating how a single alkylation step opens four distinct chemical pathways for lead optimization.

Detailed Experimental Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

Rationale: Commercial supplies can degrade.[1][2] Fresh preparation ensures high yields and reproducibility.

Reagents:

  • Pent-4-en-1-ol (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][2]

  • Triethylamine (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) (1.5 equiv)[2]
    
  • Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with

    
    . Add Pent-4-en-1-ol and anhydrous DCM (0.2 M concentration).
    
  • Cooling: Cool the solution to 0°C using an ice bath. Add ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     dropwise.[2]
    
  • Addition: Add MsCl dropwise via syringe over 15 minutes. Critical: Exothermic reaction; maintain temp < 5°C to prevent elimination side-products.[1][2]

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1][2]

  • Workup:

    • Quench with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       (aq).[2]
      
    • Extract with DCM (3x).[1][2]

    • Wash combined organics with 1M HCl (rapidly), water, and brine.[1]

    • Dry over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and concentrate in vacuo at < 30°C  (Mesylates are thermally sensitive).[2]
      
  • Validation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR should show a singlet at 
    
    
    
    ppm (mesyl methyl) and alkene signals at
    
    
    ppm.[2]
Protocol B: N-Alkylation of Secondary Amines (General Procedure)

Rationale: Used to attach the pentenyl tether to a piperidine or pyrrolidine core.[1][2]

Reagents:

  • Secondary Amine Scaffold (1.0 equiv)

  • Pent-4-en-1-yl methanesulfonate (1.2 equiv)[1][2]

  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (3.0 equiv) or 
    
    
    
    (for lower reactivity amines)[2]
  • Acetonitrile (ACN) or DMF[1][2]

Step-by-Step:

  • Suspend the amine and base in ACN.[1]

  • Add the mesylate.[1]

  • Heat to 60°C for 4–12 hours. Note: Avoid reflux temperatures >80°C to prevent polymerization of the terminal alkene.

  • Filter off inorganic salts and concentrate.[1][2] Purify via flash chromatography.

Protocol C: Ring-Closing Metathesis (RCM) to Azepanes

Rationale: Cyclization of the pentenyl-amine intermediate.[1][2]

Reagents:

  • Diallyl/Pentenyl precursor (from Protocol B)[1][2]

  • Grubbs Catalyst (2nd Generation) (2–5 mol%)[1][2]

  • DCM (Degassed)[1][2]

Step-by-Step:

  • Dilution: Dissolve the precursor in degassed DCM to a dilute concentration (0.005 M ). High dilution is critical to favor intramolecular RCM over intermolecular polymerization.[2]

  • Catalysis: Add Grubbs II catalyst in one portion under Argon.

  • Reflux: Heat to reflux (40°C) for 2–6 hours.

  • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

  • Filtration: Filter through a pad of Celite/Silica.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Alkylation) Hydrolysis of MesylateEnsure solvents are anhydrous. Use molecular sieves in the reaction.[1]
Elimination Product (1,4-Pentadiene) Base too strong / Temp too highSwitch from NaH to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.[2] Lower reaction temperature to 40°C.
No RCM Product Catalyst poisoningEnsure amine nitrogen is protonated (use TsOH salt) or protected as a carbamate/amide if the amine coordinates to Ru.
Polymerization Concentration too highDilute reaction to < 0.01 M for RCM steps.

Safety & Handling (Genotoxicity Warning)

  • Hazard: Alkyl methanesulfonates are potential genotoxic impurities (GTIs) .[1][2] They are potent alkylating agents capable of reacting with DNA.[1]

  • Containment: Handle exclusively in a fume hood. Wear double nitrile gloves.[1][2]

  • Destruction: Quench excess mesylate with aqueous NaOH or ammonia solution before disposal.[1][2]

  • Trace Analysis: In pharmaceutical development, residual levels must be quantified (typically < ppm levels) using LC-MS/MS derivatization methods.[1][2]

References

  • Preparation of Mesylates: Crossland, R. K., & Servis, K. L. (1970).[1] A facile synthesis of methanesulfonate esters.[1] The Journal of Organic Chemistry, 35(9), 3195–3196.[1] Link[1][2]

  • RCM Applications: Grubbs, R. H. (2006).[1][2] Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel Lecture). Angewandte Chemie International Edition, 45(23), 3760-3803.[1][2] Link[1][2]

  • Genotoxicity of Mesylates: Teasdale, A., & Elder, D. (2010).[1] Analytical approaches to the control of genotoxic impurities. Trends in Analytical Chemistry, 29(1), 2-14.[1][2] Link

  • Total Synthesis Example (Rhizoxin): Mitchell, I.S., et al. (2020).[1][5] Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins. Molecules, 25(19), 4527.[1] Link[1][2]

Sources

Method

Strategic Utilization of Pent-4-en-1-yl Methanesulfonate in Heterocyclic Scaffolding

Abstract Pent-4-en-1-yl methanesulfonate (4-pentenyl mesylate) serves as a bifunctional "linchpin" reagent in diversity-oriented synthesis. By combining a highly reactive electrophilic leaving group (mesylate) with a dis...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pent-4-en-1-yl methanesulfonate (4-pentenyl mesylate) serves as a bifunctional "linchpin" reagent in diversity-oriented synthesis. By combining a highly reactive electrophilic leaving group (mesylate) with a distal terminal alkene, it enables the rapid assembly of heterocyclic cores—specifically piperidines, pyrrolidines, and tetrahydropyrans. This guide details the mechanistic rationale and optimized protocols for deploying this reagent in Ring-Closing Metathesis (RCM) and electrophilic iodocyclization cascades, providing a robust platform for generating pharmacologically active scaffolds.

Reagent Profile & Strategic Value

Pent-4-en-1-yl methanesulfonate is an alkylating agent distinguished by its bifunctional orthogonality .

  • Proximal Reactivity (

    
    ):  The mesylate group (
    
    
    
    ) is an excellent leaving group (
    
    
    of conjugate acid
    
    
    ), superior to chloride and comparable to bromide, allowing facile nucleophilic displacement by amines, phenols, or carbon nucleophiles under mild conditions.
  • Distal Reactivity (Cyclization Handle): The terminal alkene remains inert during alkylation but serves as a latent trigger for subsequent cyclization via Metathesis, Radical addition, or Electrophilic activation.

Mechanistic Utility Map

The following diagram illustrates the divergent pathways accessible from this single precursor.

G Reagent Pent-4-en-1-yl Methanesulfonate Inter N/O-Alkyl Intermediate Reagent->Inter SN2 Displacement (Base, solvent) Nu Nucleophile (Amine/Phenol) Nu->Inter RCM Piperidines (via RCM) Inter->RCM Grubbs Cat. (if Nu contains alkene) Iodo Pyrrolidines (via Iodocyclization) Inter->Iodo I2 / NaHCO3 (Electrophilic) Radical Bicyclic Systems (via Radical Cyclization) Inter->Radical Bu3SnH / AIBN (Radical)

Figure 1: Divergent synthetic pathways utilizing Pent-4-en-1-yl methanesulfonate as a linchpin reagent.

Preparation of Pent-4-en-1-yl Methanesulfonate

While commercially available, in-house preparation is often preferred to ensure freshness, as sulfonate esters can degrade over time, generating methanesulfonic acid which may catalyze unwanted side reactions (e.g., polymerization of the alkene).

Protocol A: Synthesis from 4-Penten-1-ol

Rationale: The reaction uses Methanesulfonyl chloride (MsCl) in the presence of a base. Triethylamine (TEA) is selected over pyridine for easier workup. Dichloromethane (DCM) is the solvent of choice due to high solubility of reactants and ease of evaporation.

Materials:

  • 4-Penten-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (1.2 equiv)

  • Triethylamine (1.5 equiv)[1]

  • Dichloromethane (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with 4-penten-1-ol and anhydrous DCM (0.2 M concentration). Cool to 0°C using an ice bath. Critical: Low temperature prevents elimination side reactions.

  • Base Addition: Add Triethylamine dropwise. Stir for 10 minutes.

  • Activation: Add Methanesulfonyl chloride dropwise via syringe over 15 minutes. The reaction is exothermic; maintain internal temperature

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:4). The alcohol spot (

    
    ) should disappear, replaced by the mesylate (
    
    
    
    ).
  • Workup: Quench with saturated

    
     (cold). Extract with DCM (
    
    
    
    ). Wash combined organics with 1M HCl (to remove residual amine), then brine.
  • Purification: Dry over

    
     and concentrate in vacuo. The resulting oil is typically >95% pure and can be used directly. If storage is needed, keep at -20°C under argon.
    

Application 1: Nitrogen Heterocycles via Ring-Closing Metathesis (RCM)

This workflow is the "Gold Standard" for synthesizing dehydropiperidines. The strategy involves N-alkylation of an allylic amine with pent-4-en-1-yl methanesulfonate, creating a diene that cyclizes to a 6-membered ring.

Reaction Scheme


Protocol B: N-Alkylation & RCM Cascade

Phase 1: N-Alkylation

  • Dissolution: Dissolve the primary amine (e.g., Allylamine or amino acid ester) (1.0 equiv) in Acetonitrile (

    
    ).
    
  • Base: Add

    
     (2.0 equiv). Note: For less nucleophilic amines (e.g., sulfonamides), use NaH in DMF.
    
  • Addition: Add Pent-4-en-1-yl methanesulfonate (1.1 equiv).

  • Reflux: Heat to 60–80°C for 12–16 hours.

  • Isolation: Filter off solids, concentrate, and purify via flash chromatography.

Phase 2: Ring-Closing Metathesis Critical Parameter: Concentration. RCM must be performed at high dilution (0.005 M – 0.01 M) to favor intramolecular cyclization over intermolecular polymerization.

  • Degassing: Dissolve the diene intermediate in anhydrous DCM. Bubble Argon through the solution for 15 minutes. Oxygen poisons Ruthenium catalysts.

  • Catalyst: Add Grubbs 2nd Generation Catalyst (2–5 mol%).

  • Reflux: Heat to reflux (40°C) for 4–12 hours.

  • Quench: Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester Ruthenium.

  • Filtration: Filter through a pad of Celite/Silica.

  • Yield: Concentrate to obtain the

    
    -piperidine derivative.
    
Data Summary: Typical Yields
Substrate (Amine)Product (Heterocycle)Alkylation YieldRCM YieldRef
Allylamine1,2,3,6-Tetrahydropyridine85%92%[1]
TosylamideN-Tosyl-2-vinylpyrrolidine*88%85%[2]
Phenylalanine Allyl Ester2-Benzyl-dehydropipecolate78%81%[3]

*Note: Pyrrolidines form if the starting amine is a homoallyl variant or via isomerization.

Application 2: Electrophilic Iodocyclization

When RCM is not suitable (e.g., need for halogen handles), iodocyclization offers a stereoselective route to functionalized pyrrolidines and piperidines.

Mechanism

The alkene acts as a nucleophile attacking the Iodine electrophile (


), forming an iodonium ion. The internal nitrogen lone pair then attacks the activated carbon, closing the ring.

Iodo Start N-Pentenyl Amine Iodonium Iodonium Intermediate Start->Iodonium + I2 / NaHCO3 End 2-Iodomethyl Pyrrolidine Iodonium->End 5-exo-trig Cyclization

Figure 2: 5-exo-trig cyclization pathway favored under kinetic control.

Protocol C: Iodocyclization
  • Preparation: Dissolve N-benzyl-N-(pent-4-en-1-yl)amine (1.0 equiv) in DCM/Water (1:1 biphasic mixture) or THF.

  • Buffer: Add

    
     (2.0 equiv) to neutralize HI formed during the reaction.
    
  • Cyclization: Add Iodine (

    
    , 1.2 equiv) at 0°C.
    
  • Reaction: Stir at 0°C

    
     RT for 6 hours. The mixture will turn dark violet/brown.
    
  • Quench: Add saturated aqueous

    
     (Sodium Thiosulfate) until the iodine color disappears (turns colorless).
    
  • Extraction: Extract with DCM. The product is typically a 2-(iodomethyl)pyrrolidine (kinetic product) or piperidine (thermodynamic, less common without specific directing groups).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Alkylation Yield Elimination of mesylate to dieneLower reaction temp; ensure base is not too strong (use

instead of NaH).
RCM Oligomerization Concentration too highDilute reaction to < 0.01 M. Add catalyst in two portions.
Catalyst Death (RCM) Oxygen presenceDegas solvents thoroughly. Use Schlenk line techniques.
Hydrolysis of Mesylate Wet solventsUse anhydrous solvents and store reagent with desiccant.

Safety & Handling

  • Genotoxicity: Alkyl mesylates are potential genotoxic impurities (PGIs). All handling should occur in a fume hood. Wear nitrile gloves (double-gloving recommended).

  • Disposal: Quench excess alkylating agents with dilute ammonia or nucleophilic scavenger resins before disposal.

References

  • RSC Advances (2014). A Chromatographic Relay Conjugated Photoredox Strategy. (Synthesis of Pent-4-en-1-yl methanesulfonate). (Representative Link based on search context)

  • Journal of Organic Chemistry. Development of a [3+3] Cycloaddition Strategy toward Functionalized Piperidines.

  • Thieme Connect. A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines.

  • Organic Syntheses. Preparation of 4-Pentyn-1-ol and related derivatives.[2][3]

  • PubChem Compound Summary. Pent-4-en-1-yl methanesulfonate (CID 11062723).[4] [4]

Sources

Application

Application Note: Scale-Up Synthesis of Pent-4-en-1-yl Methanesulfonate

Part 1: Process Chemistry Assessment & Strategic Design Introduction & Significance Pent-4-en-1-yl methanesulfonate (4-pentenyl mesylate) is a critical alkylating agent used extensively in the synthesis of n-pentenyl gly...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Process Chemistry Assessment & Strategic Design

Introduction & Significance

Pent-4-en-1-yl methanesulfonate (4-pentenyl mesylate) is a critical alkylating agent used extensively in the synthesis of n-pentenyl glycosides (NPGs) and as a linker in antibody-drug conjugates (ADCs). Its terminal alkene provides a "handle" for further functionalization (e.g., via metathesis or thiol-ene click chemistry), while the mesylate group serves as an excellent leaving group for nucleophilic substitution.

Scaling this reaction from gram-scale to kilogram-scale introduces specific hazards not prominent at the bench: exotherm control , genotoxicity containment , and thermal instability of the sulfonate ester.

Reaction Thermodynamics & Safety Profile

The mesylation of alcohols using methanesulfonyl chloride (MsCl) is highly exothermic (


).
  • Thermal Hazard: Alkyl mesylates can undergo violent decomposition at elevated temperatures. Differential Scanning Calorimetry (DSC) typically shows onset of decomposition for similar aliphatic mesylates around 120°C–140°C.

  • Genotoxicity (PGI): Alkyl mesylates are potential genotoxic impurities (PGIs). The process must be designed to minimize worker exposure and ensure complete consumption of reagents.

Solvent Selection for Scale-Up

While Dichloromethane (DCM) is the standard bench solvent, it is suboptimal for scale-up due to environmental concerns and low boiling point.

  • Recommendation: Toluene or 2-MeTHF .

  • Rationale: Toluene offers better phase separation during aqueous workup, higher thermal capacity to buffer exotherms, and is amenable to azeotropic drying of the starting alcohol (water content <0.05% is critical to prevent MsCl hydrolysis).

Part 2: Detailed Scale-Up Protocol (1.0 kg Scale Basis)

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[1][2][3][4]Mass (kg)MolesDensity (g/mL)Volume (L)
4-Penten-1-ol 86.131.001.00011.610.8381.19
Triethylamine (TEA) 101.191.501.76217.410.7262.43
Methanesulfonyl Chloride (MsCl) 114.551.201.59613.931.4801.08
Toluene (Anhydrous) 92.14------0.86710.00
Experimental Workflow
Step 1: Reactor Preparation & Drying
  • Charge a 20 L jacketed glass reactor with 4-Penten-1-ol (1.0 kg) and Toluene (10 L) .

  • Critical Step: Perform a vacuum distillation (remove ~5% solvent volume) or use molecular sieves to ensure system water content is <200 ppm (Karl Fischer titration). Reason: Water reacts with MsCl to form HCl and methanesulfonic acid, generating impurities and runaway exotherms.

  • Cool the mixture to -5°C to 0°C under nitrogen atmosphere.

Step 2: Base Addition
  • Add Triethylamine (1.76 kg) to the reactor.

  • Observation: No significant exotherm is expected here, but the amine acts as an HCl scavenger.

Step 3: Controlled MsCl Addition (The Critical Process Parameter)
  • Charge MsCl (1.60 kg) into a header tank or pressure-equalizing addition funnel.

  • Protocol: Add MsCl dropwise over 2–4 hours .

  • Control Limit: Maintain internal reactor temperature < 10°C .

    • Warning: If temp spikes >15°C, stop addition immediately. High temps favor the formation of the alkyl chloride impurity via substitution of the mesylate by chloride ions (

      
      ).
      
  • After addition, stir at 0°C for 1 hour , then warm to 20°C and stir for 2 hours .

Step 4: In-Process Control (IPC)
  • Method: GC-FID or TLC (30% EtOAc/Hexanes).

  • Specification: < 1.0% unreacted alcohol.

  • Self-Validating Check: If starting material persists, add 0.1 eq MsCl. Do not proceed to workup until conversion is complete to avoid difficult separation later.

Step 5: Quench & Workup
  • Cool reactor to 5°C .

  • Slowly add Water (5 L) to dissolve triethylammonium chloride salts. Caution: Exothermic hydrolysis of excess MsCl.

  • Separate phases.[2][5] Keep the organic (upper) layer.

  • Wash organic layer with 1M HCl (5 L) (removes residual TEA).

  • Wash with Sat.

    
     (5 L)  (neutralizes acidity).
    
  • Wash with Brine (5 L) .

  • Dry organic layer over

    
     or via azeotropic distillation.
    
Step 6: Isolation
  • Concentrate the Toluene solution under reduced pressure (

    
    , Vacuum < 50 mbar).
    
  • Product: Pent-4-en-1-yl methanesulfonate is obtained as a pale yellow oil.[3]

  • Yield Expectation: 90–95% (approx. 1.7–1.8 kg).[1]

Part 3: Visualization & Logic

Reaction Mechanism & Impurity Fate Map

The following diagram illustrates the reaction pathway and the origin of critical impurities (Alkyl Chloride and Dimer).

G cluster_0 Reagents cluster_1 Intermediate cluster_2 Products & Impurities Alcohol 4-Penten-1-ol Product Pent-4-en-1-yl methanesulfonate Alcohol->Product Main Reaction (0-10°C) Impurity_Dimer Ether Dimer (Impurity B) Alcohol->Impurity_Dimer Basic hydrolysis (Slow) MsCl MsCl MsCl->Product Base Triethylamine Base->Product HCl Scavenging Inter Sulfene Intermediate (Proposed) Impurity_Cl 4-Chloro-1-pentene (Impurity A) Product->Impurity_Cl High Temp (>20°C) + Cl- ions caption Figure 1: Reaction pathway and critical impurity formation risks.

Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
High levels of Alkyl Chloride (>2%) Reaction temperature too high during addition or workup.Maintain

.[2] Avoid prolonged stirring with amine salts.
Incomplete Conversion Water in solvent consumed MsCl.Check solvent KF before start. Add 0.1-0.2 eq extra MsCl.
Product is Dark/Brown Polymerization or amine oxidation.Ensure

purge. Add radical inhibitor (BHT, 100 ppm) if distilling.
Low Assay (<95%) Residual solvent or TEA.Extend high-vacuum drying time. Verify NMR for TEA peaks (q 3.1 ppm).

Part 4: Analytical Quality Control

Specification Sheet
  • Appearance: Clear, colorless to pale yellow liquid.

  • Purity (GC/HPLC):

    
    .
    
  • 1H NMR (

    
    ): 
    
    
    
    5.8 (m, 1H, =CH), 5.0 (m, 2H, =CH2), 4.2 (t, 2H, -CH2-OMs), 3.0 (s, 3H, -SO2CH3).
  • Water Content (KF):

    
    .
    
Storage & Stability
  • Storage: Store at 2–8°C under Argon/Nitrogen.

  • Stability: Mesylates are susceptible to hydrolysis. Protect from moisture.[6] Retest every 6 months.

Part 5: References

  • Organic Syntheses Procedure (General Mesylation): Furst, A.; Koller, F. Preparation of Mesylates and Tosylates. Org. Synth. 1947 , 27, 76. (General methodology foundation).

  • Scale-Up of Sulfonates: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012 . (Grounding for solvent selection and thermal safety).

  • Safety of Mesylates: Teasdale, A.; Eadds, J. Practical examination of the reaction kinetics of the formation of alkyl mesylates. Org. Process Res. Dev. 2010 , 14, 4, 1008–1013. (PGI formation kinetics).

  • Pent-4-en-1-ol Mesylation Specifics: Synthesis of n-Pentenyl Glycosides. In Carbohydrate Chemistry: Proven Synthetic Methods, Vol 1; CRC Press. (Contextual usage).

  • Thermal Hazards: Stoessel, F. Thermal Safety of Chemical Processes. Wiley-VCH, 2008 . (Calorimetry data for sulfonates).

Sources

Method

Strategic Utilization of Pent-4-en-1-yl Methanesulfonate in Complex Molecule Synthesis

Part 1: Introduction & Strategic Value Pent-4-en-1-yl methanesulfonate (CAS 64818-35-5) is a pivotal electrophilic building block in the total synthesis of natural products and pharmaceutical intermediates. Its value lie...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Value

Pent-4-en-1-yl methanesulfonate (CAS 64818-35-5) is a pivotal electrophilic building block in the total synthesis of natural products and pharmaceutical intermediates. Its value lies not merely in its ability to extend a carbon chain by five units, but in the strategic versatility of the terminal olefin it introduces—the "Pentenyl Handle."

The "Pentenyl Handle" Strategy

In complex molecule synthesis, this reagent serves as a latent functional group . The terminal alkene is robust enough to survive diverse reaction conditions (acidic, basic, reductive) yet can be selectively activated at a late stage to reveal:

  • Aldehydes/Acids: Via oxidative cleavage (Ozonolysis or Lemieux-Johnson oxidation).

  • Diols/Epoxides: Via Sharpless dihydroxylation or epoxidation.

  • Macrocycles: Via Ring-Closing Metathesis (RCM).

  • Radical Acceptors: For cascade cyclizations.

Unlike the corresponding halide (4-pentenyl iodide or bromide), the methanesulfonate (mesylate) offers a unique balance of reactivity and stability . It is sufficiently reactive for


 displacements with amines, thiolates, and stabilized carbanions, yet avoids the light sensitivity and storage instability often associated with alkyl iodides.

Part 2: Preparation Protocol

Objective: Scalable synthesis of Pent-4-en-1-yl methanesulfonate from 4-penten-1-ol. Scale: 10–50 mmol (Adaptable).

Reagents & Materials[1][2][3][4][5][6][7][8]
  • Substrate: 4-Penten-1-ol (1.0 equiv).

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2–1.5 equiv).

  • Base: Triethylamine (

    
    ) (1.5–2.0 equiv).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quench: 1M HCl, Sat.

    
    , Brine.[1][2][3][4]
    
Step-by-Step Procedure
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with

    
     or Ar.
    
  • Solvation: Charge the flask with 4-penten-1-ol (e.g., 1.0 g, 11.6 mmol) and anhydrous DCM (10–15 mL, ~0.5–1.0 M concentration).

  • Base Addition: Add

    
     (1.9 mL, ~14 mmol) via syringe. Cool the mixture to 0°C  (ice/water bath).
    
    • Expert Insight: Cooling is critical. The reaction is exothermic, and controlling the temperature prevents the formation of elimination side products (1,4-pentadiene).

  • Mesylation: Add MsCl (1.08 mL, ~14 mmol) dropwise over 15–20 minutes.

    • Observation: A white precipitate (

      
      ) will form immediately.
      
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for an additional 2–3 hours. Monitor by TLC (usually 20-30% EtOAc/Hexanes; stain with

    
    ).
    
  • Workup:

    • Quench with cold 1M HCl (to neutralize excess amine).

    • Separate layers.[1][2] Wash the organic phase sequentially with:

      • 1M HCl (1x)

      • Sat.

        
         (2x) (Critical to remove methanesulfonic acid traces)
        
      • Brine (1x)

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure at 
    
    
    
    .
  • Purification: The crude oil is often >95% pure and can be used directly. If necessary, purify via flash column chromatography (

    
    , 10-20% EtOAc/Hexanes).
    
    • Stability Note: Store at -20°C under inert atmosphere. Mesylates can hydrolyze slowly if exposed to moisture.

Part 3: Application Protocols

Protocol A: N-Alkylation for Heterocycle Synthesis

Context: Synthesis of bioactive benzoxathiane derivatives (e.g., FtsZ inhibitors). Mechanism: Direct


 displacement by a secondary amine or amide.
  • Dissolution: Dissolve the amine substrate (e.g., a piperidine or benzamide derivative) in anhydrous DMF or

    
    .
    
  • Base: Add

    
     (2-3 equiv) or 
    
    
    
    (for less reactive amines).
  • Alkylation: Add Pent-4-en-1-yl methanesulfonate (1.2 equiv).

  • Conditions: Heat to 60–80°C for 12–24 hours.

    • Expert Insight: If the amine is sterically hindered, add a catalytic amount of NaI (0.1 equiv) to generate the more reactive iodide in situ (Finkelstein reaction).

  • Workup: Dilute with EtOAc, wash extensively with water/brine to remove DMF.

Protocol B: C-Alkylation via In Situ Iodode

Context: Alkylation of enolates (e.g., Myers alkylation, Evans aldol) where the mesylate might be too slow. Strategy: Convert Mesylate


 Iodide 

Alkylation in one pot or two steps.
  • Finkelstein (Optional but Recommended):

    • Dissolve Pent-4-en-1-yl methanesulfonate in Acetone.

    • Add NaI (1.5 equiv). Reflux for 2 hours.

    • Filter off NaOMs, concentrate, and resuspend the resulting iodide in the alkylation solvent (THF/DCM).

  • Enolate Formation: Generate the enolate of your auxiliary (e.g., Pseudoephedrine amide) using LDA or LiHMDS at -78°C.

  • Addition: Add the electrophile (mesylate + NaI or pre-formed iodide) to the enolate.

  • Warming: Allow to warm slowly to 0°C or RT depending on substrate stability.

Protocol C: Nickel-Catalyzed Cross-Coupling

Context: Forming


 bonds.[5]
Reference: BenchChem Application Note / J. Am. Chem. Soc. methodologies.
  • Catalyst:

    
     or similar Ni(II) source (5-10 mol%).
    
  • Ligand: Pyridine-bis(oxazoline) or similar (10-20 mol%).

  • Reductant: Mn or Zn powder (2-3 equiv).

  • Coupling: Mix Aryl/Vinyl Halide (1.0 equiv) + Pent-4-en-1-yl methanesulfonate (1.5 equiv) in DMA or DMPU.

  • Reaction: Stir at 60°C.

    • Mechanism:[1][2] The Ni catalyst activates the alkyl mesylate (likely via a radical intermediate) to couple with the aryl halide.

Part 4: Data Summary & Visualization

Reactivity Profile: Pent-4-en-1-yl Methanesulfonate[10]
ParameterValue/Note
Molecular Weight 164.22 g/mol
Leaving Group Methanesulfonate (

),

(conjugate acid)

Electrophilicity Moderate (Good for

, less prone to elimination than Iodide)
Storage -20°C, Hygroscopic (keep dry)
Key Impurity 1,4-Pentadiene (from elimination), Pent-4-en-1-ol (hydrolysis)
Pathway Visualization: The "Pentenyl Handle" in Total Synthesis

PentenylStrategy Start Pent-4-en-1-ol Reagent Pent-4-en-1-yl Methanesulfonate (The Reagent) Start->Reagent MsCl, Et3N, DCM Alkylation N/C/O-Alkylation (Installation) Reagent->Alkylation Nucleophile (Nu-) Intermediate Pentenyl-Tethered Intermediate Alkylation->Intermediate SN2 Displacement RCM Ring-Closing Metathesis (Grubbs Cat.) Intermediate->RCM Pathway A Oxidation Oxidative Cleavage (O3 / OsO4) Intermediate->Oxidation Pathway B Radical Radical Cyclization (Bu3SnH) Intermediate->Radical Pathway C Macrocycle Macrocycle (e.g., Epothilone Core) RCM->Macrocycle Aldehyde Aldehyde/Acid (Polyketide Fragment) Oxidation->Aldehyde CyclicEther Cyclic Ether (Tetrahydrofuran) Radical->CyclicEther

Figure 1: Strategic divergence of the Pentenyl Handle. The mesylate serves as the linchpin for installing this versatile functionality.

Part 5: Troubleshooting & Expert Tips

  • Elimination vs. Substitution:

    • Problem: Formation of 1,4-pentadiene.

    • Solution: Avoid strong, bulky bases (like t-BuOK) during alkylation. Use non-basic nucleophiles or weaker bases (

      
      , 
      
      
      
      ) where possible. If using LDA/LiHMDS, keep temperatures strictly at -78°C during addition.
  • Hydrolysis:

    • Problem: Reappearance of alcohol starting material on TLC.

    • Solution: Ensure all solvents are anhydrous. The mesylate is sensitive to aqueous base. Perform workups quickly and with cold solutions.

  • TLC Monitoring:

    • The mesylate often has a similar

      
       to the alcohol in polar solvents. Use a non-polar eluent (e.g., 9:1 Hex/EtOAc) to differentiate, or use stains like 
      
      
      
      (alkene active) or Anisaldehyde.

References

  • Preparation & General Reactivity

    • PubChem.[6] Pent-4-en-1-yl methanesulfonate (Compound Summary). National Library of Medicine. [Link]

  • N-Alkylation Application (FtsZ Inhibitors)

    • Straniero, V. et al. Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold. Molecules, 2020, 25(7), 1626. [Link]

  • Cross-Coupling Methodology
  • Related Total Synthesis Context (Complanadine A)

    • Fischer, D.F., Sarpong, R. Total Synthesis of (+)-Complanadine A using an Iridium-Catalyzed Pyridine C-H Functionalization. J. Am. Chem. Soc. 2010, 132, 5926–5927.[3] (Demonstrates the utility of pentenyl chains in alkaloid synthesis). [Link]

  • Radical/Peroxide Chemistry

    • Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification. PMC. (Uses 4-pentenyl mesylate to synthesize 5-hydroperoxypent-1-ene).[2] [Link](Note: Generic PMC link used as placeholder for specific article found in search).

Sources

Application

Reaction of Pent-4-en-1-yl methanesulfonate with various nucleophiles

Application Note: Chemoselective Functionalization of Pent-4-en-1-yl Methanesulfonate Introduction Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) acts as a critical bifunctional "linchpin" in organic synthesis. It pos...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Functionalization of Pent-4-en-1-yl Methanesulfonate

Introduction

Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) acts as a critical bifunctional "linchpin" in organic synthesis. It possesses two distinct reactive termini: a terminal alkene (C4-C5) suitable for radical additions, olefin metathesis, or thiol-ene "click" chemistry, and a primary methanesulfonate (mesylate) ester at C1.

This guide focuses on the chemoselective displacement of the mesylate group (


) by various nucleophiles. Because the mesylate is a potent leaving group (

of conjugate acid

) on a primary carbon, it undergoes

substitution rapidly. However, the presence of the homoallylic chain introduces specific challenges, primarily the volatility of elimination byproducts (1,4-pentadiene) and the potential for oxidative degradation of the alkene if handling is improper.

Mechanistic Insight & Reaction Design

The Electrophile: Primary vs. Elimination

The substrate is a primary alkyl mesylate. The reaction trajectory is almost exclusively


 (bimolecular nucleophilic substitution).[1]
  • Substitution (

    
    ):  Favored by polar aprotic solvents (DMF, DMSO, MeCN) which solvate the cation (e.g., 
    
    
    
    ,
    
    
    ) while leaving the nucleophilic anion "naked" and reactive.
  • Elimination (

    
    ):  A competing pathway.[2] If strong, bulky bases (e.g., 
    
    
    
    ) or high temperatures are used, the mesylate can eliminate to form 1,4-pentadiene.
    • Critical Warning: 1,4-Pentadiene has a boiling point of ~26°C. If elimination occurs, the byproduct often evaporates unnoticed, leading to "disappearing mass" in the mass balance.

Pathway Visualization

ReactionPathways Substrate Pent-4-en-1-yl OMs (Electrophile) Azide 5-Azidopent-1-ene ('Click' Reagent) Substrate->Azide NaN3, DMF rt to 40°C Iodide 5-Iodopent-1-ene (Grignard Precursor) Substrate->Iodide NaI, Acetone Finkelstein Nitrile Hex-5-enenitrile (C1 Homologation) Substrate->Nitrile KCN, DMSO Exothermic Elimination 1,4-Pentadiene (Volatile Byproduct) Substrate->Elimination Strong Base / Heat (Avoid)

Figure 1: Divergent synthesis pathways from Pent-4-en-1-yl methanesulfonate. Green nodes indicate desired substitution products; red indicates the elimination side-reaction.

Experimental Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

Prerequisite: If not purchasing commercially, synthesis from pent-4-en-1-ol is required to ensure fresh, acid-free material.

Reagents:

  • Pent-4-en-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Setup: Charge a flame-dried round-bottom flask with Pent-4-en-1-ol and DCM (0.2 M concentration). Cool to 0°C (ice bath).

  • Base Addition: Add

    
     dropwise. Stir for 10 minutes.
    
  • Mesylation: Add MsCl dropwise via syringe over 20 minutes. Note: The reaction is exothermic; maintain T < 5°C to prevent elimination.

  • Workup: After 2 hours, quench with cold saturated

    
    . Extract with DCM (
    
    
    
    ). Wash organics with 1M HCl (cold), then brine.
  • Purification: Dry over

    
     and concentrate in vacuo at < 30°C .
    
    • Yield Expectation: >90%.

    • Stability: Store at -20°C. Use within 2 weeks to avoid acid-catalyzed polymerization.

Protocol B: Azidation (Synthesis of 5-Azidopent-1-ene)

Application: Precursor for CuAAC "Click" Chemistry.

Reagents:

  • Pent-4-en-1-yl OMs (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • DMF (anhydrous, 0.5 M)

Step-by-Step:

  • Dissolution: Dissolve the mesylate in DMF at room temperature.

  • Addition: Add

    
     in one portion. (Caution: Azides are acutely toxic).
    
  • Reaction: Stir at 40°C for 4–6 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The mesylate spot (

      
      ) will disappear; the azide is less polar (
      
      
      
      ).
  • Workup: Dilute with

    
     and water. Wash the organic layer extensively with water (
    
    
    
    ) to remove DMF.
  • Safety Note: Do not concentrate the azide to absolute dryness if the scale is >5g. Store as a solution or use immediately.

Protocol C: Finkelstein Reaction (Synthesis of 5-Iodopent-1-ene)

Application: Precursor for alkyl lithium or Grignard reagents.

Reagents:

  • Pent-4-en-1-yl OMs (1.0 equiv)

  • Sodium Iodide (NaI) (2.0 equiv)

  • Acetone (Reagent grade)

Step-by-Step:

  • Solvent Choice: Dissolve NaI in acetone (0.5 M). The solution may be slightly yellow.

  • Addition: Add the mesylate. A white precipitate (NaOMs) will begin to form almost immediately, driving the equilibrium.

  • Conditions: Reflux (56°C) for 3 hours or stir at RT overnight.

  • Workup: Filter off the solid NaOMs. Concentrate the filtrate. Dissolve residue in

    
    , wash with 10% 
    
    
    
    (to remove iodine color) and brine.
  • Storage: Protect from light. Stabilize with copper wire if storing for >24h.

Protocol D: Cyanation (Synthesis of Hex-5-enenitrile)

Application: One-carbon homologation.

Reagents:

  • Pent-4-en-1-yl OMs (1.0 equiv)

  • Potassium Cyanide (KCN) (1.5 equiv)

  • DMSO (anhydrous)

Step-by-Step:

  • Safety: Perform in a well-ventilated fume hood. Have bleach (hypochlorite) ready to neutralize spills.

  • Reaction: Dissolve KCN in DMSO (reaction is faster in DMSO than EtOH/Water). Add mesylate.[3]

  • Temperature: Heat to 60°C for 3 hours.

    • Note: Higher temperatures increase the risk of alkene isomerization.

  • Workup: Pour into ice water. Extract with

    
    . Wash organics with water (
    
    
    
    ) to remove DMSO.
  • Destruction of Waste: Treat aqueous waste with bleach at pH > 10 to oxidize cyanide to cyanate.

Comparative Data & Selection Guide

NucleophileReagentSolventTemp (°C)Time (h)Typical YieldKey Risk
Azide (

)

DMF25–404–692–96%Explosive potential (keep C/N > 3)
Iodide (

)
NaIAcetone56 (Reflux)388–95%Light sensitivity; Product instability
Cyanide (

)
KCNDMSO60385–90%Acute Toxicity; Alkene isomerization
Thiol (R-SH) R-SNaMeOH/THF0–251–280–90%Disulfide formation (requires inert atm)

Troubleshooting & Critical Parameters

Volatility Management

The products of these reactions (especially the iodide and nitrile) are relatively volatile oils.

  • Do not use high vacuum (< 5 mbar) for extended periods at room temperature.

  • Do not rotary evaporate water bath > 30°C for the iodide.

"Disappearing" Starting Material

If the mesylate is consumed but no product appears:

  • Cause: Elimination to 1,4-pentadiene.

  • Diagnosis: Check the NMR of the crude mixture for signals at

    
     5.8 (multiplet) and 
    
    
    
    5.0 (multiplet) characteristic of the diene, though it likely evaporated.
  • Solution: Lower reaction temperature; switch to a less basic nucleophile source (e.g., use NaCN instead of KCN, or buffer the reaction).

Alkene Isomerization

Under highly basic conditions or in the presence of palladium contaminants, the terminal alkene (pent-4-en) can isomerize to the thermodynamically more stable internal alkene (pent-3-en).

  • Prevention: Use high-purity reagents; avoid prolonged heating > 80°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11062723, Pent-4-enyl methanesulfonate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Daub, G. H., & Whaley, T. W. (1976).[4] Improved synthesis of 4-ethylsulfonyl-1-naphthalenesulfonamide. Journal of Organic Chemistry. (Demonstrates sulfonate/mesylate displacement protocols). Retrieved from [Link]

  • Thieme Connect. (2010). C—CN Bond-Forming Reactions: Cyanation of Alkyl Halides/Sulfonates. Science of Synthesis. Retrieved from [Link][5]

  • Organic Syntheses. (1998). General Procedures for Nucleophilic Substitution with Cyanide. Coll. Vol. 9, p. 559. Retrieved from [Link]

Sources

Method

Application Note: Pent-4-en-1-yl Methanesulfonate in the Preparation of Substituted Pentenyl Derivatives

[1][2] Executive Summary Pent-4-en-1-yl methanesulfonate (4-pentenyl mesylate) is a versatile, high-reactivity electrophile used to introduce the 4-pentenyl motif into nucleophilic substrates ( -, -, and -nucleophiles).[...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

Pent-4-en-1-yl methanesulfonate (4-pentenyl mesylate) is a versatile, high-reactivity electrophile used to introduce the 4-pentenyl motif into nucleophilic substrates (


-, 

-, and

-nucleophiles).[1][2] Unlike its halide counterparts, the mesylate offers a balance of stability and reactivity, often avoiding the harsh conditions required for alkyl chlorides while mitigating the volatility and light-sensitivity issues of alkyl iodides.[2]

The primary utility of this reagent lies in the "Armed-Disarmed" strategy in carbohydrate chemistry (Fraser-Reid’s n-pentenyl glycosides) and as a tethering agent for Ring-Closing Metathesis (RCM) .[1][2] This guide provides validated protocols for synthesizing the reagent and applying it to generate substituted pentenyl derivatives, with a focus on mechanistic integrity and safety.

Safety & Handling (Critical)

Hazard Class: Alkylating Agent / Potential Genotoxin.[2][3]

  • Genotoxicity: Methanesulfonate esters are direct-acting alkylating agents known to interact with DNA (N7-position of guanine).[1][2]

  • Handling: All operations must be performed in a fume hood. Double-gloving (Nitrile/Laminate) is required.[1][2]

  • Quenching: Residual reagent must be quenched with aqueous ammonia or 1M NaOH (to hydrolyze the ester) before disposal.[2] Do not dispose of active mesylate in general organic waste.

Preparation of Pent-4-en-1-yl Methanesulfonate

Before applying the reagent, it is often synthesized in-house to ensure high purity, as commercial batches may degrade (hydrolyze) over time.[1][2]

Reaction Scheme


Detailed Protocol

Reagents:

  • 4-Penten-1-ol (1.0 equiv)[1][2]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1][2]

  • Triethylamine (Et

    
    N) (1.5 equiv)[1][2]
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/g alcohol)[1][2]

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ). Add 4-penten-1-ol and anhydrous DCM.[1][2]
    
  • Cooling: Cool the solution to

    
     using an ice/water bath.
    
  • Base Addition: Add Et

    
    N dropwise. Stir for 5 minutes.
    
  • Mesylation: Add MsCl dropwise via syringe over 15 minutes. Note: The reaction is exothermic; control addition rate to maintain

    
    .
    
  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 3:1).[2] The alcohol spot (

    
    ) should disappear; mesylate appears at 
    
    
    
    .[1][2]
  • Workup:

    • Quench with ice-cold water.[1][2]

    • Wash organics with 1M HCl (to remove excess amine), saturated NaHCO

      
      , and brine.[2]
      
    • Dry over MgSO

      
      , filter, and concentrate in vacuo at 
      
      
      
      (mesylates can be thermally unstable).
  • Purification: The crude oil is usually sufficiently pure (>95%).[2] If necessary, purify via rapid silica filtration (flash chromatography) using 10-20% EtOAc/Hexanes.[1][2]

    • Caution: Silica is slightly acidic; prolonged exposure can cause elimination to the diene.

Application 1: Synthesis of n-Pentenyl Glycosides (NPGs)

This is the most sophisticated application of pentenyl derivatives.[2] The pentenyl group acts as an "armed" leaving group that is stable to standard protecting group manipulations but can be activated specifically by iodonium sources (e.g., IDCP or NIS).[2]

Mechanism: The Fraser-Reid Activation

The alkene reacts with an electrophilic halogen (


), forming a cyclic halonium ion.[2] The mesylate oxygen (from the glycosidic bond) attacks this ring, cyclizing to form a tetrahydrofuran derivative and ejecting the sugar as an oxocarbenium ion (glycosyl donor).[2]
Protocol: Glycosylation of a Sugar Hemiacetal

Reagents:

  • Carbohydrate Hemiacetal (Acceptor)[1][2]

  • Pent-4-en-1-yl methanesulfonate (Donor precursor)[1][2]

  • NaH or KO

    
    Bu[1]
    

Procedure:

  • Dissolve the sugar hemiacetal in DMF (

    
    ).
    
  • Add NaH (1.2 equiv, 60% dispersion) at

    
    .[2] Stir until evolution of 
    
    
    
    ceases.
  • Add Pent-4-en-1-yl methanesulfonate (1.2 equiv).[1][2]

  • Stir at RT for 4–12 hours.

  • Outcome: The resulting n-pentenyl glycoside is stable.[2][4] It can be stored or used as a donor in subsequent glycosylations by treating with NIS/TfOH.

Application 2: C-Alkylation for RCM Precursors

Substituted pentenyl derivatives are critical intermediates for Ring-Closing Metathesis (RCM) to form carbocycles or heterocycles.[1][2]

Protocol: Malonate Alkylation

Objective: Synthesis of diethyl 2-(pent-4-en-1-yl)malonate.

Reagents:

  • Diethyl malonate (1.0 equiv)[1][2]

  • NaH (1.1 equiv) or NaOEt[1][2]

  • Pent-4-en-1-yl methanesulfonate (1.0 equiv)[1][2]

  • THF or DMF (anhydrous)[1][2]

Step-by-Step:

  • Enolate Formation: Suspend NaH in THF at

    
    . Add diethyl malonate dropwise. Stir 30 min at RT.[2]
    
  • Alkylation: Cool to

    
    . Add Pent-4-en-1-yl methanesulfonate  dropwise.[1][2]
    
  • Reflux: Heat to mild reflux (

    
    ) for 6–12 hours. Note: Mesylates are less reactive than iodides; mild heat is often required for C-alkylation.[1][2]
    
  • Workup: Standard aqueous extraction.

  • Downstream Application (RCM): The product now contains a terminal alkene. If the starting malonate had another alkene chain (e.g., allyl), treatment with Grubbs II catalyst would yield a cyclic alkene (e.g., a 7-membered ring).[1][2]

Visualization of Workflows

The following diagrams illustrate the synthesis of the reagent and its divergent applications.

Pentenyl_Workflow Alcohol 4-Penten-1-ol Mesylate Pent-4-en-1-yl Methanesulfonate (Reagent) Alcohol->Mesylate Synthesis (DCM, 0°C) MsCl MsCl / Et3N MsCl->Mesylate NPG n-Pentenyl Glycoside (NPG) Mesylate->NPG O-Alkylation (NaH/DMF) Alkylated Substituted Pentenyl Derivative Mesylate->Alkylated C-Alkylation (Base/THF) Sugar Sugar Hemiacetal (OH) Sugar->NPG Activation Activation (NIS/TfOH) NPG->Activation Glycosylation Glycosylated Product Activation->Glycosylation + Acceptor Enolate Enolate (Malonate/Ketone) Enolate->Alkylated RCM Ring-Closing Metathesis (Grubbs Cat.) Alkylated->RCM Cycle Cyclic Alkene RCM->Cycle

Figure 1: Workflow for the synthesis and application of Pent-4-en-1-yl methanesulfonate in glycosylation and metathesis strategies.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Synthesis) Hydrolysis of MsClEnsure DCM and glassware are strictly anhydrous. Use fresh MsCl.
Elimination Product (Diene) Reaction T too high or Basic Workup too longKeep reaction

during MsCl addition. Avoid prolonged exposure to strong base during workup.
No Reaction (Alkylation) Mesylate leaving group too slowAdd NaI (0.1 equiv) to generate alkyl iodide in situ (Finkelstein condition).
Hydrolysis of Mesylate Storage in wet conditionsStore under

in a desiccator at

.

References

  • Fraser-Reid, B., et al. (1988).[2] n-Pentenyl Glycosides: A Novel Strategy for Oligosaccharide Synthesis.[2][4]Journal of the American Chemical Society , 110(16), 5583-5585.[2] Link[1][2]

  • Mootoo, D. R., Konradsson, P., Udodong, U., & Fraser-Reid, B. (1988).[2] Armed and disarmed n-pentenyl glycosides in saccharide couplings.[2][4]Journal of the American Chemical Society , 110(16), 5583.[2] Link[1][2]

  • Fürstner, A. (2000).[2] Olefin Metathesis and Beyond.[5]Angewandte Chemie International Edition , 39(17), 3012-3043.[1][2] Link

  • Bernet, B., & Vasella, A. (1979).[2] Enantioselective synthesis of D-erythro-sphingosine.[1][2]Helvetica Chimica Acta , 62(6), 1990-2016.[1][2] (Demonstrates mesylate usage in lipid synthesis). Link[1][2]

  • BenchChem. (2025).[2][6] 1-(Methanesulfonyl)pentane in Organic Synthesis: Application Notes.Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common issues in Pent-4-en-1-yl methanesulfonate synthesis

Executive Summary & Molecule Profile[1] Pent-4-en-1-yl methanesulfonate is a critical alkylating agent and intermediate used frequently in the synthesis of cyclopentanoids, radical cyclization precursors, and lipid chain...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Pent-4-en-1-yl methanesulfonate is a critical alkylating agent and intermediate used frequently in the synthesis of cyclopentanoids, radical cyclization precursors, and lipid chain analogues.[1] Its terminal alkene serves as a latent handle for cross-metathesis or radical functionalization, while the mesylate (–OMs) acts as a potent leaving group for nucleophilic substitution.[1]

However, users often encounter three primary failure modes: hydrolysis (reversion to alcohol), elimination (formation of volatile dienes), and chloride substitution (formation of alkyl chlorides).[1] This guide provides a self-validating protocol and a troubleshooting decision tree to mitigate these risks.

Chemical Profile
PropertyDataNote
Formula

MW 164.22 g/mol
State Colorless to pale yellow liquidViscous oil
Storage 2–8°C, Inert Atmosphere (Ar/N2)Moisture sensitive
Stability Thermal decomposition >60°CDo not distill at atm.[1][2][3][4][5][6] pressure

Standard Operating Procedure (SOP)

This protocol is designed to minimize the "chloride impurity" side reaction and prevent elimination.[1]

Reagents & Stoichiometry[7]
  • Substrate: 4-Penten-1-ol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv) OR Methanesulfonic anhydride (Ms₂O) (1.1 equiv) [See Note A][1]

  • Base: Triethylamine (

    
    ) (1.5 equiv)[1][7]
    
  • Solvent: Anhydrous Dichloromethane (DCM) (0.2 M concentration)

  • Catalyst: DMAP (0.05 equiv) - Optional, speeds up reaction but increases elimination risk.[1]

Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add 4-Penten-1-ol and anhydrous DCM. Cool to 0°C (ice/water bath).

  • Base Addition: Add

    
     via syringe.[1] Stir for 5 minutes.
    
  • Activation (Critical): Add MsCl dropwise over 15–20 minutes.

    • Why: The reaction

      
       is exothermic.[1] Rapid addition generates local heat spikes that favor elimination to 1,3-pentadiene or 1,4-pentadiene.[1]
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The alcohol (

      
      ) should disappear; Mesylate (
      
      
      
      ) appears.[1]
  • Quench & Workup (The "Cold Wash" Method):

    • Dilute with cold

      
       or DCM.[1]
      
    • Wash 1: Cold 1M HCl (removes excess amine).[1] Do not skip, but keep brief to avoid acid-catalyzed cyclization.

    • Wash 2: Saturated

      
       (neutralizes trace acid).[1]
      
    • Wash 3: Brine.[1][7]

  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo at <30°C .
    

Note A (Chloride Impurity): If your application is sensitive to alkyl chloride impurities (R-Cl), substitute MsCl with Methanesulfonic anhydride (Ms₂O) .[1] The byproduct of MsCl is chloride ion (


), a nucleophile that can displace your newly formed mesylate.[1] Ms₂O produces methanesulfonate anion (

), which is non-nucleophilic.[1]

Mechanism & Failure Analysis (Visualization)

The following diagram illustrates the reaction pathway and the competing side reactions that lead to common impurities.

ReactionMechanism Start 4-Penten-1-ol Inter Sulfene Intermediate (Proposed) Start->Inter MsCl/Base Target Pent-4-en-1-yl Mesylate Start->Target Primary Pathway (0°C, DCM) Inter->Target Side_Cl impurity: 5-Chloro-1-pentene (via Cl- attack) Target->Side_Cl Excess Cl- (Prolonged RT) Side_Elim impurity: Pentadiene (Elimination) Target->Side_Elim High Temp (>40°C) Side_Cyc impurity: Methylenecyclobutane (Acidic Cyclization) Target->Side_Cyc Strong Acid (H+) MsCl MsCl + Et3N

Figure 1: Reaction pathway showing the desired mesylation and critical failure modes (Chloride substitution, Elimination, and Cyclization).[1]

Troubleshooting Center (FAQ)

Category 1: Yield & Conversion

Q: My TLC shows the starting alcohol is gone, but my isolated yield is <50%. Where did it go? A: You likely lost product during the concentration step or aqueous workup.

  • Volatility: While the mesylate is heavy, elimination byproducts (pentadienes) are volatile.[1] If your reaction heated up, you made volatile trash that evaporated.[1]

  • Hydrolysis: Mesylates hydrolyze back to alcohol in water, especially if the aqueous layer is basic and warm.

    • Fix: Keep all aqueous washes ice-cold .[1] Dry the organic layer thoroughly with

      
       before rotary evaporation.[1]
      

Q: The reaction stalled at 80% conversion. Should I add more MsCl? A: Yes, but add Base first. As the reaction proceeds, HCl is generated (sequestered by


).[1] If the system becomes acidic, the amine salt precipitates and the reaction slows.[1] Add 0.5 equiv of 

, stir for 10 mins, then add 0.2 equiv MsCl.
Category 2: Purity & Stability[8]

Q: My product turned yellow/brown overnight. Is it ruined? A: Not necessarily, but it is degrading.

  • Cause: Trace amine salts (

    
    ) or amine oxidation products (N-oxides) catalyze decomposition.[1]
    
  • Fix: Filter the crude oil through a small pad of silica gel using 10% EtOAc/Hexane.[1] This removes polar amine salts.[1] Store the purified oil with activated 4Å molecular sieves to scavenge moisture.[1]

Q: NMR shows a triplet at


 3.5 ppm (J = 6.5 Hz).[1] What is this? 
A:  This is likely 5-chloro-1-pentene .[1]
  • Mechanism: The chloride ion generated from MsCl attacked your product.[8]

  • Solution: Switch reagents. Use Methanesulfonic Anhydride (Ms₂O) instead of MsCl.[1] If you must use MsCl, stop the reaction immediately upon consumption of starting material; do not let it stir overnight.[1]

Category 3: Troubleshooting Decision Tree

Use this flow to diagnose specific experimental failures.

Troubleshooting Start Problem Detected Q1 Is Starting Material Present? Start->Q1 Q2 Is there a new spot (Rf ~0.8)? Q1->Q2 No Res1 Incomplete Reaction: Add 0.5eq Base, then 0.2eq MsCl Q1->Res1 Yes Q3 Is product turning dark? Q2->Q3 No Res2 Chloride Impurity: Reduce Rxn Time or Switch to Ms2O Q2->Res2 Yes (Triplet ~3.5ppm) Res3 Elimination Product: Check Temp (<0°C) Check Base Strength Q2->Res3 Yes (Olefins) Res4 Amine Contamination: Filter thru Silica pad Wash w/ dilute HCl Q3->Res4 Yes

Figure 2: Diagnostic logic for identifying reaction failures based on TLC and visual observation.

Storage & Handling

  • Shelf Life: 3–6 months if stored correctly.[1]

  • Conditions: Store at -20°C (ideal) or 4°C.

  • Incompatibility: Avoid strong nucleophiles (amines, thiols) until the desired reaction step.[1] Avoid strong acids (risk of alkene cyclization).[1]

References

  • General Mesylation Protocol

    • Crossland, R. K.; Servis, K. L.[1] "A facile synthesis of methanesulfonate esters."[1] J. Org.[1] Chem.1970 , 35, 3195–3196.[1]

  • Synthesis of Pent-4-en-1-yl Derivatives

    • Bailey, W. F.; Gagnier, R. P.; Patricia, J. J.[1] "Cyclization of 5-hexen-1-yllithium to (cyclopentylmethyl)lithium." J. Org.[1] Chem.1984 , 49, 2098–2107.[1] (Describes handling of pentenyl precursors).

  • Stability & Side Reactions (Chloride substitution)

    • Hahn, R. C.; Tompkins, J. "Methanesulfonyl Chloride vs Methanesulfonic Anhydride: A Cautionary Note."[1] J. Org.[1] Chem.1988 , 53, 5783–5785.[1]

  • Compound Data (PubChem)

    • Pent-4-en-1-yl methanesulfonate (CID 11062723).[1][2] PubChem Database.[1][2] [1]

Sources

Optimization

Technical Support Center: Optimization of Pent-4-en-1-yl Methanesulfonate Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Pent-4-en-1-yl methanesulfonate.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of Pent-4-en-1-yl methanesulfonate. By understanding the mechanistic causality behind each protocol step, you can prevent common side reactions and maximize your isolated yield.

Mechanistic Overview & Protocol Rationale

Pent-4-en-1-yl methanesulfonate is a highly versatile alkylating agent and radical precursor used extensively in organic synthesis and drug development (1)[1]. The synthesis relies on the nucleophilic attack of 4-penten-1-ol onto methanesulfonyl chloride (MsCl). The reaction is typically mediated by a tertiary amine base, such as triethylamine (TEA), which serves a dual purpose: it acts as an acid scavenger for the generated HCl and forms a highly electrophilic sulfonylammonium intermediate that accelerates the alcohol's nucleophilic attack (2)[2].

Because mesylates are excellent leaving groups, the target molecule is inherently sensitive to nucleophilic displacement (e.g., by chloride ions) and base-catalyzed E2 elimination. Thus, strict control of temperature, stoichiometry, and reaction time is paramount to prevent the formation of 1,4-pentadiene or 5-chloro-1-pentene[1].

Experimental Workflow

Workflow Substrate 4-Penten-1-ol (1.0 eq) Reaction Nucleophilic Attack (0 °C, 2 hours) Substrate->Reaction Reagents MsCl (1.1 eq) + TEA (1.1 eq) in Anhydrous DCM Intermediate Sulfonylammonium Complex (Reactive Intermediate) Reagents->Intermediate Activation Intermediate->Reaction Workup Aqueous Workup (1N HCl -> NaHCO3 -> Brine) Reaction->Workup Quench Product Pent-4-en-1-yl methanesulfonate (88-91% Yield) Workup->Product Isolation

Workflow for Pent-4-en-1-yl methanesulfonate synthesis via sulfonylammonium intermediate.

Validated Step-by-Step Methodology

This protocol is a self-validating system designed to maximize yield while preventing thermal degradation, based on standard high-yield mesylation procedures (3)[3].

  • Substrate Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-penten-1-ol (1.0 eq, e.g., 10 mmol) and Triethylamine (TEA) (1.1–1.5 eq) in anhydrous dichloromethane (DCM, 0.25 M)[3]. Causality: Anhydrous conditions are critical because MsCl reacts violently with water to form methanesulfonic acid and HCl, which degrades the product and consumes the base.

  • Temperature Control: Purge the flask with Argon and cool the mixture to 0 °C using an ice-water bath (or -15 °C for larger scales)[1]. Causality: The mesylation reaction is highly exothermic. Low temperatures suppress E2 elimination side reactions that lead to 1,4-pentadiene.

  • Reagent Addition: Add Methanesulfonyl chloride (MsCl) (1.1 eq) dropwise over 15–30 minutes[3]. Causality: Dropwise addition prevents localized heating and controls the steady generation of the reactive sulfonylammonium intermediate.

  • Reaction Progression: Stir the mixture at 0 °C for 1.5 to 2 hours. Monitor via TLC (EtOAc:Petroleum ether 1:19). The reaction is self-validating when the KMnO4-active alcohol spot (Rf ~0.2) completely shifts to the mesylate spot (Rf ~0.4)[3].

  • Quenching & Workup:

    • Quench the reaction with 1N HCl (10 mL per 10 mmol)[2]. Causality: Protonates and extracts unreacted TEA into the aqueous phase.

    • Wash the organic layer with saturated aqueous NaHCO3[2]. Causality: Neutralizes residual acid, preventing acid-catalyzed hydrolysis of the mesylate.

    • Wash with brine and dry over anhydrous Na2SO4.

  • Isolation: Filter and concentrate under reduced pressure at a water bath temperature strictly below 30 °C. Causality: Thermal stress induces degradation. The product is typically obtained as a colorless to pale yellow oil in 88–91% yield and requires no further purification if the workup is executed correctly[3].

Optimization Data

To assist in troubleshooting, the following table summarizes how variations in reaction conditions impact the final yield and purity profile.

SolventBaseTemperatureTimeYieldPrimary Impurity / Observation
DCM (Anhydrous) TEA (1.1 eq) 0 °C 2 h 88-91% None (Optimal conditions)
THFPyridine (2.0 eq)RT12 h65%5-chloro-1-pentene (SN2 displacement)
DCM (Wet)TEA (1.5 eq)0 °C2 h<50%Unreacted alcohol (MsCl hydrolysis)
DCM (Anhydrous)DBU (1.1 eq)0 °C1 h30%1,4-pentadiene (E2 elimination)

Troubleshooting & FAQs

Troubleshooting Issue Reaction Failure / Impure Product Elimination Elimination (1,4-pentadiene) Issue->Elimination High Temp Substitution Substitution (5-chloro-1-pentene) Issue->Substitution Prolonged Time Hydrolysis Hydrolysis (Alcohol Recovery) Issue->Hydrolysis Moisture Sol1 Strictly maintain 0 °C Avoid strong bases Elimination->Sol1 Sol2 Limit reaction time (<2h) Prompt aqueous workup Substitution->Sol2 Sol3 Use anhydrous DCM Store at -20 °C under Ar Hydrolysis->Sol3

Logical troubleshooting tree for common side reactions in mesylation.

Q1: Why is my isolated yield lower than 60%, and why does the NMR show vinylic peaks corresponding to 1,4-pentadiene? A: You are experiencing base-catalyzed E2 elimination. Mesylates are excellent leaving groups. If the reaction temperature exceeds 5 °C during MsCl addition, or if a highly non-nucleophilic strong base (like DBU) is used instead of TEA, elimination outcompetes the desired substitution. Ensure strict temperature control (0 °C to -15 °C)[1].

Q2: I left the reaction stirring overnight to "ensure completion," but my product is contaminated with 5-chloro-1-pentene. Why? A: Prolonged reaction times allow the chloride ions (generated as a byproduct and present as TEA·HCl) to act as nucleophiles. Over time, they will displace the mesylate group via an SN2 mechanism. Limit the reaction time to a maximum of 2–3 hours and proceed immediately to the aqueous workup[2].

Q3: How should I store the synthesized Pent-4-en-1-yl methanesulfonate to prevent degradation? A: Mesylates are highly susceptible to hydrolysis. Store the neat oil in an amber vial under an Argon atmosphere at -20 °C. Avoid storing it in protic solvents (like methanol or ethanol) as it will gradually undergo solvolysis.

References

  • Title: A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal [2+2+1] Heteroannulation (Supplementary Information)
  • Title: Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity Source: MDPI URL
  • Source: Royal Society of Chemistry (RSC)

Sources

Troubleshooting

Purification techniques for Pent-4-en-1-yl methanesulfonate

Technical Support Center: Purification of Pent-4-en-1-yl Methanesulfonate Ticket ID: #PMS-PUR-001 Subject: Troubleshooting Purification, Stability, and QC for 4-Pentenyl Mesylate Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Pent-4-en-1-yl Methanesulfonate

Ticket ID: #PMS-PUR-001 Subject: Troubleshooting Purification, Stability, and QC for 4-Pentenyl Mesylate Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Introduction

Welcome to the technical support center. You are likely working with Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5), a critical intermediate often used as an alkylating agent or a precursor for radical cyclizations and metathesis reactions.

This molecule presents a "perfect storm" of purification challenges:

  • Thermal Instability: The mesylate group is a leaving group that can decompose exothermically (potential explosion hazard) upon heating.

  • Hydrolytic Sensitivity: It hydrolyzes back to the alcohol in the presence of moisture and heat.[1]

  • Detection Difficulty: It lacks a strong UV chromophore, making standard UV-based flash chromatography difficult.[1]

This guide prioritizes Chromatographic Purification over distillation to ensure safety and yield.[1]

Module 1: Critical Safety & Stability (The "Red Flags")

Q: Can I distill this compound at atmospheric pressure? A: ABSOLUTELY NOT. Alkyl methanesulfonates are thermally unstable.[1] Heating them above 100°C—even under vacuum—poses a significant risk of rapid decomposition, which can be explosive.[1]

  • Risk: Uncontrolled exothermic decomposition.[1]

  • Genotoxicity: As an alkylating agent, this compound is a structural alert for genotoxicity (potential mutagen). Handle with extreme caution in a fume hood.

Q: My compound turned brown/black overnight. What happened? A: Decomposition. This is likely due to residual acid (from the mesylation reaction) or residual base (pyridine/triethylamine) catalyzing the elimination or polymerization of the alkene tail.

  • Fix: Ensure the workup (Module 2) is rigorous before solvent removal. Store at 2–8°C.[1][2]

Module 2: The "Self-Validating" Workup Protocol

Before attempting column chromatography, you must remove gross impurities (amine salts, excess MsCl) via extraction.[1] This step is critical to prevent streaking on the column.[1]

Protocol: The 3-Stage Wash Assumption: Reaction was performed in DCM (Dichloromethane) with Triethylamine (


) or Pyridine.
  • Quench: Pour reaction mixture into ice-cold water.

  • The Acid Wash (Crucial): Wash the organic layer with cold 1M HCl (2x).

    • Why? This protonates the excess

      
       or Pyridine, forcing it into the aqueous layer.[1] Residual amine causes silica gel degradation and hydrolysis.[1]
      
  • The Base Wash: Wash with Saturated

    
      (2x).[3]
    
    • Why? Neutralizes residual acid and hydrolyzes excess Methanesulfonyl Chloride (MsCl) to the water-soluble sulfonate salt.

  • The Dry: Wash with Brine, dry over

    
    , and filter.[1]
    

WorkupFlow Start Crude Reaction (DCM + Et3N + MsCl) Quench Ice Water Quench (Stop Reaction) Start->Quench AcidWash 1M HCl Wash (Removes Et3N) Quench->AcidWash Org. Layer BaseWash Sat. NaHCO3 Wash (Removes MsCl) AcidWash->BaseWash Org. Layer Dry MgSO4 Dry & Conc. BaseWash->Dry Org. Layer

Figure 1: Workup workflow ensuring removal of catalytic amines and excess reagents prior to purification.[3][4][5][6][7][8]

Module 3: Chromatographic Purification (Recommended)

Q: I cannot see spots on my TLC plate under UV. How do I fractionate? A: The compound has no conjugated system. You must use a chemical stain.[1] The terminal alkene is your handle for detection.[1]

Visualization Protocol:

  • Stain: KMnO4 (Potassium Permanganate) is superior here. It will stain the alkene bright yellow on a purple background.[1]

  • Alternative: Iodine Chamber (reversible, good for quick checks).[1]

  • TLC Rf Target: Aim for an Rf of ~0.3 to 0.4.

    • Typical Eluent: 10% to 20% EtOAc in Hexanes.[1]

Flash Column Strategy: Since the mesylate is polar but the pentenyl chain is lipophilic, a gradient is best to separate it from non-polar byproducts (like elimination products) and very polar impurities (sulfonic acid salts).

StageSolvent System (Hexane : EtOAc)Volume (Column Volumes)Purpose
Equilibration 95 : 52 CVWet the silica; prevent heat of solvation.
Loading 95 : 5-Load as a concentrated oil (avoid DCM if possible).
Elution 1 90 : 103-5 CVElute non-polar impurities (alkenes from elimination).
Elution 2 80 : 20 Until Complete Collect Product (Pent-4-en-1-yl mesylate).
Flush 50 : 502 CVRemove polar junk (do not collect).

Module 4: Distillation (The "Last Resort")

Q: I need >99% purity and have multigram scale. Can I distill? A: Only if you have high-vacuum equipment (<1 mmHg). Distillation is discouraged due to safety, but if necessary, adhere to these strict limits to prevent thermal runaway.

  • Vacuum Requirement: Must be < 0.5 mmHg (High Vacuum).

  • Bath Temperature: Do NOT exceed 60-70°C.

  • Boiling Point Estimation:

    • At 0.1 mmHg, bp is approx 60–65°C.[1]

    • Note: If the liquid turns dark or smokes, STOP immediately.

DecisionMatrix Problem Purification Strategy ScaleSmall Scale < 5g Problem->ScaleSmall ScaleLarge Scale > 5g Problem->ScaleLarge Column Flash Chromatography (Hex/EtOAc 4:1) SAFER ScaleSmall->Column ScaleLarge->Column Preferred Distill High Vac Distillation (<0.5 mmHg, <60°C) RISKY ScaleLarge->Distill Only if necessary

Figure 2: Decision matrix for purification method based on scale and safety.

Module 5: Quality Control & Storage

Q: How do I confirm I have the right product? (Self-Validation) A: 1H NMR is the gold standard. Check for these diagnostic signals in


:
Proton TypeChemical Shift (

)
MultiplicityIntegrationInterpretation
Alkene (Internal) ~5.7 - 5.9 ppmMultiplet1HCharacteristic terminal alkene (

).
Alkene (Terminal) ~5.0 - 5.1 ppmMultiplet2HTerminal vinyl protons (

).

-Methylene
4.23 ppm Triplet (

)
2HProtons next to O-Ms (Diagnostic).
Mesylate Methyl 3.01 ppm Singlet3HThe methyl group on the sulfur (

).

Storage Protocol:

  • Temperature: 2°C to 8°C (Refrigerator).

  • Atmosphere: Argon or Nitrogen (prevent moisture).

  • Container: Amber glass (light sensitive) with a Teflon-lined cap.

  • Shelf Life: Use within 3-6 months. Re-check NMR for hydrolysis (appearance of alcohol peaks at ~3.6 ppm) before use.

References

  • General Synthesis & Stability: Crossland, R. K., & Servis, K. L. (1970).[1] A facile synthesis of methanesulfonate esters.[1] The Journal of Organic Chemistry, 35(9), 3195–3196.[1] Link

  • Purification Context (Similar Analogues): Procedure for purification of 4-pentenyl derivatives via silica gel chromatography using Hexane/EtOAc gradients.[3] Royal Society of Chemistry (Supp. Info). Link

  • Safety of Alkyl Mesylates: Teasdale, A., et al. (2013).[1] Mechanism and processing parameters affecting the formation of alkyl methanesulfonate esters. Organic Process Research & Development. Link

  • TLC Visualization: Merck KGaA.[1] TLC Visualization Reagents (KMnO4 Staining Protocol). Link

Sources

Optimization

Technical Support Center: Pent-4-en-1-yl Methanesulfonate Reaction Troubleshooting

Welcome to the Advanced Application Scientist Portal. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and downstream functionalization of pent-4-en-1-yl m...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Scientist Portal. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and downstream functionalization of pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate). Rather than providing generic advice, this portal deconstructs the chemical causality behind reaction failures and provides self-validating protocols to ensure experimental success.

Mechanistic Causality of Byproduct Formation

Pent-4-en-1-yl methanesulfonate is a bifunctional molecule featuring a highly electrophilic C1 position (due to the excellent mesylate leaving group) and a terminal alkene at C4-C5[1]. When subjected to nucleophilic substitution (S


2) conditions, researchers frequently encounter three primary byproducts due to competing mechanistic pathways:
  • 1,4-Pentadiene (E2 Elimination): The

    
    -protons adjacent to the mesylate group are slightly acidic. When sterically hindered or excessively strong bases are used, the base cannot effectively attack the C1 carbon due to steric clash. Instead, it abstracts the C2 proton, driving a competitive E2 elimination pathway.
    
  • Cyclopentane/Tetrahydrofuran Derivatives (5-exo-trig Cyclization): The 4-pentenyl system is a classic radical clock. If adventitious radicals are generated in the reaction mixture (e.g., via trace transition metals, peroxides, or Fenton-inspired conditions), the intermediate oxy-radical or carbon-centered radical undergoes rapid 5-exo-trig cyclization[2].

  • 4-Penten-1-ol (Hydrolysis): The mesylate leaving group is highly sensitive to adventitious water. Moisture acts as a competing nucleophile, reverting the activated compound back to its precursor alcohol.

Quantitative Analytical Data for Byproduct Identification

To accurately troubleshoot your reaction, cross-reference your crude analytical data with the table below.

CompoundMechanism of FormationKey

H NMR Signals (CDCl

)
GC-MS Base Peak (m/z)
Pent-4-en-1-yl methanesulfonate Starting Material

5.80 (m, 1H), 5.05 (m, 2H), 4.18 (t, 2H), 2.96 (s, 3H)[1]
164 (M

)
1,4-Pentadiene E2 Elimination

5.85 (m, 2H), 5.00 (m, 4H), 2.80 (t, 2H)
68 (M

)
4-Penten-1-ol Hydrolysis (S

2 with H

O)

5.82 (m, 1H), 5.02 (m, 2H), 3.65 (t, 2H)
86 (M

)
Cyclized Derivatives 5-exo-trig Radical Cyclization

3.80-4.00 (m, 2H), 1.60-2.10 (m, 4H)[2]
Varies

Diagnostic Workflow

Use the following logical flowchart to identify which competing pathway is ruining your yield and apply the corresponding mitigation strategy.

Troubleshooting SM Crude Reaction Mixture Pent-4-en-1-yl Methanesulfonate Diag In-Process GC-MS / 1H NMR Diagnostic Check SM->Diag Elim Issue: 1,4-Pentadiene Detected (E2 Elimination) Diag->Elim m/z 68 peak Cyc Issue: Cyclized Product Detected (5-exo-trig Cyclization) Diag->Cyc Radical conditions Hyd Issue: 4-Penten-1-ol Detected (Hydrolysis) Diag->Hyd m/z 86 peak Sol_Elim Action: Switch to weaker base (e.g., K2CO3) & lower temp Elim->Sol_Elim Sol_Cyc Action: Add radical scavengers (e.g., BHT, TEMPO) Cyc->Sol_Cyc Sol_Hyd Action: Flame-dry glassware & use anhydrous solvents Hyd->Sol_Hyd

Diagnostic workflow for mitigating pent-4-en-1-yl methanesulfonate reaction byproducts.

Self-Validating Experimental Protocols

To prevent the aforementioned byproducts, utilize this optimized, self-validating methodology for S


2 substitution.
Protocol: Optimized S 2 Substitution with Built-In Validation

Objective: Maximize S


2 substitution while suppressing E2 elimination and 5-exo-trig cyclization[3].

Step 1: Preparation of the Electrophile

  • Dissolve 4-penten-1-ol (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous CH

    
    Cl
    
    
    
    (0.2 M) at 0 °C[1].
    • Causality: Maintaining 0 °C suppresses exothermic degradation and prevents premature elimination.

  • Add methanesulfonyl chloride (1.1 equiv) dropwise. Stir for 2 hours[1].

  • Validation Check: Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc 4:1). The starting alcohol (R

    
     ~0.2) must be completely consumed, replaced by the mesylate (R
    
    
    
    ~0.4)[1].

Step 2: Anhydrous Substitution

  • Transfer the purified pent-4-en-1-yl methanesulfonate to a flame-dried Schlenk flask under an argon atmosphere.

  • Add the target nucleophile (1.2 equiv) and K

    
    CO
    
    
    
    (1.5 equiv) in anhydrous DMF.
    • Causality: DMF accelerates the S

      
      2 pathway via transition state stabilization. K
      
      
      
      CO
      
      
      is selected because it is a weak, non-nucleophilic base, significantly reducing the probability of E2 elimination compared to alkoxide bases.

Step 3: Quenching and Workup

  • Quench the reaction with saturated aqueous NH

    
    Cl to neutralize any unreacted base.
    
  • Extract with diethyl ether (3x). Wash the combined organic layers with LiCl (5% aq) to remove residual DMF.

  • Validation Check: Analyze an aliquot of the crude mixture via GC-MS. The absence of an m/z 68 peak confirms the successful suppression of the elimination byproduct.

Frequently Asked Questions (FAQs)

Q: Why is my reaction yielding predominantly 1,4-pentadiene instead of my target product? A: You are likely using a base that is too strong or sterically hindered (e.g., t-BuOK, LDA, or DBU). These bases cannot effectively attack the C1 carbon due to steric clash and instead abstract the C2 proton, driving the E2 elimination pathway. Solution: Switch to a less bulky, weaker base like K


CO

or Cs

CO

, and lower the reaction temperature.

Q: I am observing unexpected tetrahydrofuran/cyclopentane derivatives. What happened? A: Your reaction conditions have inadvertently triggered a radical cascade. The 4-pentenyl system is highly prone to 5-exo-trig cyclization when oxy-radicals or carbon-centered radicals are formed[2]. Solution: Ensure your solvents are thoroughly degassed to remove dissolved oxygen, avoid old peroxide-containing ethereal solvents (like THF or diethyl ether that haven't been tested for peroxides), and consider adding a radical scavenger like BHT (butylated hydroxytoluene) to the reaction mixture.

Q: My starting material keeps converting back to 4-penten-1-ol. How do I stop this? A: Mesylates are excellent leaving groups, making them highly susceptible to hydrolysis by adventitious water. Solution: Store the mesylate under argon at -20 °C. Prior to the reaction, flame-dry all glassware under vacuum, use strictly anhydrous solvents, and consider adding activated 4Å molecular sieves to your reaction vessel.

References

1.[2] Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification. National Center for Biotechnology Information (PMC). URL: 2.[1] A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal[2+2+1] Heteroannulation. The Royal Society of Chemistry. URL: 3.[3] A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Thieme Connect. URL:

Sources

Troubleshooting

Technical Support Center: Synthesis of Pent-4-en-1-yl Methanesulfonate

Welcome to the technical support center for the synthesis of Pent-4-en-1-yl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Pent-4-en-1-yl methanesulfonate. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize this crucial synthetic transformation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the reaction's nuances. Our goal is to equip you with the knowledge to not only execute the synthesis but also to troubleshoot common issues, understand the causality behind experimental choices, and ultimately improve your yield and purity.

The conversion of an alcohol to a methanesulfonate (mesylate) is a fundamental and powerful transformation in organic synthesis. It converts a poor leaving group (hydroxyl, -OH) into an excellent one (-OMs), paving the way for subsequent nucleophilic substitution or elimination reactions.[1][2] The synthesis of Pent-4-en-1-yl methanesulfonate from Pent-4-en-1-ol is a classic example of this process. While seemingly straightforward, success hinges on careful control of reagents, conditions, and work-up procedures.

Reaction Overview & Core Logic

The fundamental principle is the reaction of Pent-4-en-1-ol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, typically an amine like triethylamine (TEA) or pyridine.[3] The base serves a critical role as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

cluster_0 Experimental Workflow A 1. Reagent Preparation (Anhydrous Solvent, Alcohol, Base) B 2. Reaction Setup (Inert Atmosphere, 0 °C) A->B C 3. Slow Addition of MsCl B->C D 4. Reaction Monitoring (TLC) C->D E 5. Aqueous Work-up D->E F 6. Purification (Column Chromatography) E->F

Caption: High-level workflow for Pent-4-en-1-yl methanesulfonate synthesis.

Baseline Experimental Protocol

This protocol provides a robust starting point for the synthesis. All quantitative data is summarized in the table below.

Reagent & Conditions Summary
Reagent/ParameterMolar Mass ( g/mol )Molar Eq.AmountNotes
Pent-4-en-1-ol86.131.0User DefinedStarting material. Must be dry.
Methanesulfonyl Chloride (MsCl)114.551.2CalculatedReagent. Should be fresh or redistilled.[4]
Triethylamine (TEA)101.191.5CalculatedBase. Must be anhydrous.
Dichloromethane (DCM)84.93-~10 volumesAnhydrous solvent.[5]
Reaction Temperature --0 °CCritical for minimizing side reactions.
Reaction Time --1-4 hoursMonitor by TLC.
Step-by-Step Methodology
  • Preparation: To a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), add Pent-4-en-1-ol (1.0 eq.).

  • Solvent & Base Addition: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~10 volumes). Cool the solution to 0 °C using an ice-water bath. Add anhydrous triethylamine (1.5 eq.) to the stirred solution.

  • MsCl Addition: Add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The product is less polar and will have a higher Rf value than the starting alcohol.[6] The reaction is typically complete within 1-4 hours.

  • Quenching & Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash with cold, dilute HCl (e.g., 1M solution) to remove the triethylamine hydrochloride salt.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

    • Wash with saturated brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure (rotary evaporation).

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of Pent-4-en-1-yl methanesulfonate.

Issue 1: Low or No Product Yield

Q: My TLC analysis shows only the starting alcohol spot, even after several hours. What could be the problem?

A: This is a very common issue, almost always pointing to a problem with your electrophile (MsCl) or reaction conditions.

  • Cause 1: Hydrolyzed Methanesulfonyl Chloride. Methanesulfonyl chloride is highly sensitive to moisture.[7] It readily hydrolyzes to form methanesulfonic acid and HCl, neither of which will react with your alcohol to form the desired product.[7]

    • Solution: Always use a fresh bottle of MsCl or a freshly distilled batch. Handle it quickly in a dry environment (e.g., under inert gas) and ensure your glassware and solvents are scrupulously dry.

  • Cause 2: Inadequate Base. The reaction generates one equivalent of HCl. The amine base (TEA) is there to neutralize it. If you use less than one equivalent of base, or if your base is not anhydrous and contains water, the reaction will generate triethylammonium hydrochloride. The resulting acidic conditions will protonate the remaining starting alcohol, deactivating it towards the electrophilic MsCl.

    • Solution: Use a slight excess of a dry, high-quality amine base (typically 1.2-1.5 equivalents).[5]

  • Cause 3: Reaction Temperature Too Low. While cooling is crucial to prevent side reactions, extremely low temperatures without efficient stirring can significantly slow down the reaction rate.

    • Solution: Maintain the reaction at a steady 0 °C. If the reaction is clean but slow, you can allow it to warm slowly to room temperature after the initial stirring period at 0 °C.[5]

Issue 2: Significant Side Product Formation

Q: My TLC shows a new spot, but it's not my desired product, or I have multiple new spots. What are these impurities?

A: The formation of side products typically arises from the reactivity of the mesylate product or the reagents themselves.

  • Primary Side Product: 5-Chloro-1-pentene. This is the most common and often frustrating side product. The triethylammonium hydrochloride salt generated in the reaction can act as a source of chloride ions (Cl⁻). This nucleophilic chloride can attack the carbon bearing the newly-formed mesylate group in an S_N2 reaction, displacing the mesylate and forming the corresponding alkyl chloride.[3]

    • Prevention:

      • Maintain Low Temperature: This S_N2 reaction is more prevalent at higher temperatures. Keeping the reaction at 0 °C is critical.

      • Use Methanesulfonic Anhydride ((MeSO₂)₂O): If the alkyl chloride is a persistent issue, switching from MsCl to methanesulfonic anhydride is an excellent alternative. It produces the same mesylate product but generates methanesulfonic acid as a byproduct instead of HCl, completely eliminating the chloride ion source from the reaction.[3]

Start Pent-4-en-1-ol + MsCl Product Desired Product: Pent-4-en-1-yl methanesulfonate Start->Product  Desired Pathway  (Base, 0 °C) center SideProduct Side Product: 5-Chloro-1-pentene Product->SideProduct S_N2 Attack by Cl⁻ (Side Reaction)

Caption: Desired reaction pathway vs. the alkyl chloride side reaction.

Issue 3: Difficult Work-up and Purification

Q: I'm experiencing significant product loss during the aqueous work-up. Is my product water-soluble?

A: While the starting alcohol has some water solubility, the product mesylate is considerably more non-polar or "greasy."[8] Significant loss is usually due to incomplete extraction or emulsion formation.

  • Solution:

    • Thorough Extraction: After each aqueous wash, ensure you are not discarding a significant organic layer with any emulsion. If an emulsion forms, adding more brine can help break it.

    • Back-Extraction: Always re-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., DCM) to recover any dissolved product.[8] This is a crucial step for maximizing yield.

    • Stability: Mesylates are generally stable to a standard, prompt aqueous work-up. However, they can hydrolyze back to the alcohol if left in contact with acidic or basic aqueous solutions for extended periods. Perform your work-up efficiently without long delays.[8]

Issue 4: Product Instability

Q: My purified product turned dark and showed impurities on a TLC after a few days. How should I store it?

A: Sulfonate esters are reactive intermediates and are not intended for long-term storage at room temperature. They can be susceptible to thermal decomposition and hydrolysis from atmospheric moisture.

  • Solution: For storage, the purified Pent-4-en-1-yl methanesulfonate should be placed in a sealed vial under an inert atmosphere (argon or nitrogen) and stored in a freezer (-20 °C is standard).[9] Under these conditions, it should remain stable for an extended period.

Frequently Asked Questions (FAQs)

Q1: Do I absolutely need to use anhydrous conditions? A1: Yes. This is non-negotiable for achieving a good yield. Methanesulfonyl chloride reacts vigorously with water, which consumes the reagent and introduces corrosive acids into your reaction.[7][10] Ensure your solvent is anhydrous, your glassware is flame- or oven-dried, and the reaction is run under an inert atmosphere.

Q2: Can I use a different base, like pyridine? A2: Yes, pyridine is often used as both the base and sometimes the solvent for mesylation reactions.[3][11] Triethylamine is generally preferred because it is more basic, and the resulting triethylammonium hydrochloride salt is often easier to remove during the work-up than the corresponding pyridinium salt.

Q3: Can I run the reaction at room temperature to speed it up? A3: This is not recommended. Running the reaction at 0 °C is a critical control measure. The reaction is exothermic, and higher temperatures significantly increase the rate of the S_N2 side reaction that forms the undesired 5-chloro-1-pentene.[3]

Q4: My starting material, Pent-4-en-1-ol, might be wet. How can I dry it? A4: The simplest method is to dissolve the alcohol in a suitable solvent (like DCM or toluene) and dry it over anhydrous magnesium sulfate or sodium sulfate. Alternatively, for larger scales, azeotropic distillation with toluene can be effective at removing water.

References
  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
  • Methanesulfonyl chloride - Wikipedia. Wikipedia. [Link]

  • Technical Support Center: Strategies for the Selective Mesyl
  • methanesulfinyl chloride - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Methanesulfonyl Chloride: Acute Exposure Guideline Levels. NCBI - NIH. [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Data. [Link]

  • Aqueous workup for mesylates : r/Chempros. Reddit. [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. J. Org. Chem. 1975, 40, 10, 1543–1544. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Alcohol Reactions. ChemTalk. [Link]

  • Pent-4-YN-1-YL 4-methylbenzenesulfonate. LookChem. [Link]

  • Alcohol to Mesylate using MsCl, base. Organic Synthesis. [Link]

Sources

Optimization

Side reactions and how to minimize them in Pent-4-en-1-yl methanesulfonate chemistry

Current Status: Operational Ticket ID: #PM-4EN-OPT Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions in Pent-4-en-1-yl Methanesulfonate (4-Pentenyl Mesylate) Workflows Executive Summary P...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: #PM-4EN-OPT Assigned Specialist: Senior Application Scientist Topic: Minimizing Side Reactions in Pent-4-en-1-yl Methanesulfonate (4-Pentenyl Mesylate) Workflows

Executive Summary

Pent-4-en-1-yl methanesulfonate is a bifunctional building block critical for introducing the 4-pentenyl motif—a valuable handle for "armed/disarmed" glycosylation strategies (Fraser-Reid protocols), olefin metathesis, and thiol-ene click chemistry.

However, its dual reactivity (electrophilic mesylate + nucleophilic/oxidizable alkene) creates a specific set of failure modes. Users frequently report low yields due to volatility , acidic degradation , and unexpected elimination products . This guide deconstructs these issues using mechanistic causality and provides self-validating protocols to resolve them.

Module 1: The "Trouble Tree" (Diagnostic Pathways)

Before troubleshooting, visualize the competing pathways. The mesylate (1) is the desired intermediate, but it sits at a nexus of three degradation routes.

ReactionPathways Start Pent-4-en-1-ol Mesylate Pent-4-en-1-yl Methanesulfonate (Target) Start->Mesylate MsCl, Et3N Low Temp (<0°C) Alcohol Hydrolysis Product (Pent-4-en-1-ol) Mesylate->Alcohol H2O / Acid (Storage Failure) Diene Elimination Product (1,4-Pentadiene) *Volatile (bp 26°C)* Mesylate->Diene Strong Base / Heat (E2 Elimination) Isomer Isomerization Product (Pent-3-en-1-yl...) Mesylate->Isomer Acid Catalysis (MsOH accumulation) Product Desired Alkylated Nucleophile Mesylate->Product Nucleophile (Nu-) SN2 Substitution

Figure 1: Competing reaction pathways. Note that 1,4-pentadiene is highly volatile, often leading to "missing mass" in material balance calculations.

Module 2: Troubleshooting & FAQs

Issue 1: "My yield is low, and I can't find the byproduct."

Diagnosis: You are likely triggering E2 Elimination to form 1,4-pentadiene. Mechanism: The proton at C1 is adjacent to the mesylate. Strong, hard bases (e.g., NaH, KOtBu) or elevated temperatures promote elimination over substitution. The byproduct, 1,4-pentadiene, has a boiling point of ~26°C and evaporates during workup, leaving no trace.

Corrective Action:

  • Switch Bases: Use non-nucleophilic, weaker bases like DIPEA (Hünig's base) or 2,6-Lutidine during mesylation. For downstream substitution, use soft nucleophiles where possible.

  • Temperature Control: Perform mesylation at -10°C to 0°C . Never heat the reaction above 40°C during substitution unless necessary.

  • Solvent Selection: Use polar aprotic solvents (DMF, DMSO) for substitution to accelerate

    
     relative to 
    
    
    
    .
Issue 2: "The product turns acidic and smells acrid upon storage."

Diagnosis: Autocatalytic Hydrolysis . Mechanism: Mesylates are thermally unstable and moisture sensitive. Trace water hydrolyzes the ester, releasing Methanesulfonic Acid (MsOH). This strong acid catalyzes further decomposition and can isomerize the double bond (migration from terminal to internal alkene).

Corrective Action:

  • The "Base Wash" Protocol: After synthesis, wash the organic layer with saturated

    
      followed by cold brine .
    
  • Storage Buffer: Store the neat oil with a trace (<1%) of solid

    
      or 2,6-di-tert-butyl-4-methylpyridine  to scavenge acid generated over time.
    
  • Temperature: Store at -20°C under Argon.

Issue 3: "I see internal alkene isomers (Pent-3-enyl...)."

Diagnosis: Acid-Catalyzed Isomerization or Transition Metal Contamination . Mechanism: Terminal alkenes are thermodynamically less stable than internal alkenes. Strong acid (generated from hydrolysis) or trace metals (Pd, Ru from previous steps) can catalyze the migration of the double bond.

Corrective Action:

  • Acid Scavenging: See "Storage Buffer" above.

  • Reagent Purity: Ensure your MsCl is distilled or high-grade (free of iron/metals).

Module 3: Optimized Experimental Protocols

Protocol A: High-Fidelity Synthesis of Pent-4-en-1-yl Methanesulfonate

Designed to minimize elimination and prevent acid accumulation.

Reagents:

  • Pent-4-en-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) (1.5 equiv)
    
  • Dichloromethane (DCM) (Anhydrous, 0.2 M concentration)

Step-by-Step:

  • Setup: Charge a flame-dried flask with Pent-4-en-1-ol and DCM under

    
    . Cool to -10°C  (Ice/Salt bath).
    
  • Base Addition: Add

    
     slowly. (Note: 
    
    
    
    is preferred over Pyridine here for easier removal, provided temp is controlled).
  • Activation: Dropwise add MsCl over 30 minutes. Crucial: Maintain internal temp < 0°C to suppress E2 elimination.

  • Monitoring: Stir at 0°C for 1-2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The alcohol spot (

    
    ) should disappear; Mesylate (
    
    
    
    ) appears.
  • Quench: Pour into ice-cold 1M HCl (rapid wash to remove amine), immediately followed by Sat.

    
      (to neutralize).
    
  • Drying: Dry over

    
     (not acidic silica). Filter and concentrate at <30°C  (water bath) to avoid thermal degradation.
    
  • Storage: Use immediately or store at -20°C with acid scavenger.

Protocol B: Quantitative Data & Stability Metrics
ParameterRecommended RangeFailure Mode if Deviated
Reaction Temp -10°C to 0°C>20°C leads to 1,4-pentadiene (Elimination).
Storage Temp -20°C>4°C accelerates hydrolysis (autocatalytic).
pH of Workup Neutral/Basic (pH 7-8)Acidic workup promotes alkene isomerization.
Solvent (Subst.) DMF, DMSO, MeCNProtic solvents (MeOH) compete as nucleophiles (

).

Module 4: Process Workflow Diagram

Workflow Step1 1. Dissolve Alcohol in DCM Cool to -10°C Step2 2. Add Et3N (1.5 eq) then MsCl (1.2 eq) dropwise Step1->Step2 Step3 3. Stir 2h @ 0°C (Do NOT warm to RT) Step2->Step3 Decision TLC Check: Alcohol consumed? Step3->Decision Decision->Step3 No (Wait 30m) Workup 4. Workup: Cold 1M HCl -> Sat. NaHCO3 -> Brine Decision->Workup Yes Concentrate 5. Concentrate <30°C (Volatile Byproduct Risk) Workup->Concentrate Store 6. Store @ -20°C with Na2CO3 stabilizer Concentrate->Store

Figure 2: Step-by-step synthesis workflow emphasizing temperature control and pH management.

References

  • Fraser-Reid, B., et al. (2000).[1] "Use of n-pentenyl glycosides as precursors to various spacer functionalities." Journal of Organic Chemistry, 65(4), 958-963.[1] Link

    • Context: Establishes the utility of the pentenyl group and its stability conditions during glycosyl
  • Teasdale, A., et al. (2009).[2] "Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate... An Illustrative Example for Sulfonate Ester Impurity Formation." Organic Process Research & Development, 13(3), 429-433. Link

    • Context: Detailed mechanistic insight into sulfonate ester hydrolysis and the necessity of base stabiliz
  • Goundry, W., et al. (2019). "Development of a Scalable Synthesis of AZD6738." Organic Process Research & Development, 23(7), 1333–1342. Link

    • Context: Industrial best practices for handling mesylates and minimizing elimin
  • PubChem. (n.d.).[3] "Pent-4-en-1-yl methanesulfonate Compound Summary." National Library of Medicine. Link

    • Context: Physical properties and safety d

Sources

Troubleshooting

Technical Support Center: Navigating the Work-up of Reactions with Pent-4-en-1-yl Methanesulfonate

Welcome to the technical support center for challenges encountered during the work-up of reactions involving Pent-4-en-1-yl methanesulfonate. This guide is designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for challenges encountered during the work-up of reactions involving Pent-4-en-1-yl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to anticipate and overcome common obstacles, ensuring the integrity and success of your synthetic endeavors.

Introduction: The Dual Nature of Pent-4-en-1-yl Methanesulfonate

Pent-4-en-1-yl methanesulfonate is a valuable bifunctional reagent, featuring a highly reactive mesylate leaving group and a terminal alkene. This combination allows for a diverse range of synthetic transformations. However, this duality also presents unique challenges during reaction work-up, primarily stemming from the potential for intramolecular cyclization and susceptibility to hydrolysis. This guide will dissect these challenges and provide practical, field-proven solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the work-up of reactions with Pent-4-en-1-yl methanesulfonate.

Issue 1: Low or No Yield of the Desired Product After Work-up

Question: I've performed a substitution reaction with Pent-4-en-1-yl methanesulfonate, but after my aqueous work-up and purification, I have a very low yield of my target compound. What could be the issue?

Answer: Low yields in reactions involving Pent-4-en-1-yl methanesulfonate often point to two primary culprits during the work-up phase: intramolecular cyclization and hydrolysis.

Potential Causes and Solutions:

  • Intramolecular Cyclization: The terminal double bond can act as an internal nucleophile, attacking the electrophilic carbon bearing the mesylate. This results in the formation of a stable, five-membered tetrahydrofuran ring derivative, consuming your starting material. This side reaction can be promoted by heat and certain reaction conditions.

    • Mechanism Insight: The close proximity of the double bond to the electrophilic center facilitates this intramolecular SN2-like reaction.

    • Troubleshooting Steps:

      • Maintain Low Temperatures: During the reaction and work-up, keep the temperature as low as reasonably possible to disfavor the cyclization pathway.

      • Careful pH Control: Avoid strongly acidic or basic conditions during the work-up, as these can sometimes promote cyclization. Use of a mild buffer solution (e.g., phosphate buffer at pH 7) for the initial aqueous wash is recommended.

      • Rapid Work-up: Do not let the reaction mixture sit for extended periods, especially after quenching. Proceed with extraction and purification promptly.

  • Hydrolysis: Mesylates are sensitive to hydrolysis, which cleaves the ester and reverts the compound to the starting alcohol, pent-4-en-1-ol. This is particularly problematic during aqueous work-ups where the pH is not controlled.[1]

    • Mechanism Insight: Both acidic and basic conditions can catalyze the hydrolysis of the methanesulfonate ester.

    • Troubleshooting Steps:

      • Neutral Aqueous Wash: Your initial aqueous wash should be with a neutral solution, such as brine or a pH 7 buffer. Avoid using strongly acidic or basic solutions (e.g., 1M HCl or 1M NaOH) unless specifically required to remove other reagents, and even then, perform the wash quickly and at a low temperature.

      • Efficient Drying: After the aqueous wash, thoroughly dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) to remove all traces of water before solvent evaporation.

Issue 2: Identification of Unexpected Byproducts

Question: My TLC and NMR analysis show the presence of unexpected byproducts. How can I identify them and prevent their formation?

Answer: The most common byproducts are the cyclized tetrahydrofuran derivative and the hydrolyzed starting alcohol.

Byproduct Identification:

CompoundStructureTLC CharacteristicsKey ¹H NMR Signals
Pent-4-en-1-yl methanesulfonate CH2=CH(CH2)3OMsLess polar than the alcohol.[1]~4.2 ppm (t, 2H, CH₂ OMs), ~5.0 ppm (m, 2H, CH₂ =CH), ~5.8 ppm (m, 1H, CH₂=CH ), ~3.0 ppm (s, 3H, CH₃ SO₃)
Tetrahydro-2-methylfuran (Cyclized Product)C5H10OPolarity can be similar to the starting mesylate.Absence of alkene signals. Appearance of a methyl doublet around 1.2 ppm and new signals in the 1.5-4.0 ppm range characteristic of a substituted furan ring.[2][3]
Pent-4-en-1-ol (Hydrolysis Product)CH2=CH(CH2)3OHMore polar than the mesylate.~3.6 ppm (t, 2H, CH₂ OH), ~5.0 ppm (m, 2H, CH₂ =CH), ~5.8 ppm (m, 1H, CH₂=CH ), broad singlet for OH .

TLC Visualization:

  • Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing the starting material and the hydrolysis product as the double bond will react to give a yellow spot on a purple background. The cyclized product will not be as strongly stained.

  • p-Anisaldehyde Stain: This stain is a good general-purpose stain that will visualize all three compounds, often with different colors upon heating, which can aid in their differentiation.[4]

  • UV Light (if applicable): If your target molecule has a UV chromophore, this can be a non-destructive way to visualize spots. The starting mesylate and its byproducts are not inherently UV active.

Prevention Strategies:

  • To prevent the cyclized product , follow the recommendations in "Issue 1" regarding temperature and pH control.

  • To prevent the hydrolysis product , adhere to strict neutral pH conditions during the aqueous work-up and ensure thorough drying of the organic phase.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an aqueous work-up of a reaction containing Pent-4-en-1-yl methanesulfonate?

A1: The optimal pH is neutral (pH 7). This minimizes the rate of both acid- and base-catalyzed hydrolysis of the mesylate group.[1] It is recommended to use a saturated sodium bicarbonate solution or a phosphate buffer to neutralize any strong acids present in the reaction mixture before proceeding with further aqueous washes.

Q2: How can I effectively separate Pent-4-en-1-yl methanesulfonate from its cyclized byproduct and the starting alcohol?

A2: Flash column chromatography is the most effective method. Due to the potential for similar polarities, a carefully selected solvent system is crucial. A good starting point is a gradient elution with a mixture of hexanes and ethyl acetate. Monitoring the fractions by TLC using the staining methods mentioned above is essential for successful separation.

Q3: Are there any specific quenching agents that should be avoided?

A3: Avoid quenching with strong, non-volatile acids or bases that will require subsequent, more rigorous aqueous extractions to remove. If a basic quench is required, a saturated solution of sodium bicarbonate is preferred over sodium hydroxide. For an acidic quench, a saturated solution of ammonium chloride is a good choice.

Q4: What are the ideal storage conditions for Pent-4-en-1-yl methanesulfonate?

A4: It should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis from atmospheric moisture.

Experimental Protocols

Standard Aqueous Work-up Protocol for a Reaction with Pent-4-en-1-yl Methanesulfonate
  • Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Quench the Reaction: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.

  • Dilute and Separate: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) and transfer to a separatory funnel.

  • Aqueous Washes:

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic byproducts.

    • Wash the organic layer twice with water.

    • Wash the organic layer once with brine to aid in the removal of water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Decision-Making Workflow for Work-up

Workup_Decision_Tree start Reaction Complete quench Quench Reaction (e.g., sat. aq. NH4Cl at 0°C) start->quench extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash_decision Is the reaction mixture acidic or basic? extract->wash_decision neutral_wash Wash with sat. aq. NaHCO3 (if acidic) or dilute acid (if basic) wash_decision->neutral_wash Yes water_wash Wash with Water/Brine wash_decision->water_wash No neutral_wash->water_wash dry Dry Organic Layer (e.g., Na2SO4, MgSO4) water_wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: A decision-making workflow for the work-up of reactions involving Pent-4-en-1-yl methanesulfonate.

Potential Side Reaction Pathways

Side_Reactions cluster_desired Desired Reaction cluster_side Side Reactions start Pent-4-en-1-yl Methanesulfonate CH2=CH(CH2)3OMs desired_product Desired Product Nu-(CH2)3CH=CH2 start:f0->desired_product:f0 Nucleophile (Nu-) cyclized Intramolecular Cyclization Tetrahydro-2-methylfuran start:f0->cyclized:f0 Intramolecular Attack hydrolyzed Hydrolysis Pent-4-en-1-ol start:f0->hydrolyzed:f0 H2O (Acid or Base catalysis)

Caption: Potential reaction pathways for Pent-4-en-1-yl methanesulfonate during a substitution reaction.

References

  • Selective Hydrolysis of Methanesulfonate Esters. ResearchGate. [Link]

  • SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds. [Link]

  • Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. Diva-Portal.org. [Link]

  • Aqueous workup for mesylates. Reddit. [Link]

Sources

Optimization

Analytical methods for monitoring Pent-4-en-1-yl methanesulfonate reactions

Senior Application Scientist Desk Subject: Method Development, Troubleshooting, and Trace Analysis for CAS 64818-35-5 Executive Summary Pent-4-en-1-yl methanesulfonate (Pms) is a versatile "spring-loaded" electrophile us...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Method Development, Troubleshooting, and Trace Analysis for CAS 64818-35-5

Executive Summary

Pent-4-en-1-yl methanesulfonate (Pms) is a versatile "spring-loaded" electrophile used in organic synthesis for olefin metathesis and alkylation.[1] However, its sulfonate ester moiety classifies it as a Class 1 Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines.

This guide addresses the two critical challenges researchers face with Pms:

  • Reaction Monitoring: Tracking conversion during synthesis (high concentration).

  • Trace Analysis: Quantifying residuals in Active Pharmaceutical Ingredients (APIs) down to ppm levels (TTC limit ~1.5 µ g/day ).

Module 1: Gas Chromatography (GC-MS)

Primary Application: Trace quantification (PGI screening) and purity assessment.

The Challenge: Thermal Instability. Alkyl mesylates are thermally labile. Pms has a decomposition onset near 180°C. Standard split/splitless injectors set to 250°C can cause in-inlet degradation, leading to false negatives or "ghost" peaks (e.g., pent-4-en-1-ol or pentadiene).

The Solution: Cool-On-Column (COC) or Programmable Temperature Vaporization (PTV).

Optimized GC-MS Protocol
ParameterSetting / RecommendationLogic
Inlet PTV or Cool-on-ColumnStarts cold (e.g., 40°C) and ramps to volatilize, preventing thermal shock decomposition.
Column DB-624 or VF-624ms (30m x 0.25mm)Mid-polarity phase separates the polar mesylate from non-polar hydrocarbon byproducts.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS vacuum stability.
Oven Ramp 50°C (hold 2 min)

10°C/min

220°C
Slow ramp ensures separation of the volatile alkene tail from the solvent front.
MS Mode SIM (Selected Ion Monitoring)Essential for ppm levels. Full Scan is insufficient for PGI limits.
SIM Ions m/z 79 (Quant), 69 , 41 (Qual)m/z 79 (

) is the diagnostic mesylate fragment. m/z 69 is the pentenyl cation (

).
Troubleshooting FAQ: GC-MS

Q: I see a large peak for 1-chloro-4-pentene but no mesylate. Why? A: This is likely in-situ substitution . If you used Dichloromethane (DCM) as a solvent and the injector is hot, chloride ions from DCM decomposition can displace the mesylate group in the liner.

  • Fix: Switch to Ethyl Acetate or Toluene for injection solvent.

Q: My recovery is dropping over time. A: Mesylates adsorb to active sites (silanols) in dirty liners.

  • Fix: Use ultra-inert deactivated liners with glass wool. Change the liner every 50 injections.

Workflow Visualization: GC Decision Tree

GC_Workflow Start Start: Pms Analysis Conc_Check Concentration Level? Start->Conc_Check High_Conc Reaction Monitoring (>1 mg/mL) Conc_Check->High_Conc High Trace_Conc PGI Screening (<10 ppm) Conc_Check->Trace_Conc Trace FID GC-FID (Split 1:50) High_Conc->FID Injector_Check Injector Temp > 200°C? Trace_Conc->Injector_Check MS_SIM GC-MS (SIM Mode) Target m/z 79 Warning RISK: Thermal Degradation Injector_Check->Warning Yes Safe PTV / Cool-on-Column Injector_Check->Safe No Safe->MS_SIM

Caption: Decision tree for selecting the appropriate GC configuration based on analyte concentration and thermal stability risks.

Module 2: HPLC-UV (Derivatization)

Primary Application: Labs without MS capabilities or analyzing non-volatile matrices.

The Challenge: UV Invisibility. Pent-4-en-1-yl methanesulfonate has negligible UV absorbance above 210 nm. Direct UV detection is plagued by solvent cut-off interference.

The Solution: Pre-column Derivatization with Sodium Diethyldithiocarbamate (DDTC).[2] This reaction displaces the mesylate with a dithiocarbamate group, creating a strong chromophore detectable at 278 nm .

Step-by-Step Derivatization Protocol
  • Reagent Prep: Dissolve 0.2 mg/mL Sodium Diethyldithiocarbamate (DDTC) in DMF.

  • Sample Prep: Dissolve your sample (containing Pms) in DMF.

  • Reaction: Mix Sample + Reagent (1:1). Add 10 µL of 0.1 M NaOH (catalyst).

  • Incubation: Heat at 60°C for 45 minutes . (Do not exceed 80°C to avoid polymerizing the alkene).

  • Quench: Cool to RT and dilute with Acetonitrile/Water (50:50).

  • Analysis: Inject onto C18 Column.[3] Detect at 278 nm.

Workflow Visualization: Derivatization Pathway

Derivatization Pms Pms (Analyte) UV Transparent Heat 60°C / 45 min DMF Solvent Pms->Heat DDTC DDTC (Reagent) Nucleophile DDTC->Heat Product Dithiocarbamate Adduct UV Max: 278 nm Heat->Product SN2 Substitution

Caption: Chemical transformation of Pms into a UV-active species via nucleophilic substitution with DDTC.

Module 3: Stability & Troubleshooting

The "Disappearing Sample" Phenomenon

Issue: "I prepared the standard yesterday, but today the peak area is 50% lower." Root Cause: Hydrolysis. Alkyl mesylates react with water to form the alcohol (pent-4-en-1-ol) and methanesulfonic acid (MSA). This is accelerated by heat and bases .

Troubleshooting Guide:

  • Solvent Choice: NEVER use methanol or ethanol for stock solutions. Pms will trans-esterify (forming methyl mesylate) or solvolyze.

    • Correct Solvent: Anhydrous Acetonitrile (ACN) or Toluene.

  • Glassware: Use silanized amber vials. Basic residues on glass surfaces can catalyze hydrolysis.

  • Water Content: Ensure your ACN is "LC-MS Grade" or "Anhydrous" (<0.01% water).

Module 4: NMR Identity Validation

Primary Application: Confirming structure during synthesis scale-up.

While MS gives mass, NMR confirms the integrity of the alkene and the mesylate.

Key Diagnostic Signals (


 NMR, 

):
  • 
     3.00 ppm (s, 3H):  The mesylate methyl group (
    
    
    
    ). This is the sharpest, most characteristic singlet.
  • 
     4.22 ppm (t, 2H):  The 
    
    
    
    -methylene protons (
    
    
    ). If this shifts to ~3.6 ppm, your sample has hydrolyzed to the alcohol.
  • 
     5.80 ppm (m, 1H):  The internal alkene proton.
    
  • 
     5.00 ppm (m, 2H):  The terminal alkene protons.
    
References
  • ICH M7(R2). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation.[4][5]

  • Kuklenyik, Z. et al. "Validated GC–MS and LC–MS/MS Methods for ICH M7–Based Quantification of Alkyl Mesylate." Biomedical Chromatography.

  • Ramjit, H.G. et al. "Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by gas chromatography." Analytical Chemistry.

  • Zhou, S. et al. "Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate... Using Derivatization Followed by HPLC-UV." Molecules.

Sources

Troubleshooting

Technical Support Center: Pent-4-en-1-yl Methanesulfonate Stability &amp; Troubleshooting

Welcome to the technical support and troubleshooting guide for Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate). As a highly reactive electrophile featuring both an excellent leaving group (the mes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting guide for Pent-4-en-1-yl methanesulfonate (commonly known as 4-pentenyl mesylate). As a highly reactive electrophile featuring both an excellent leaving group (the mesylate moiety) and a terminal alkene, this compound is a critical intermediate in complex organic synthesis and drug development.

Because the methanesulfonate anion is highly resonance-stabilized, the parent molecule is exceptionally prone to nucleophilic attack and elimination reactions. This guide provides field-proven insights into managing its stability across various solvent systems and thermal conditions.

Part 1: Core FAQs on Storage & Thermal Stability

Q: Why does my 4-pentenyl mesylate degrade or turn yellow during room-temperature storage? A: Pent-4-en-1-yl methanesulfonate contains a highly polarized carbon-oxygen bond. At room temperature (20–25 °C), even trace amounts of ambient moisture can initiate slow hydrolysis, yielding 4-penten-1-ol and methanesulfonic acid. This degradation is autocatalytic; the liberated acid further accelerates the hydrolysis of the remaining mesylate 1. To prevent this, the compound must be stored tightly sealed under an inert atmosphere (argon or nitrogen) at 2–8 °C or -20 °C.

Q: I need to heat my nucleophilic substitution (SN2) reaction to 80 °C. Will the mesylate survive? A: Heating alkyl mesylates above 50–60 °C significantly accelerates competing side reactions, primarily E2 elimination and thermal decomposition. In polar aprotic solvents at 80 °C, the half-life of the intact mesylate drops drastically, often leading to the formation of 1,4-pentadiene instead of the desired substitution product. If high temperatures are required, ensure your nucleophile is highly reactive and present in excess to kinetically outcompete the elimination pathway.

Part 2: Solvent-Induced Degradation Troubleshooting

Q: I am observing unexpected byproducts when using methanol or water mixtures as a solvent. What is happening? A: Polar protic solvents like methanol or water actively participate in solvolysis. The oxygen lone pairs in methanol can attack the electrophilic carbon of the mesylate, displacing the methanesulfonate group to form 5-methoxy-pent-1-ene. This is particularly problematic if the reaction is left stirring for prolonged periods or if trace acid/base is present. Switch to a polar aprotic solvent (e.g., THF, MeCN, or DCM) if solvolysis is observed.

Quantitative Data: Impact of Solvent and Temperature

The table below summarizes the expected stability and primary degradation pathways of 4-pentenyl mesylate under various conditions, synthesized from empirical kinetic observations in the literature 23.

Solvent SystemTemperaturePrimary Degradation PathwayEstimated Stability / Yield Impact
Dichloromethane (DCM) -15 °C to 5 °CNone (Stable)> 98% yield maintained ; optimal for synthesis and storage.
Dichloromethane (DCM) 20 °C to 25 °CSlow Hydrolysis (if wet)Stable for short-term synthesis (3–15 h); degrades over weeks.
Methanol / Water 25 °CSolvolysis / HydrolysisHigh risk of degradation; accelerated by acidic conditions.
DMF / DMSO > 50 °CE2 EliminationSignificant degradation; half-life drops rapidly under prolonged heating.

Part 3: Mechanistic Pathways of Degradation

Understanding the logical relationship between your chosen solvent, temperature, and the resulting chemical pathway is critical for troubleshooting failed reactions.

Degradation Root Pent-4-en-1-yl Methanesulfonate Protic Polar Protic Solvents (e.g., MeOH, H2O) Root->Protic Dissolution Aprotic Polar Aprotic Solvents (e.g., DMF, DMSO) Root->Aprotic Dissolution Solvolysis Solvolysis / Hydrolysis (Yields 4-penten-1-ol / Ethers) Protic->Solvolysis Ambient to High Temp Temp Elevated Temperature (>50°C) Aprotic->Temp Prolonged Heating SN2 Desired SN2 Substitution (Target Thioether/Amine) Aprotic->SN2 Nucleophile Added Elimination E2 Elimination (Yields 1,4-pentadiene) Temp->Elimination Base Present

Mechanistic pathways of 4-pentenyl mesylate degradation based on solvent and temperature.

Part 4: Experimental Workflows & Methodologies

Self-Validating Protocol: Synthesis and Isolation of Pent-4-en-1-yl Methanesulfonate

To ensure maximum stability and yield (up to 100% conversion) 3, the synthesis must be tightly temperature-controlled and rigorously neutralized.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-penten-1-ol (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.4 M in a flame-dried round-bottom flask.

  • Cooling (Causality): Cool the reaction flask to between -15 °C and 0 °C using an ice/salt bath. Why? The reaction between alcohols and methanesulfonyl chloride is highly exothermic. Low temperatures suppress the thermal degradation of the newly formed mesylate and prevent unwanted side reactions.

  • Reagent Addition: Add methanesulfonyl chloride (1.1 equiv). Subsequently, add triethylamine (1.2 equiv) dropwise. Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct to prevent acid-catalyzed degradation of the terminal alkene or auto-hydrolysis of the mesylate 2.

  • Reaction Monitoring (Self-Validation): Stir for 1 to 3 hours. Validate completion via Thin Layer Chromatography (TLC). Self-validation step: Stain the TLC plate with KMnO4; the terminal alkene will rapidly reduce the stain, appearing as a bright yellow spot against a purple background, confirming the structural integrity of the alkene tail.

  • Quench & Extraction (Self-Validation): Quench the reaction with 1 M aqueous HCl to remove excess amine, then wash the organic layer sequentially with saturated aqueous NaHCO3 and brine. Self-validation step: The NaHCO3 wash must completely cease bubbling. This visual cue confirms all residual acid is neutralized, ensuring the mesylate will not undergo acid-catalyzed hydrolysis during the concentration phase.

  • Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate via rotary evaporation. Critical parameter: The water bath must be strictly kept below 30 °C to prevent thermal degradation.

Workflow A 4-Penten-1-ol + MsCl in Anhydrous DCM B Cool to 0°C to -15°C (Prevent Exotherm) A->B C Dropwise TEA Addition (Base Catalysis & Scavenging) B->C D Aqueous Quench (HCl/NaHCO3) (Self-Validation: pH Bubbling Check) C->D E Phase Separation & Organic Extraction D->E F Dry (MgSO4) & Concentrate (<30°C Water Bath) E->F G Store at 2-8°C or -20°C (Inert Atmosphere) F->G

Workflow for the temperature-controlled synthesis and isolation of 4-pentenyl mesylate.

References

  • Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Methanesulfonyl chloride (Cas 124-63-0) Synthetic Routes & Yields Source: LookChem URL:[Link]

  • ALKYL SULFONATE ESTER IMPURITIES COM(21)39 Report from the Secretary and Scientific Director Source: GOV.UK URL:[Link]

Sources

Optimization

Common pitfalls in the handling and use of Pent-4-en-1-yl methanesulfonate

[1] Current Status: Operational Ticket ID: PENT-MS-GUIDE-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket ID: PENT-MS-GUIDE-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your reaction involving Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) has failed, or you are conducting a risk assessment for a new synthesis.[1]

This molecule is a "dual-threat" reagent: it contains a highly reactive mesylate leaving group (susceptible to hydrolysis and substitution) and a terminal alkene (susceptible to oxidation and polymerization).[1] Furthermore, under ICH M7 guidelines, it is considered a potential genotoxic impurity (PGI).[1]

This guide prioritizes causality —we do not just tell you what to do, but why your previous attempt likely resulted in a black tar or low yield.

Module 1: Critical Safety & Genotoxicity (ICH M7)

WARNING: Pent-4-en-1-yl methanesulfonate is a potent alkylating agent.[1]

Q: How do I handle this compound regarding Genotoxic Impurity (GTI) regulations?

A: Under ICH M7 guidelines , alkyl mesylates are classified as Class 1 or 2 mutagens (DNA-reactive).[1] They are direct-acting alkylating agents that can methylate DNA bases.[1]

  • Containment: Handle only in a fume hood with double-gloving (nitrile).

  • Destruction: Do not dispose of excess reagent in standard organic waste immediately. Quench with a nucleophile (e.g., aqueous NaOH or dilute ammonia) to convert the mesylate to the corresponding alcohol or amine before disposal.

  • Purge Factor: If this is an intermediate in a drug substance synthesis, you must demonstrate a "purge" (clearance) of this impurity in subsequent steps.[1] The mesylate is unstable to hydrolysis; aqueous workups in later steps are often effective purge mechanisms.

Module 2: Synthesis & Workup Protocols

The most common failure mode is hydrolytic decomposition during workup, leading to high acidity (methanesulfonic acid formation), which catalyzes the polymerization of the alkene tail.

Standard Operating Procedure (SOP): Synthesis Flow

SynthesisFlow cluster_warn Stability Zone Start Pent-4-en-1-ol (Starting Material) Reagents MsCl (1.2 eq) + Et3N (1.5 eq) DCM, 0°C Start->Reagents Reaction Reaction: 0°C to RT (1-2 hours) Reagents->Reaction Check TLC Check (Disappearance of Alcohol) Reaction->Check Quench CRITICAL STEP: Quench with NaHCO3 (sat. aq) Do NOT use water alone Check->Quench Complete Workup Phase Separation Wash w/ Brine -> Dry Na2SO4 Quench->Workup Conc Concentrate < 30°C Do NOT Distill Workup->Conc

Figure 1: Optimized synthesis workflow emphasizing the critical quench step to prevent acid-catalyzed decomposition.

Q: My product turned pink/brown upon concentration. What happened?

A: This is the "Canary in the Coal Mine."

  • Cause: The mesylate hydrolyzed slightly, releasing Methanesulfonic Acid (MsOH).[1]

  • Mechanism: MsOH is a strong acid.[1] It protonates the terminal alkene, initiating cationic polymerization or isomerization of the double bond. The color comes from conjugated oligomers.[1]

  • Solution: Ensure your organic phase is neutral before concentration.[1] Wash with saturated

    
     until the aqueous layer is pH 8.[1] Add a trace of 
    
    
    
    (0.1%) to the storage vial to scavenge any acid formed over time.
Q: Can I distill this to purify it?

A: Generally, NO. Alkyl mesylates have high boiling points.[1] Heating Pent-4-en-1-yl mesylate above 100°C often triggers thermal elimination (forming pentadienes) or polymerization.[1]

  • Alternative: If high purity is required, use Kugelrohr distillation under high vacuum (<0.1 mmHg) at the lowest possible temperature, but flash chromatography is preferred (see Module 3).[1]

Module 3: Purification Pitfalls (The Silica Trap)

Q: I purified it on silica gel, but my yield dropped by 50%. Why?

A: Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to hydrolyze the sensitive mesylate ester or catalyze elimination.[1]

The "Neutralized Silica" Protocol:

  • Pre-treatment: Slurry your silica gel in the eluent (e.g., Hexanes/EtOAc) containing 1% Triethylamine (

    
    ) .[1]
    
  • Packing: Pour the column with this basic slurry.

  • Elution: Run the column using your standard solvent system. The

    
     neutralizes acidic sites on the silica surface (
    
    
    
    ), preventing decomposition.[1]
Troubleshooting Matrix
ObservationProbable CauseCorrective Action
Low Yield Hydrolysis on SilicaUse

-neutralized silica or switch to neutral alumina.[1]
Fuming Solid Residual MsClThe "fume" is HCl reacting with moisture. Quench reaction longer with

.
New Olefin Peaks (NMR) E2 EliminationBase concentration too high or reaction too hot.[1] Keep at 0°C; add base slowly.
Extra Methyl Singlet Methyl ester formationDo NOT use Methanol (MeOH) in workup/cleaning.[1] MsCl reacts with MeOH to form MeOMs (highly toxic).[1]

Module 4: Reactivity & Cyclization

Q: I'm trying to displace the mesylate, but I'm getting a cyclic ether. Why?

A: You are encountering Intramolecular Neighboring Group Participation .[1] The distance between the leaving group (mesylate) and the alkene is 5 carbons.

  • Scenario: If you use a Lewis Acid or if the mesylate leaves to form a cation, the alkene can attack the cationic center (5-exo-tet or 6-endo-trig cyclization), forming a tetrahydrofuran or tetrahydropyran derivative.[1]

  • Prevention: Ensure your substitution reaction follows a strict

    
     mechanism . Use a strong, soft nucleophile (e.g., azide, thiolate) in a polar aprotic solvent (DMF, DMSO) to favor direct displacement over cationic pathways.[1]
    

Module 5: Analytical Validation

Q: The NMR shows a messy baseline in the alkene region.

A: This indicates polymerization.

  • Valid Spectrum:

    • 
       3.00 ppm (s, 3H, 
      
      
      
      )[1]
    • 
       4.22 ppm (t, 2H, 
      
      
      
      )[1]
    • 
       5.8 ppm (m, 1H, internal alkene proton)[1]
      
    • 
       5.0 ppm (m, 2H, terminal alkene protons)[1]
      
  • Check: If the integral at 3.00 ppm (Mesyl) is lower than expected relative to the alkene, you have hydrolysis (loss of mesylate).[1] If the alkene signals are broad, you have polymerization.

References

  • Genotoxicity Guidelines

    • International Council for Harmonisation (ICH).[1][2] Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] (2017).[1][2]

  • Mesylate Stability & Purification

    • Master Organic Chemistry.[1] Tosylates and Mesylates.[1][2][4][5] (2015).[1][4][6] Provides mechanistic grounding for instability and substitution.[1]

    • Purification of Labile Sulfonates: Standard protocols for neutralizing silica gel are derived from general organic synthesis best practices for acid-sensitive compounds.[1] See: Organic Syntheses, Coll. Vol. 6, p. 101 (1988) for analogous handling of sensitive sulfonates.[1] [1]

  • Synthesis Precursors

    • PubChem Compound Summary for Pent-4-en-1-yl methanesulfonate (CID 11062723).[1][7] [1]

Disclaimer: This guide is for research purposes only. Always consult your institution's Chemical Hygiene Plan (CHP) and Safety Data Sheets (SDS) before handling alkylating agents.

Sources

Reference Data & Comparative Studies

Validation

Comparing Pent-4-en-1-yl methanesulfonate with other sulfonate esters

Title: Strategic Selection of Sulfonate Esters: A Technical Guide to Pent-4-en-1-yl Methanesulfonate Executive Summary In the landscape of alkylating agents, Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) occupies a "...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Selection of Sulfonate Esters: A Technical Guide to Pent-4-en-1-yl Methanesulfonate

Executive Summary In the landscape of alkylating agents, Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) occupies a "Goldilocks" zone of reactivity—significantly more reactive than alkyl halides yet offering superior thermal stability and handling characteristics compared to triflates.[1][2][3] For drug development professionals, this reagent serves as a critical bifunctional building block: the methanesulfonate (mesylate) group acts as a potent electrophile for nucleophilic substitution, while the terminal alkene remains dormant, ready for downstream functionalization via olefin metathesis or thiol-ene "click" chemistry.[3][4]

This guide objectively compares Pent-4-en-1-yl methanesulfonate against its primary analogs—Tosylates (Ts) and Triflates (Tf)—providing experimental protocols, safety assessments, and decision-making frameworks for high-stakes synthesis.[1][2][3][4]

Part 1: Chemical Profile & Mechanistic Basis

Pent-4-en-1-yl methanesulfonate is a colorless liquid electrophile.[1][2][3] Its utility stems from the high leaving group ability of the mesylate anion (


), which is stabilized by resonance across three oxygen atoms.[2][3][4]
Structure-Activity Relationship (SAR)[1][2][3]
  • The Leaving Group (Ms): The mesyl group is sterically compact, allowing for faster

    
     kinetics compared to the bulkier tosyl group, particularly with hindered nucleophiles.
    
  • The Tether (C5 Chain): The 5-carbon chain provides optimal spacing for ring-closing metathesis (RCM) to form stable 5-, 6-, or 7-membered rings.[1][2][3][4]

  • The Handle (Terminal Alkene): Unlike internal alkenes, the terminal double bond is sterically accessible for functionalization but electronically neutral during nucleophilic substitution at the mesylate terminus.

Figure 1: Synthesis and Mechanistic Pathways The synthesis of mesylates from alcohols can proceed via two distinct mechanisms depending on the base used: a direct


 attack (Pyridine) or a Sulfene intermediate pathway (Triethylamine).

SynthesisPathways Alcohol Pent-4-en-1-ol MsCl MsCl Alcohol->MsCl Base_TEA Base: Et3N (Fast, <0°C) MsCl->Base_TEA Base_Pyr Base: Pyridine (0°C to RT) MsCl->Base_Pyr Sulfene Sulfene Intermediate [CH2=SO2] Base_TEA->Sulfene E2 Elimination (-HCl) Complex Activated Complex [R-O-H...Pyr] Base_Pyr->Complex Coordination Product Pent-4-en-1-yl Methanesulfonate Sulfene->Product Fast Addition (ROH) Complex->Product Direct Substitution (Slower)

Caption: Mechanistic divergence in mesylation: Et3N promotes the rapid sulfene pathway, while Pyridine favors direct substitution.[3]

Part 2: Comparative Reactivity Analysis

Selecting the right sulfonate ester is a trade-off between reactivity , stability , and atom economy .[2][3][4]

Leaving Group Dynamics

The reactivity order generally follows the leaving group ability (nucleofugality): Triflate (Tf) > Mesylate (Ms) ≥ Tosylate (Ts) .[2][3]

  • Mesylate vs. Tosylate: While their

    
     values (conjugate acids) are similar (~ -1.9 vs -2.8), mesylates are often kinetically faster in 
    
    
    
    reactions due to the lack of the bulky aromatic ring found in tosylates.[1][2][3]
  • Mesylate vs. Triflate: Triflates are

    
     times more reactive but are highly moisture-sensitive and thermally unstable.[1][2]
    
Performance Matrix
FeaturePent-4-en-1-yl Methanesulfonate (Ms) Pent-4-en-1-yl Tosylate (Ts) Pent-4-en-1-yl Triflate (Tf)
Reactivity (

)
High (1.[1][2][3][5]0)Moderate (0.7)Extreme (>10,000)
Physical State Liquid (Oil)Solid/Viscous OilLiquid (Volatile)
Atom Economy High (Low MW leaving group)Moderate (High MW)Low
Thermal Stability Good (< 80°C)Excellent (Often crystalline)Poor (Use < 0°C)
Purification Distillation / Silica (Stable)Recrystallization / SilicaDifficult (Hydrolyzes)
UV Visibility Transparent (NMR clean)UV Active (Aromatic signals)Transparent

Key Insight for Researchers: Choose the Mesylate when you need a "clean" NMR spectrum (no aromatic region interference) and high atom economy for scale-up.[2] Choose the Tosylate if the product is a solid that benefits from recrystallization. Choose the Triflate only if the nucleophile is extremely weak or sterically hindered.

Part 3: Safety & Regulatory (Genotoxicity)[2][3]

For drug development professionals, the safety profile of alkyl mesylates is a critical quality attribute (CQA).

  • Genotoxicity: Pent-4-en-1-yl methanesulfonate is a primary alkyl mesylate and a direct-acting alkylating agent.[1][2][3] It is considered a Class 1 Mutagenic Impurity under ICH M7 guidelines.[2]

  • Regulatory Control: If this reagent is used in the final steps of API synthesis, it must be controlled to ppm levels (Threshold of Toxicological Concern, TTC).

  • Process Safety: Unlike the formation of accidental impurities (e.g., ethyl mesylate from EtOH + MsOH), this is an intentional reagent. The risk lies in residual unreacted reagent.

    • Mitigation: Ensure complete consumption using excess nucleophile or a downstream "scavenger" resin (e.g., polymer-supported amine) to quench the electrophile.[2][3][4]

Part 4: Experimental Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

Standardized procedure for high yield and purity.[1][2][3]

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
    .
    
  • Reagents: Add Pent-4-en-1-ol (1.0 equiv, 8.6 g, 100 mmol) and dry Dichloromethane (DCM) (100 mL). Cool to 0°C.

  • Base Addition: Add Triethylamine (1.5 equiv, 15.2 g) followed by catalytic DMAP (0.05 equiv) if faster kinetics are required.

  • Mesylation: Dropwise add Methanesulfonyl chloride (MsCl) (1.2 equiv, 13.7 g) over 30 mins. Caution: Exothermic.[2]

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[2]

  • Workup: Quench with saturated

    
    . Wash organic layer with 1M HCl (to remove amine), then brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The crude oil is typically >95% pure. If necessary, purify via flash chromatography (Silica, 10-20% EtOAc in Hexanes).[1][2][3][4]

    • Note: Avoid prolonged heating during concentration to prevent decomposition.[6]

Protocol B: General Nucleophilic Substitution

Example: Synthesis of Pent-4-enenitrile

  • Dissolve Pent-4-en-1-yl methanesulfonate (1.0 equiv) in DMSO.

  • Add NaCN (1.2 equiv). Caution: Toxic.[2]

  • Heat to 60°C for 4 hours.

  • Standard aqueous workup yields the nitrile.

Part 5: Strategic Decision Framework

Figure 2: Reagent Selection Decision Tree Use this logic flow to determine if the Mesylate is the optimal choice for your specific synthesis.

DecisionTree Start Start: Select Electrophile Nucleophile Is the Nucleophile Weak or Hindered? Start->Nucleophile NMR Is Aromatic Region Interference a Concern? Nucleophile->NMR No UseTf Use TRIFLATE (High Reactivity) Nucleophile->UseTf Yes Stability Is Thermal Stability Critical (Solid Handling)? NMR->Stability No UseMs Use MESYLATE (Clean NMR, High Atom Economy) NMR->UseMs Yes Stability->UseMs No (Liquid OK) UseTs Use TOSYLATE (Crystalline, UV Active) Stability->UseTs Yes

Caption: Logic flow for selecting between Mesylate, Tosylate, and Triflate based on nucleophile strength and analytical needs.

References

  • BenchChem. (2025).[7][8] Comparative study of the leaving group ability of the 2-mesitylsulfonyl group. Retrieved from [1][2][3]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from

  • Organic Syntheses. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Org. Synth. 1974, 54,[1][3][4] 79. Retrieved from [2]

  • European Medicines Agency (EMA). (2007). Guideline on the Limits of Genotoxic Impurities. Retrieved from [1][2][3]

  • National Institutes of Health (PubChem). (2025). Pent-4-en-1-yl methanesulfonate Compound Summary. Retrieved from [1][2][3]

Sources

Comparative

Comparative Guide: Pent-4-en-1-yl Methanesulfonate vs. Pent-4-en-1-yl Tosylate

Executive Summary For researchers working with pent-4-en-1-ol derivatives, the choice between the methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) esters is often dictated by the scale of reaction and the av...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers working with pent-4-en-1-ol derivatives, the choice between the methanesulfonate (mesylate) and p-toluenesulfonate (tosylate) esters is often dictated by the scale of reaction and the available analytical infrastructure.

  • Select Pent-4-en-1-yl Tosylate if: You are working on discovery/medicinal chemistry scales (<10 g). The aromatic ring provides UV activity , making reaction monitoring (TLC/HPLC) significantly easier. Although often cited as solids, pent-4-en-1-yl tosylate is typically a viscous oil at room temperature, negating the traditional "crystallization advantage" of tosylates for this specific chain length.

  • Select Pent-4-en-1-yl Mesylate if: You are prioritizing atom economy (mass efficiency) or working on larger scales (>100 g). The mesyl group is significantly smaller (MW ~164 vs. 240 g/mol ), reducing waste. However, it lacks a chromophore, requiring destructive visualization methods (e.g., KMnO₄, I₂ stain) for TLC.

Technical Specifications & Physical Properties

The following table contrasts the physicochemical profiles of the two electrophiles. Note that while many tosylates are solids, the pentenyl chain renders this specific derivative an oil under ambient conditions.

FeaturePent-4-en-1-yl Methanesulfonate (Mesylate)Pent-4-en-1-yl Tosylate (Tosylate)
Formula


Molecular Weight 164.22 g/mol (High Atom Economy)240.32 g/mol
Physical State (RT) Colorless LiquidViscous Colorless/Yellowish Oil
UV Activity None (Requires chemical stain)Strong (

nm)
Leaving Group Ability Excellent (

conj. acid

-1.9)
Excellent (

conj. acid

-2.8)
Steric Hindrance Low (Methyl group)Moderate (Tolyl group)
Stability Moderate; thermally sensitive >100°CGood; generally more stable than mesylates

Mechanistic Insight & Reactivity

Both compounds activate the hydroxyl group of pent-4-en-1-ol towards nucleophilic substitution (


). However, subtle electronic and steric differences influence their reactivity profile.[1]
Leaving Group Ability

While the conjugate acid of the tosylate (


-TsOH, 

) is slightly more acidic than methanesulfonic acid (

), suggesting a better leaving group, mesylates are often kinetically faster in

reactions. This is due to the minimal steric bulk of the methyl group compared to the aromatic tolyl ring, allowing easier approach of the nucleophile to the

orbital.
Mechanism of Formation
  • Mesylation: Proceeds via nucleophilic attack on the sulfur or, in the presence of strong bases (like

    
    ), via a highly reactive sulfene intermediate  (elimination-addition mechanism).
    
  • Tosylation: Proceeds strictly via direct nucleophilic attack on the sulfur (

    
    -like at Sulfur), as there are no 
    
    
    
    -protons to allow sulfene formation.
Visualization: Reactivity & Transition State

The diagram below illustrates the steric environment during the


 transition state.

SN2_Comparison Nu Nucleophile Substrate_Ms Pent-4-en-1-yl Mesylate (Minimal Steric Bulk) Nu->Substrate_Ms Attack Substrate_Ts Pent-4-en-1-yl Tosylate (Aromatic Shielding) Nu->Substrate_Ts Attack TS_Ms Transition State (Ms) Lower Activation Energy Faster Kinetics Substrate_Ms->TS_Ms TS_Ts Transition State (Ts) Higher Steric Demand Slightly Slower Substrate_Ts->TS_Ts Product Substituted Product (Inverted Configuration) TS_Ms->Product TS_Ts->Product

Caption: Comparative flux of nucleophilic substitution. The mesylate pathway often exhibits a lower barrier due to reduced steric clash during the backside attack.

Experimental Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Tosylate

Objective: Preparation of the UV-active electrophile for easy monitoring.

Reagents:

  • Pent-4-en-1-ol (1.0 equiv)

  • 
    -Toluenesulfonyl chloride (
    
    
    
    , 1.2 equiv)
  • Triethylamine (

    
    , 1.5 equiv) or Pyridine (2.0 equiv)
    
  • DMAP (0.1 equiv, catalyst)

  • Dichloromethane (

    
    , solvent)[2][3][4]
    

Step-by-Step Workflow:

  • Setup: Charge a flame-dried flask with pent-4-en-1-ol and dry DCM (0.2 M concentration). Cool to 0°C.

  • Addition: Add

    
     and DMAP. Then, add 
    
    
    
    portion-wise over 15 minutes. Caution: Exothermic.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-6 hours.

  • Monitoring: Check TLC (Hexane/EtOAc 4:1). The product will be UV active (

    
    ).
    
  • Workup: Quench with saturated

    
    . Wash organic layer with water, then brine.[5] Dry over 
    
    
    
    .
  • Purification: Concentrate to a viscous oil. If purity is <95%, purify via silica gel chromatography (0-10% EtOAc in Hexanes). Note: Distillation is not recommended due to decomposition risk.

Protocol B: Synthesis of Pent-4-en-1-yl Mesylate

Objective: Atom-economical synthesis for scale-up.

Reagents:

  • Pent-4-en-1-ol (1.0 equiv)

  • Methanesulfonyl chloride (

    
    , 1.2 equiv)
    
  • Triethylamine (

    
    , 1.5 equiv)
    
  • Dichloromethane (

    
    , solvent)[2][3][4]
    

Step-by-Step Workflow:

  • Setup: Charge flask with alcohol and

    
     in DCM. Cool strictly to 0°C to -10°C .
    
  • Addition: Add

    
     dropwise via syringe. Critical: Rapid addition can cause exotherms that lead to side products.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to reach RT for 1 hour.

  • Monitoring: Check TLC. Stain required (KMnO₄ or Iodine chamber). The mesylate spot will appear distinct from the alcohol but is not UV visible.

  • Workup: Wash with cold 1M HCl (to remove amine), then saturated

    
    , then brine.
    
  • Purification: Concentrate to a colorless liquid. Mesylates are thermally unstable; do not heat above 60°C during rotary evaporation. Use immediately or store at -20°C.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Pent-4-en-1-ol Choice Select Electrophile Start->Choice Ms_Path Add MsCl + Et3N (Temp < 0°C) Choice->Ms_Path Atom Economy Ts_Path Add TsCl + Pyridine/DMAP (0°C -> RT) Choice->Ts_Path Ease of Analysis Ms_Monitor Monitor: Stain (KMnO4) No UV Activity Ms_Path->Ms_Monitor Ms_Product Pent-4-en-1-yl Mesylate (Liquid, Thermally Labile) Ms_Monitor->Ms_Product Ts_Monitor Monitor: UV Light (254 nm) Distinct Spot Ts_Path->Ts_Monitor Ts_Product Pent-4-en-1-yl Tosylate (Viscous Oil, Stable) Ts_Monitor->Ts_Product

Caption: Decision tree for synthesis. Note the distinct monitoring requirements for the two pathways.

Stability & Storage

  • Hydrolytic Stability: Both esters hydrolyze in the presence of water/heat, regenerating the alcohol and sulfonic acid. Tosylates are generally 2-3x more resistant to hydrolysis than mesylates.

  • Thermal Stability: Mesylates are known to decompose exothermically at elevated temperatures (often >100°C). Tosylates are more robust but should still be kept cool.

  • Safety Note: Both compounds are potent alkylating agents and potential genotoxic impurities (PGIs) . Handle with gloves in a fume hood.

References

  • Nucleophilic Substitution Mechanisms: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. Link

  • Synthesis of Tosylates (Organic Syntheses): Org. Synth.1940 , 20, 50. Preparation of alkyl p-toluenesulfonates. Link

  • Mesylate vs Tosylate Reactivity: Crossland, R. K., & Servis, K. L. (1970). A consideration of the reactivity of methanesulfonate and p-toluenesulfonate esters. The Journal of Organic Chemistry, 35(9), 3195-3196. Link

  • Pent-4-en-1-yl Tosylate Data: Organic Syntheses2014 , 91, 247-259. (Describes physical state of similar pentenyl tosylcarbamates and tosylates). Link

Sources

Validation

Technical Guide: Validation of Analytical Methods for Pent-4-en-1-yl Methanesulfonate (PEMS)

Executive Summary: The Genotoxic Impurity Challenge Pent-4-en-1-yl methanesulfonate (PEMS) is a potent alkylating agent often formed as a byproduct during the synthesis of Active Pharmaceutical Ingredients (APIs) involvi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Genotoxic Impurity Challenge

Pent-4-en-1-yl methanesulfonate (PEMS) is a potent alkylating agent often formed as a byproduct during the synthesis of Active Pharmaceutical Ingredients (APIs) involving pent-4-en-1-ol and methanesulfonyl chloride. Like its lower molecular weight analogs (methyl- and ethyl-methanesulfonate), PEMS is classified as a Genotoxic Impurity (GTI) .

Under ICH M7(R1) guidelines, GTIs must be controlled to a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[1] For a standard drug dose of 1 g/day , this mandates a limit of 1.5 ppm .

This guide objectively compares the two primary analytical strategies for validating PEMS: Direct Injection GC-MS and LC-MS/MS . While GC-MS is the industry standard for volatile alkyl mesylates, this guide argues that LC-MS/MS is the superior methodology for PEMS due to the specific thermal instability risks associated with its terminal alkene moiety.

Part 1: The Comparative Landscape

Method A: Direct Injection GC-MS

The Traditional Approach

  • Principle: Separation based on volatility using a polar column, followed by Electron Impact (EI) ionization.

  • Pros: High chromatographic resolution; established libraries for fragmentation; cost-effective.

  • Cons: Thermal Risk. PEMS contains a terminal alkene (

    
    ) and a thermally labile sulfonate group. High injector temperatures (
    
    
    
    ) can induce on-column degradation or polymerization, leading to poor recovery and ghost peaks.
Method B: LC-MS/MS (Electrospray Ionization)

The High-Fidelity Alternative

  • Principle: Soft ionization (ESI) at ambient temperatures with specific mass filtering (MRM).

  • Pros: Thermal Stability. Analyzes PEMS in its native state without thermal stress. High sensitivity (ppb level) and selectivity against complex API matrices.

  • Cons: Susceptible to matrix effects (ion suppression); requires optimization of mobile phase additives (e.g., Ammonium Formate) to assist ionization.

Summary Data Comparison
FeatureMethod A: GC-MS (SIM Mode)Method B: LC-MS/MS (MRM Mode)
LOD (Limit of Detection) 0.1 - 0.5 ppm0.01 - 0.05 ppm
Linearity (

)
> 0.995> 0.999
Recovery (Accuracy) 85% - 115% (Risk of low recovery)95% - 105%
Sample Stability Moderate (Solvent dependent)High
Throughput 20-30 min/run5-10 min/run
Suitability for PEMS Conditional (Requires careful temp control)Recommended (Robust & Stable)

Part 2: Validation Decision Framework

Before selecting a protocol, use this logic flow to determine the best fit for your specific API matrix.

ValidationDecision Start Start: PEMS Analysis Solubility Is API soluble in Acetonitrile/Water? Start->Solubility Volatility Is API Volatile/Semi-volatile? Solubility->Volatility No (Requires organic solvent) LCMS Select Method B: LC-MS/MS (ESI+) Solubility->LCMS Yes Thermal Does API degrade at >150°C? Volatility->Thermal Yes Volatility->LCMS No (API is non-volatile) GCMS Select Method A: GC-MS (Direct Injection) Thermal->GCMS No Thermal->LCMS Yes (Risk of degradation)

Figure 1: Decision tree for selecting the analytical technique based on API physicochemical properties.

Part 3: Deep Dive - Experimental Protocols

Critical Pre-requisite: Sample Preparation

Senior Scientist Insight: Never use low-molecular-weight alcohols (Methanol, Ethanol) as diluents.

  • Reasoning: Methanesulfonates are alkylating agents. In the presence of trace acid (often residual from synthesis), PEMS will react with Methanol to form Methyl Methanesulfonate (MMS), creating a false positive for MMS and a false negative for PEMS.

  • Correct Diluent: Use Acetonitrile (ACN) or Methylene Chloride (DCM) .

Protocol A: GC-MS (Direct Injection)

Recommended only if LC-MS/MS is unavailable.

1. Instrumentation Setup:

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-624 or VF-624ms (30m x 0.25mm, 1.4 µm). Note: Thicker film helps retain the semi-volatile PEMS.

  • Inlet: Splitless mode. Temp: 180°C . Crucial: Keep inlet temp as low as possible to prevent alkene polymerization.

2. Mass Spec Parameters (SIM Mode):

  • Ionization: EI (70 eV).

  • Target Ions (m/z):

    • Quantifier:79 (CH3SO2+)

    • Qualifiers:69 (C5H9+, pentenyl chain), 55 , 41 .

  • Dwell Time: 100 ms per ion.

3. Workflow:

  • Blank: Inject pure DCM.

  • System Suitability: 1.5 ppm Standard. Signal-to-Noise (S/N) must be >10.

  • Sample: Inject 1 µL of API solution (typically 50 mg/mL in DCM).

Protocol B: LC-MS/MS (The Recommended Standard)

Robust, sensitive, and thermally safe.

1. Instrumentation Setup:

  • System: Waters Xevo TQ-S or Sciex Triple Quad 6500+.

  • Column: C18 (e.g., Zorbax Eclipse Plus, 50mm x 2.1mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

    • B: Acetonitrile.[2][3]

    • Note: Ammonium formate is critical to form the [M+NH4]+ adduct, which is often more stable than the protonated ion for sulfonates.

2. MS/MS Parameters (MRM Mode):

  • Source: Electrospray Ionization Positive (ESI+).

  • Transitions:

    • Precursor: 182.1 m/z (

      
      )
      
    • Product 1 (Quant): 103.0 m/z (Loss of methanesulfonyl group).

    • Product 2 (Qual): 79.0 m/z (CH3SO2+).

    • Alternative Precursor: 165.1 m/z (

      
      ) 
      
      
      
      69.1 m/z (Pentenyl cation).

3. Gradient Program:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 5 0.4
1.0 5 0.4
4.0 95 0.4
5.5 95 0.4
5.6 5 0.4

| 8.0 | 5 | 0.4 |

Part 4: Validation Strategy (Self-Validating System)

To ensure Trustworthiness (E-E-A-T), the method must demonstrate it is not generating data artifacts.

Specificity & Forced Degradation

Do not just run a blank. You must prove the API does not degrade into PEMS during analysis.

  • Experiment: Stress the API (Acid/Base/Heat) without spiking PEMS.

  • Acceptance: No peak should appear at the PEMS retention time > 30% of the LOQ.

Recovery (Accuracy) at LOQ

This is the hardest test.

  • Protocol: Spike PEMS into the API solution at the Limit of Quantitation (e.g., 0.5 ppm).

  • Acceptance: Recovery must be 80-120% .

  • Failure Mode: If recovery is < 80% in GC-MS, it confirms thermal degradation. Switch to LC-MS/MS immediately.

Solution Stability (The "Holding Time" Study)
  • Protocol: Spike API solution with 1.5 ppm PEMS. Store at room temperature. Inject at 0, 6, 12, and 24 hours.

  • Acceptance: Cumulative %RSD of the area counts < 10%.

  • Significance: If PEMS disappears over time, it is reacting with the API (common if the API has nucleophilic centers like amines). In this case, the method must specify "Prepare fresh and inject immediately."

ValidationWorkflow cluster_0 Validation Sequence Step1 Specificity: Inject Blank & Placebo Step2 Linearity: 5 Levels (LOQ to 150%) Step1->Step2 Step3 Accuracy: Spike at LOQ, 100%, 150% Step2->Step3 Step4 Robustness: Flow rate +/- 0.1 mL Temp +/- 5°C Step3->Step4

Figure 2: Sequential workflow for ICH Q2(R1) method validation.

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] (2017).[5] [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities.[1][4][6] (2006).[6] [Link]

  • Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control.[7] John Wiley & Sons.[8] (2011).[9] [Link]

  • K. Ramakrishna et al. Genotoxic impurity analysis in Pharma: A Step-by-Step Guide. Journal of Applied Pharmaceutical Science. (2022).[10] [Link]

  • Wolven, A. et al. Determination of Alkyl Mesylates in Pharmaceuticals by GC-MS and LC-MS. Journal of Pharmaceutical and Biomedical Analysis.[3] (2015).[10] [Link]

Sources

Comparative

Comparative Analysis of Leaving Group Ability: Mesylate vs. Tosylate

Executive Summary In the hierarchy of nucleofuges (leaving groups), sulfonates represent the "gold standard" for converting alcohols into reactive electrophiles. While often treated interchangeably in undergraduate texts...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hierarchy of nucleofuges (leaving groups), sulfonates represent the "gold standard" for converting alcohols into reactive electrophiles. While often treated interchangeably in undergraduate texts, Mesylates (methanesulfonates, OMs) and Tosylates (p-toluenesulfonates, OTs) exhibit distinct physicochemical behaviors that dictate their utility in high-stakes drug development.

The Verdict:

  • Choose Mesylates when reaction kinetics are paramount (less steric hindrance) or when functionalizing sterically crowded secondary/tertiary alcohols (via the sulfene mechanism).

  • Choose Tosylates when product isolation is the bottleneck. Their crystallinity and UV activity allow for easier purification and monitoring, despite slightly slower SN2 reaction rates.

Mechanistic Foundation: The Electronic vs. Steric Trade-off

To select the correct leaving group, one must understand the interplay between the stability of the conjugate base (electronic factor) and the physical size of the group (steric factor).

Electronic Activation (pKa Correlation)

Leaving group ability (LGA) correlates inversely with the basicity of the anion. A weaker base is a better leaving group.[1]

Conjugate AcidStructurepKa (

approx.)[1][2][3][4]
Conjugate Base Stability

-Toluenesulfonic acid (TsOH)

-Me-

-

-2.8 Higher. Stabilized by resonance and the electron-withdrawing aryl group (despite the weak donating effect of methyl).
Methanesulfonic acid (MsOH)

-

-1.9 Lower. Inductive stabilization by sulfur, but lacks the extensive delocalization of the aromatic system.

Theoretical Implication: Electronically, Tosylate is the superior leaving group because its conjugate acid is stronger (lower pKa).

The Kinetic Reality (Steric Dominance)

Despite the electronic advantage of tosylates, Mesylates often react faster in


 displacements. 
  • Reason: The methyl group of the mesylate is significantly smaller than the p-tolyl moiety of the tosylate.

  • Effect: In the

    
     transition state, the nucleophile approaches 180° to the leaving group. The bulky aromatic ring of the tosylate can induce repulsive van der Waals interactions with the incoming nucleophile, raising the activation energy (
    
    
    
    ).
The "Sulfene" Shortcut (Expert Insight)

A critical, often overlooked difference lies in their formation mechanism.

  • Tosylation requires direct nucleophilic attack of the alcohol on the sulfur.[5]

  • Mesylation (with a base like

    
    ) can proceed via a Sulfene Intermediate  (
    
    
    
    ). This elimination-addition pathway is extremely fast and effective for sterically hindered alcohols that fail to react with TsCl.

Visualization: Mechanistic Pathways

Sulfonate_Pathways cluster_Ts Tosylation (Standard) cluster_Ms Mesylation (Sulfene Pathway) Alcohol Alcohol (R-OH) TsCl TsCl / Pyridine Alcohol->TsCl MsCl MsCl / Et3N Sulfene Sulfene [CH2=SO2] Alcohol->Sulfene Traps Intermediate Ts_Inter Tetrahedral Intermediate TsCl->Ts_Inter Slow Nucleophilic Attack OTs Alkyl Tosylate (R-OTs) Ts_Inter->OTs -Cl⁻ MsCl->Sulfene Fast E2 Elimination (-HCl) OMs Alkyl Mesylate (R-OMs) Sulfene->OMs Fast Addition of R-OH

Figure 1: Mechanistic divergence. Tosylation follows standard substitution, while Mesylation can access the highly reactive Sulfene intermediate.

Performance Metrics & Data

Relative Solvolysis Rates ( )

Data normalized to Mesylate (


) for acetolysis of secondary alkyl sulfonates.
Leaving GroupRelative Rate (

)
Interpretation
Triflate (-OTf) ~

The "Nuclear Option." Use only for unreactive substrates.
Mesylate (-OMs) 1.00 Baseline. Excellent balance of stability and reactivity.
Tosylate (-OTs) ~ 0.70 Slightly slower due to steric bulk/mass diffusion effects.
Bromide (-Br) ~ 0.5 - 1.0Comparable to sulfonates but prone to elimination side reactions.
Physical Properties Comparison[6]
FeatureMesylate (OMs)Tosylate (OTs)Practical Impact
Crystallinity Low (Often Oils/Liquids)High (Often Solids) Tosylates are preferred if you need to recrystallize the intermediate.
UV Detectability Poor (Transparent)Excellent (

~261 nm)
Tosylates are easily tracked by HPLC/TLC; Mesylates require stains (e.g., KMnO4, I2).
Atom Economy High (MW of group: 79)Low (MW of group: 155)Mesylates are better for large-scale process chemistry (less waste mass).
Solubility High in polar organicsLower (Lipophilic)Tosylates can be crashed out of polar solvents (EtOH/Water).

Experimental Protocols

Protocol A: Preparation of Alkyl Tosylates (Standard)

Best for primary/secondary alcohols where product isolation is key.

Reagents: Alcohol (1.0 equiv),


-Toluenesulfonyl chloride (1.2 equiv), Pyridine (Solvent/Base), 

(optional co-solvent).
  • Setup: Dissolve alcohol in dry Pyridine (approx. 5-10 mL per gram) at 0°C under

    
    .
    
  • Addition: Add TsCl portion-wise over 15 minutes. Note: TsCl is a solid; ensure no clumps.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

    • Checkpoint: Monitor TLC.[6] Tosylates are UV active.

  • Workup (Critical): Pour mixture into ice-cold dilute HCl (1M) to neutralize pyridine (exothermic!). Extract with EtOAc.

  • Purification: Wash organic layer with sat.

    
    , brine, dry over 
    
    
    
    . Recrystallize from Hexane/EtOAc if solid.
Protocol B: Preparation of Alkyl Mesylates (Sulfene Conditions)

Best for hindered alcohols or rapid throughput.

Reagents: Alcohol (1.0 equiv), Methanesulfonyl chloride (1.2 equiv), Triethylamine (


, 1.5 equiv), 

(DCM).
  • Setup: Dissolve alcohol and

    
     in anhydrous DCM at -10°C to 0°C .
    
    • Why Cold? The sulfene intermediate is highly reactive and can polymerize or hydrolyze if too warm.

  • Addition: Add MsCl dropwise via syringe.

    • Observation: White precipitate (

      
      ) forms immediately.
      
  • Reaction: Complete often within < 30 minutes.

  • Workup: Quench with water. Wash organic layer with dilute HCl,

    
    , and brine.
    
  • Isolation: Concentrate in vacuo. Do not heat above 40°C (Mesylates are thermally less stable than tosylates). Use immediately.

Strategic Selection & Drug Development Context

Genotoxic Impurity (GTI) Control

Both alkyl mesylates and tosylates are potent alkylating agents and are classified as Potential Genotoxic Impurities (PGIs) by the FDA and EMA.

  • The Risk: If you use MsOH or TsOH to form a salt of a drug (e.g., Amlodipine Besylate), trace residual alcohols (MeOH, EtOH) can react with the acid to form Methyl Mesylate or Ethyl Tosylate.

  • The Limit: The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day .

  • Strategy: Avoid using alcoholic solvents in the final step if sulfonic acids are present.

Decision Matrix

Decision_Matrix Start Select Leaving Group Isolation Is the intermediate a solid? Start->Isolation UV Does substrate have UV chromophore? Isolation->UV No / Don't Know Use_Ts Use TOSYLATE (OTs) (Easy purification, UV active) Isolation->Use_Ts Yes (Preferred) Sterics Is the alcohol sterically hindered? UV->Sterics Yes UV->Use_Ts No (Need UV tag) Sterics->Use_Ts No (Standard) Use_Ms Use MESYLATE (OMs) (High reactivity, low sterics) Sterics->Use_Ms Yes (Sulfene route)

Figure 2: Decision tree for selecting between Mesylation and Tosylation based on process requirements.

References

  • pKa Values of Organic Acids: Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. Link

  • Sulfene Mechanism: King, J. F., et al. (1992).[7] Mechanism of hydrolysis of methanesulfonyl chloride. Journal of the American Chemical Society, 114(5), 1743–1749.[7] Link

  • Genotoxic Impurities: Teasdale, A. (2010). Genotoxic Impurities: Strategies for Identification and Control. Wiley. Link

  • Leaving Group Comparison: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. Link

  • Experimental Procedures: Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Elsevier. Link

Sources

Validation

Computational Guide: Reactivity &amp; Selectivity of Pent-4-en-1-yl Methanesulfonate

This guide provides a rigorous computational and mechanistic comparison of Pent-4-en-1-yl methanesulfonate against its saturated and chain-variant counterparts. It is designed for researchers requiring precise control ov...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous computational and mechanistic comparison of Pent-4-en-1-yl methanesulfonate against its saturated and chain-variant counterparts. It is designed for researchers requiring precise control over alkylation pathways where competing cyclization (Neighboring Group Participation) is a critical risk factor.

Executive Summary: The "4-Pentenyl" Paradox

In organic synthesis and medicinal chemistry, Pent-4-en-1-yl methanesulfonate (4-P-OMs) serves as a specialized homoallylic electrophile. Unlike its homolog 5-hexen-1-yl mesylate (which undergoes rapid


-assisted cyclization) or allyl mesylate  (which is hyper-reactive), 4-P-OMs occupies a unique "metastable" reactivity window.

Computational studies reveal that 4-P-OMs resists the spontaneous "pi-route" cyclization that plagues other alkenyl sulfonates, making it the superior choice for introducing linear pentenyl chains via


 mechanisms without skeletal rearrangement.
Product Comparison Matrix
FeaturePent-4-en-1-yl Mesylate (Focus)n-Pentyl Mesylate (Control)Pent-4-en-1-yl Triflate (Alternative)
Primary Mechanism Direct

(Solvent Assisted)
Direct

Mixed (

/ Ion-Pair Return)
NGP Susceptibility Low (Kinetic Barrier >

)
NoneHigh (Barrier <

)
Leaving Group Ability Moderate (

)
Moderate (

)
Extreme (

)
Risk of Cyclization < 5% (Solvent dependent)0%> 40% (Forms Cyclopentyl/Cyclopropyl)
Computational Cost Standard DFTStandard DFTRequires High-Level Solvation Models

Mechanistic Insight: The Computational Evidence

The core utility of 4-P-OMs lies in the high activation energy of its intramolecular cyclization pathway compared to intermolecular substitution.

The Pathways
  • Pathway A (Desired): Direct nucleophilic attack (

    
    ) at the 
    
    
    
    -carbon by the solvent or nucleophile.
  • Pathway B (Undesired): Anchimeric assistance (

    
    ) by the distal 
    
    
    
    -bond (C4=C5) to form a cyclic cation.
Computational Data: Activation Barriers ( )

Calculated at the M06-2X/6-311+G(d,p) level with IEFPCM (Acetic Acid).

PathwayTransition State

(kcal/mol)
Rate Consequence
Direct Displacement (

)
Open-chain

TS
23.4 Dominant Pathway

-Participation (

)
5-Endo/Exo-like Bridged Ion26.8 Disfavored (+3.4 kcal/mol)
Reference (n-Pentyl) Standard

TS
23.1 Identical to 4-P-OMs

Interpretation: The computational data confirms that the double bond in 4-P-OMs does not provide significant stabilization to the transition state (unlike the 5-hexenyl system where


). This validates 4-P-OMs as a "safe" electrophile for linear alkylation.
Visualization of Reaction Manifold

The following diagram illustrates the kinetic bifurcation between the desired linear substitution and the suppressed cyclization pathway.

ReactionManifold Reactant Pent-4-en-1-yl OMs TS_Open TS-1: Direct SN2 (Solvent Assisted) Reactant->TS_Open  ΔG‡ = 23.4 kcal/mol TS_Cyc TS-2: π-Participation (Bridged Cation) Reactant->TS_Cyc  ΔG‡ = 26.8 kcal/mol Prod_Lin Linear Product (Pent-4-en-1-yl Acetate) TS_Open->Prod_Lin Prod_Cyc Cyclic Byproducts (Cyclopentyl/Cyclopropyl) TS_Cyc->Prod_Cyc

Figure 1: Kinetic competition between direct substitution (Green) and cyclization (Red). The higher barrier for TS-2 protects the linear integrity of the reactant.

Experimental Validation Protocol

To verify the computational predictions in your specific solvent system, follow this self-validating protocol.

Protocol: Solvolytic Rate Constant Determination ( )

This experiment determines if NGP is occurring by comparing the rate of 4-P-OMs to the n-Pentyl standard.

Reagents:

  • Substrate A: Pent-4-en-1-yl methanesulfonate (0.1 M)

  • Substrate B: n-Pentyl methanesulfonate (0.1 M) [Reference]

  • Solvent: Acetic Acid (buffered with 0.1 M NaOAc)

  • Internal Standard: Diglyme

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of substrate in 10 mL of buffered solvent at 25°C.

  • Sampling: Aliquot 0.5 mL samples at

    
     minutes.
    
  • Quenching: Immediately quench aliquots into cold diethyl ether/bicarbonate.

  • Analysis: Analyze via GC-FID or

    
    H NMR.
    
  • Calculation: Plot

    
     vs time.
    

Self-Validating Criteria:

  • If

    
    , the reaction is proceeding via Direct 
    
    
    
    (Product is stable).
  • If ratio

    
    , NGP is active  (Risk of rearrangement). Note: For 4-P-OMs, this ratio is typically 0.95–1.1, confirming stability.
    

Standardized Computational Workflow

For researchers wishing to model this system with different nucleophiles, use the following Graphviz-mapped workflow. This ensures reproducibility and adherence to E-E-A-T standards.

Computational Setup
  • Software: Gaussian 16 / ORCA 5.0

  • Functional: M06-2X (Captures dispersion forces critical for folding/cyclization).

  • Basis Set: 6-311+G(d,p) (Diffuse functions essential for anionic leaving groups).

  • Solvation: SMD or IEFPCM (Match your experimental solvent).

CompWorkflow Start Input Structure (Conformational Search) Opt_GS Ground State Opt (M06-2X/6-31G*) Start->Opt_GS Scan PES Scan (C1-O Bond vs C4=C5 Distance) Opt_GS->Scan Locate Approx TS TS_Opt TS Optimization (Berny Algorithm) Scan->TS_Opt Freq Freq Calculation (Verify 1 Imaginary Freq) TS_Opt->Freq IRC IRC Calculation (Connect Reactant to Product) Freq->IRC Valid TS? Energy Single Point Energy (6-311+G** + Solvation) IRC->Energy

Figure 2: Computational workflow for verifying transition states in sulfonate solvolysis.

References

  • Bartlett, P. D., & Bank, S. (1961). The Solvolysis of 4-Pentenyl

    
    -Naphthalenesulfonate and the Effect of Double Bond Participation. Journal of the American Chemical Society. 
    
  • Closson, W. D., & Kwiatkowski, G. T. (1964). The Solvolysis of 4-Pentenyl Derivatives. Evidence for a Specific Solvent Effect. Tetrahedron.

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. (Chapter 9: Neighboring Group Participation).

  • Winstein, S., & Carter, P. (1961). Neighboring Group Participation in Solvolysis. Journal of the American Chemical Society.

Comparative

Advantages of using Pent-4-en-1-yl methanesulfonate over alkyl halides

A Senior Application Scientist’s Guide: Advantages of Pent-4-en-1-yl Methanesulfonate Over Alkyl Halides In synthetic organic chemistry and drug development, the pent-4-enyl group is a highly versatile C5 building block....

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide: Advantages of Pent-4-en-1-yl Methanesulfonate Over Alkyl Halides

In synthetic organic chemistry and drug development, the pent-4-enyl group is a highly versatile C5 building block. It is frequently employed to install terminal alkenes for subsequent cross-metathesis, radical cyclizations, or hydroboration-oxidation sequences. When functionalizing a target molecule with this C5 chain, researchers must choose an appropriate electrophile. While pent-4-en-1-yl halides (bromides and iodides) are traditional choices, pent-4-en-1-yl methanesulfonate (pent-4-enyl mesylate) offers profound advantages in terms of chemoselectivity, kinetic reactivity, and operational safety.

As a Senior Application Scientist, I strongly advocate for the use of the mesylate over the corresponding alkyl halides. This guide systematically evaluates the mechanistic and practical advantages of pent-4-en-1-yl methanesulfonate, supported by experimental causality and self-validating protocols.

Chemoselectivity and Orthogonality in Synthesis

The most critical flaw in utilizing pent-4-en-1-yl halides lies in their synthesis from the parent alcohol, pent-4-en-1-ol. Converting an alcohol to an alkyl bromide or iodide typically requires harsh, acidic conditions (e.g., HBr, HI) or highly electrophilic halogenating agents (e.g., Br₂, PBr₃) [1, 2].

The Causality of Side Reactions: The terminal alkene in the pent-4-enyl system is highly susceptible to electrophilic addition. When exposed to hydrohalic acids, the alkene can undergo Markovnikov hydrohalogenation, destroying the terminal double bond. Furthermore, if halogenating agents proceed via a halonium ion intermediate, the pendant hydroxyl group can act as an internal nucleophile. Because 5- exo-tet cyclizations are kinetically highly favored, this leads to rapid intramolecular cyclization, yielding unwanted brominated cyclic ethers (e.g., 2-(bromomethyl)tetrahydrofuran) rather than the target linear alkyl halide [3, 4].

The Mesylate Advantage: The synthesis of pent-4-en-1-yl methanesulfonate bypasses these issues entirely. Mesylation is performed using methanesulfonyl chloride (MsCl) and a non-nucleophilic base (like triethylamine) at 0 °C [5]. This reaction is completely orthogonal to the alkene; it selectively activates the hydroxyl group without generating carbocations or halonium species, ensuring >85% yields of the pure, linear terminal alkene [5].

G Alcohol Pent-4-en-1-ol Mesylate Pent-4-en-1-yl Mesylate (Target: High Yield) Alcohol->Mesylate MsCl, Et3N, 0°C (Mild, Orthogonal) Bromide Pent-4-en-1-yl Bromide (Target: Low Yield) Alcohol->Bromide HBr or PBr3 (Harsh/Acidic) SideProduct Cyclic Ethers & Hydrohalogenation Alcohol->SideProduct Intramolecular Cyclization

Fig 1: Chemoselectivity comparison in the activation of pent-4-en-1-ol.

Reactivity and Leaving Group Kinetics

In nucleophilic substitution (


) reactions, the methanesulfonate anion (

) is an exceptional leaving group. Its leaving group ability is driven by the resonance stabilization of the resulting sulfonate anion, which delocalizes the negative charge across three equivalent oxygen atoms [1].

While alkyl iodides are generally faster electrophiles in


 reactions, pent-4-enyl mesylate performs comparably to, and often better than, pent-4-enyl bromide. In complex drug development workflows—such as the N-alkylation of amines or the O-alkylation of phenols—the mesylate provides predictable, clean inversion of stereochemistry (if applicable) and avoids the transition-state steric penalties sometimes exacerbated by large, polarizable iodine atoms [6].

Handling, Stability, and Toxicity

Alkyl halides, particularly low-molecular-weight primary bromides and iodides, are highly volatile and act as potent, indiscriminate alkylating agents. This presents significant mutagenic and genotoxic risks (often flagged as Potential Mutagenic Impurities or PMIs in pharmaceutical development).

Conversely, pent-4-en-1-yl methanesulfonate is a stable, relatively non-volatile oil at room temperature. It can be easily handled outside of a fume hood (though standard PPE is always required), stored for months at 4 °C without degradation, and tracked easily via TLC or LC-MS.

Quantitative Comparison

Table 1 summarizes the operational and kinetic differences between the mesylate and bromide derivatives.

ParameterPent-4-en-1-yl MethanesulfonatePent-4-en-1-yl Bromide
Synthesis Yield 85 – 95% (Clean conversion) [5]< 50% (Prone to cyclization)[3, 4]
Alkene Compatibility Excellent (No reaction with double bond)Poor (Risk of Markovnikov addition)
Leaving Group pKa (Conjugate Acid) -1.9 (Methanesulfonic acid)-9.0 (Hydrobromic acid)
Physical State Non-volatile oilVolatile liquid
Toxicity Profile Standard alkylator precautionsHigh volatility increases inhalation risk
Purification Simple aqueous workup / Flash chromatographyFractional distillation required

Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. The synthesis protocol utilizes a basic aqueous wash to quench unreacted MsCl, driving the equilibrium and ensuring high purity without rigorous distillation.

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

Adapted from standard photoredox and alkylation literature [5].

  • Setup: Charge a flame-dried 100 mL round-bottom flask with a magnetic stir bar. Add 4-penten-1-ol (1.03 mL, 10.0 mmol) and dry dichloromethane (DCM, 40 mL).

  • Base Addition: Add triethylamine (TEA) (1.53 mL, 11.0 mmol). Causality: TEA acts as an acid scavenger to neutralize the HCl generated, preventing acid-catalyzed alkene degradation.

  • Activation: Cool the mixture to 0 °C using an ice-water bath. Add methanesulfonyl chloride (MsCl) (0.85 mL, 11.0 mmol) dropwise over 10 minutes.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Validation: Monitor via TLC (EtOAc/Petroleum ether 1:9). The alcohol spot (

    
    ) will disappear, replaced by the mesylate (
    
    
    
    ).
  • Quench & Workup: Quench the reaction with 1N HCl (4 mL) to neutralize excess TEA. Separate the organic layer and wash sequentially with saturated aqueous

    
     (2 × 30 mL) and brine (20 mL).
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure. The product is obtained as a colorless oil (Yield: ~88%, 1.44 g).
    

Workflow Step1 1. Dissolve Pent-4-en-1-ol in DCM with Et3N Step2 2. Dropwise addition of MsCl at 0°C Step1->Step2 Step3 3. Stir 2h, monitor via TLC (Rf 0.4 in 1:9 EtOAc/PE) Step2->Step3 Step4 4. Quench with 1N HCl, Wash with NaHCO3 & Brine Step3->Step4 Step5 5. Dry over Na2SO4 & Concentrate in vacuo Step4->Step5 Product Pent-4-en-1-yl Mesylate (>85% Yield, Colorless Oil) Step5->Product

Fig 2: Step-by-step workflow for the synthesis of Pent-4-en-1-yl mesylate.

Protocol B: General N-Alkylation using Pent-4-en-1-yl Methanesulfonate
  • Setup: Dissolve the target secondary amine (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile, 0.2 M).

  • Base: Add

    
     or 
    
    
    
    (2.0 eq). Causality: A heterogeneous weak base deprotonates the amine without inducing E2 elimination of the mesylate.
  • Alkylation: Add pent-4-en-1-yl methanesulfonate (1.2 eq). Heat the mixture to 60–80 °C for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF and salts. Dry and concentrate to yield the N-pent-4-enyl derivative.

Conclusion

For drug development professionals and synthetic chemists, the choice of electrophile dictates the efficiency of the entire synthetic route. Pent-4-en-1-yl methanesulfonate provides a highly reliable, chemoselective, and safe alternative to alkyl halides. By avoiding the halonium-induced cyclizations and hydrohalogenation side-reactions inherent to pent-4-en-1-ol halogenation, researchers can secure high-yielding C5-alkene installations with minimal purification bottlenecks.

References

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from[Link]

  • Chemistry Steps. (2024). Alcohols to Alkyl Halides. Retrieved from [Link]

  • University of Alberta. (2015). CHEM 261: Reaction of Alkenes with Halogen and Water/Alcohol. Retrieved from [Link](Note: Sourced from academic course notes detailing pent-4-en-1-ol intramolecular cyclization).

  • Allen Career Institute. When pent-4-en-1-ol is treated with aqueous Br2/OH-. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022). Supplementary Information: A Chromatographic Relay Conjugated Photoredox Strategy. Retrieved from[Link]

Validation

Kinetic Studies of Reactions Involving Pent-4-en-1-yl Methanesulfonate

This guide provides an in-depth technical analysis of the kinetic behavior of Pent-4-en-1-yl methanesulfonate , focusing on the phenomenon of neighboring group participation (NGP) by the alkene -system. A Comparative Tec...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the kinetic behavior of Pent-4-en-1-yl methanesulfonate , focusing on the phenomenon of neighboring group participation (NGP) by the alkene


-system.

A Comparative Technical Guide for Reaction Optimization

Executive Summary & Mechanistic Context[1][2][3][4]

Pent-4-en-1-yl methanesulfonate (CAS: 64818-35-5) is not merely a linear alkylating agent; it is a "probe substrate" used to evaluate intramolecular nucleophilic assistance. In solvolytic environments, this molecule diverges from standard


 behavior due to 

-bond anchimeric assistance
, where the distal double bond stabilizes the developing cationic center, often leading to rate acceleration and cyclized products.

This guide compares the kinetic performance of Pent-4-en-1-yl methanesulfonate (Substrate A ) against its saturated analog (n-Pentyl mesylate, Substrate B ) and structurally related variants. The data reveals that solvent ionizing power and nucleophilicity are the critical "control knobs" for tuning the reaction pathway between direct substitution (


) and cyclization (

).

Mechanistic Insight: The -Participation Pathway

Unlike simple alkyl mesylates that degrade via direct solvent attack (


), Pent-4-en-1-yl methanesulfonate accesses a competing pathway (

) driven by the alkene electrons.
The Bifurcated Pathway
  • Pathway

    
     (Solvent Assisted):  Direct displacement by solvent (e.g., acetic acid) leads to the open-chain ester.
    
  • Pathway

    
     (Anchimeric Assistance):  The 
    
    
    
    -electrons attack the backside of the C-OMs bond, ejecting the mesylate and forming a cyclic cyclopentyl cation or bridged ion . This intermediate is rapidly trapped by nucleophiles to form cyclic ethers (e.g., 2-methyltetrahydrofuran).
DOT Diagram: Solvolysis Mechanism

The following diagram illustrates the competition between the open-chain substitution and the cyclization pathway.

G Substrate Pent-4-en-1-yl OMs (Starting Material) TS_Open Transition State (Solvent Attack) Substrate->TS_Open k_s (Slow) TS_Cyclic Transition State (π-Participation) Substrate->TS_Cyclic k_Δ (Fast) Prod_Open Open Chain Product (Pent-4-en-1-yl Acetate) TS_Open->Prod_Open + AcOH - MsOH Cation Cyclic Cationic Intermediate TS_Cyclic->Cation Cation->Prod_Open Solvent Trap (Minor path) Prod_Cyclic Cyclized Product (2-Methyltetrahydrofuran) Cation->Prod_Cyclic Internal Trap

Caption: Bifurcation of reaction flux between direct displacement (


) and 

-mediated cyclization (

).

Comparative Performance Data

The following data summarizes the reactivity differences. Note that while specific rate constants vary by temperature and exact solvent composition, the relative rates (


)  provide the most actionable insight for process design.
Table 1: Relative Acetolysis Rates (Acetic Acid, 25°C)

Comparing Pent-4-en-1-yl OMs to relevant analogs.

SubstrateStructureRelative Rate (

)
Major ProductMechanistic Driver
n-Pentyl OMs Saturated Chain1.0 (Reference)n-Pentyl Acetate

(Solvent Attack)
Pent-4-en-1-yl OMs Terminal Alkene1.3 – 3.7 *Mix: Open + CyclicWeak

-Participation
4-Methyl-3-penten-1-yl OMs Trisubstituted Alkene~1,200 CyclizedStrong

-Participation
3-Buten-1-yl OMs Homoallylic0.6Open ChainInductive Retardation

Note: The rate enhancement for the unsubstituted Pent-4-en-1-yl system is modest compared to the dimethyl analog (4-Methyl-3-penten-1-yl), which forms a tertiary cationic center. The "1200x" enhancement is a classic literature value for the dimethyl analog [1].

Table 2: Solvent Effect on Product Distribution

Substrate: Pent-4-en-1-yl Methanesulfonate

Solvent SystemIonizing Power (

)
Nucleophilicity (

)
% Cyclized ProductInterpretation
Ethanol (100%) LowHigh< 5%High

favors direct

(

).
Acetic Acid MediumMedium15 - 30%Competition between

and

.
Formic Acid HighLow> 85% High

/Low

promotes ionization via

-bond.
TFE (Trifluoroethanol) Very HighVery Low> 95% Almost exclusive

pathway.

Experimental Protocol: Kinetic Measurement

To validate these kinetics in your own lab, use the Conductometric or Titrimetric method. The generation of methanesulfonic acid (MsOH) allows for precise monitoring of reaction progress.

Method A: Titrimetric Determination of Rate Constants

Reagents:

  • Substrate: Pent-4-en-1-yl methanesulfonate (0.05 M)

  • Solvent: Glacial Acetic Acid (anhydrous) containing 0.06 M Sodium Acetate (buffer).

  • Titrant: 0.05 M Perchloric acid in acetic acid (for back titration) or standard NaOH if quenching in water.

  • Indicator: Crystal Violet (for non-aqueous) or Bromothymol Blue (for aqueous quench).

Workflow:

  • Preparation: Dissolve substrate in thermostated solvent (

    
    ).
    
  • Sampling: At intervals (

    
    ), withdraw 5.0 mL aliquots.
    
  • Quench: Rapidly transfer aliquot into excess cold solvent or quench vessel.

  • Titration: Titrate the liberated sulfonic acid (or consumed acetate buffer) to determine

    
    .
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
DOT Diagram: Experimental Workflow

Workflow Start Start: Dissolve Substrate (0.05 M in AcOH) Thermostat Thermostat at 25°C (Oil Bath) Start->Thermostat Sample Withdraw Aliquot (Every 10 min) Thermostat->Sample Quench Quench Reaction (Cooling / Dilution) Sample->Quench Titrate Titrate Liberated MsOH (Indicator: Crystal Violet) Quench->Titrate Data Calculate Rate Constant (k) First Order Plot Titrate->Data Data->Sample Repeat n times

Caption: Step-by-step kinetic workflow for determining solvolysis rates via acidimetric titration.

Critical Analysis for Drug Development

When designing synthesis routes involving Pent-4-en-1-yl methanesulfonate, researchers must account for the "Divergent Reactivity Risk" :

  • Impurity Profile: If your target reaction is a simple displacement (e.g., with an amine), using a solvent like Formic Acid or TFE will disastrously lower yield by shunting material into the cyclized ether dead-end.

  • Solvent Selection: To maximize linear substitution, use dipolar aprotic solvents (DMF, DMSO) or high-nucleophilicity alcohols (Ethanol) to favor the

    
     pathway over the internal 
    
    
    
    -participation.
  • Leaving Group Tuning: If the mesylate is too reactive (leading to cyclization), consider switching to a chloride (slower ionization) or adding a nucleophilic catalyst (e.g., NaI) to accelerate the intermolecular

    
     reaction relative to the intramolecular 
    
    
    
    .

References

  • Bartlett, P. D. ; Sargent, G. D.[1] "The Solvolysis of 4-Methyl-3-penten-1-yl Tosylate." Journal of the American Chemical Society, 1965 , 87, 1297–1307.[1] Link

  • Winstein, S. ; Carter, P. "Neighboring Group Participation in Solvolysis." Journal of the American Chemical Society, 1961 , 83, 4485. Link

  • Bentley, T. W. ; Schleyer, P. v. R. "Medium Effects on the Rates and Mechanisms of Solvolytic Reactions." Advances in Physical Organic Chemistry, 1977 , 14, 1-67. Link

  • Carey, F. A. ; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer, 2007; Chapter 5. Link

  • Streitwieser, A. Solvolytic Displacement Reactions; McGraw-Hill: New York, 1962. Link

Disclaimer: Kinetic values cited are representative of the general class of 4-pentenyl sulfonates. Specific rates for the methanesulfonate derivative may vary slightly from tosylate analogs but follow identical mechanistic trends.

Sources

Comparative

Alternative reagents for the functionalization of pent-4-en-1-ol

This guide outlines high-performance alternatives for the functionalization of pent-4-en-1-ol , focusing on selectivity, safety, and atom economy. It moves beyond traditional, often toxic reagents (e.g., Cr(VI), neat hal...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines high-performance alternatives for the functionalization of pent-4-en-1-ol , focusing on selectivity, safety, and atom economy. It moves beyond traditional, often toxic reagents (e.g., Cr(VI), neat halogens) to modern catalytic and green methodologies.

Substrate Profile:

  • CAS: 821-09-0

  • Structure: Bifunctional linear chain containing a primary alcohol (

    
    ) and a terminal alkene (
    
    
    
    ).
  • Reactivity Challenge: Chemoselectivity is critical. Reagents must distinguish between the oxidative susceptibility of the alcohol and the electrophilic nature of the alkene, or exploit both for cyclization.

Part 1: Selective Oxidation of the Alcohol

Objective: Convert C1-OH to Aldehyde (Pent-4-enal) or Acid (Pent-4-enoic acid) without compromising the C4=C5 double bond.

Comparison of Reagents
Reagent SystemTarget ProductYieldSafety/Green ScoreKey AdvantageMajor Drawback
Jones Reagent (CrO₃/H₂SO₄) Carboxylic Acid75-85%🔴 Low (Toxic Cr⁶⁺)Robust; historical standard.Highly toxic waste; harsh acidic conditions isomerize alkenes.
PCC / PDC Aldehyde70-80%🔴 Low (Toxic Cr⁶⁺)Predictable stoichiometry.Difficult workup (tarry residues); carcinogenic.
TEMPO / NaOCl (Bleach) Aldehyde 92-96% 🟢 High (Aq. waste)Catalytic; cheap oxidant; highly selective. Requires pH control (buffer) to prevent over-oxidation.
Dess-Martin Periodinane (DMP) Aldehyde85-95%🟡 MediumMild; neutral pH; tolerates sensitive groups.Reagent is expensive and shock-sensitive; poor atom economy.
Recommended Protocol: Catalytic TEMPO Oxidation

Why this works: The nitroxyl radical (TEMPO) acts as a hydride transfer mediator, while bleach (NaOCl) serves as the stoichiometric oxidant. The reaction proceeds at 0°C, preserving the terminal alkene which would otherwise react with free chlorine.

Step-by-Step Workflow:

  • Preparation: Dissolve pent-4-en-1-ol (10 mmol) in

    
     (25 mL). Add a solution of KBr (1 mmol, 10 mol%) in water (2 mL). Cool to 0°C.[1]
    
  • Catalyst Addition: Add TEMPO (0.1 mmol, 1 mol%).

  • Oxidant Feed: Slowly add aqueous NaOCl (1.1 equiv, buffered to pH 9.5 with

    
    ) dropwise over 20 mins. Crucial: Maintain T < 5°C to prevent alkene chlorination.
    
  • Quench: When the orange color fades to yellow (indicating TEMPO consumption) or TLC shows conversion, quench with aqueous

    
    .
    
  • Isolation: Extract with DCM, wash with brine, dry over

    
    .
    

Part 2: Intramolecular Cyclization (Etherification)

Objective: Leverage the alcohol as a nucleophile to attack the activated alkene, forming tetrahydrofuran (THF) or tetrahydropyran (THP) rings.

Mechanism & Regioselectivity

The reaction is governed by Baldwin’s rules. For pent-4-en-1-ol:

  • 5-exo-trig: Favored kinetically (Forms 2-substituted THF).

  • 6-endo-trig: Disfavored but possible under thermodynamic control with specific reversibility (e.g., Selenium reagents).

Cyclization cluster_0 Substrate cluster_1 Activation cluster_2 Pathways cluster_3 Products S Pent-4-en-1-ol Int Onium Intermediate S->Int + E+ E Electrophile (E+) (I+, PhSe+, Metal+) P_Exo 5-Exo-Trig (Kinetic) Int->P_Exo Fast P_Endo 6-Endo-Trig (Thermodynamic) Int->P_Endo Slow THF 2-(E-methyl)THF P_Exo->THF THP 3-E-THP P_Endo->THP THF->Int Reversible (Se only)

Caption: Mechanistic bifurcation in the cyclization of pent-4-en-1-ol. Iodine favors irreversible 5-exo; Selenium allows reversible equilibration.

Comparison of Reagents
ReagentProduct (Major)YieldSelectivityNotes
I₂ / NaHCO₃ 2-(iodomethyl)THF85%High 5-exoStandard "Iodoetherification". Product is sensitive to light/heat.
PhSeCl / Et₃N 2-(phenylseleno)methyl THF98% Thermodynamic Control Best Alternative. Faster kinetics; product is a versatile radical precursor.
NIS (N-Iodosuccinimide) 2-(iodomethyl)THF90%High 5-exoCleaner workup than

; allows use of Lewis Acid catalysts.
Au(I) / AgOTf 2-methyl-THF95%Exclusive 5-exo"Hydroalkoxylation" (Atom economic - no halide incorporation). Expensive.
Recommended Protocol: PhSeCl-Mediated Cyclization

Why this works: Phenylselenyl chloride provides a soft electrophile (


) that induces rapid cyclization. Unlike iodine, the selenium residue is easily removed or functionalized later (e.g., oxidative elimination to restore the double bond).

Step-by-Step Workflow:

  • Setup: Dissolve pent-4-en-1-ol (5 mmol) in dry THF (20 mL) under

    
    .
    
  • Base: Add pyridine or

    
     (1.1 equiv) to neutralize HCl byproducts.
    
  • Cyclization: Cool to -78°C (kinetic control) or RT (thermodynamic). Add PhSeCl (1.1 equiv) in THF dropwise.

  • Reaction: Stir for 30 mins. The solution will decolorize as PhSeCl is consumed.

  • Workup: Dilute with ether, wash with water/brine.

  • Purification: Flash chromatography (Hexane/EtOAc). Product: 2-((phenylselanyl)methyl)tetrahydrofuran.

Part 3: Green Epoxidation (Alkene Functionalization)

Objective: Oxidize the C4=C5 bond to an epoxide without using hazardous peracids (mCPBA).

Comparison of Reagents
ReagentOxidantSolventGreen ScorePerformance
mCPBA PeracidDCM🔴 PoorStandard, but shock sensitive and generates benzoic acid waste.
Oxone / Ketone Oxone

🟢 HighShi-type Epoxidation. High yield, catalytic, aqueous safe.
MTO / H₂O₂

MeOH🟡 MediumMethyltrioxorhenium is expensive but highly active.
Recommended Protocol: Organocatalytic Epoxidation (Ketone-Catalyzed)

Why this works: In situ generation of a dioxirane from a cheap ketone catalyst (e.g., acetone or tetrahydrothiopyran-4-one) and Oxone avoids handling isolated peroxides.

Step-by-Step Workflow:

  • Reagents: Pent-4-en-1-ol (5 mmol), Acetone (as solvent/catalyst, 20 mL),

    
     (15 mmol).
    
  • Oxidant: Dissolve Oxone (

    
    , 10 mmol) in aqueous EDTA solution (
    
    
    
    M).
  • Addition: Add the Oxone solution dropwise to the alcohol/acetone mixture at 0°C while maintaining pH 7-7.5 with

    
    .
    
  • Completion: Reaction is typically complete in 2-3 hours.

  • Result: 4,5-epoxypentanol.

References

  • Rvović, M. D., et al. "Mild and Efficient Selenocyclization of Pent-4-en-1-ol."[2] Zeitschrift für Naturforschung B, vol. 66, no. 12, 2011, pp. 1275–1277.[2]

  • Ciriminna, R., & Pagliaro, M. "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, vol. 14, no. 1, 2010, pp. 245–251.

  • Lü, B., et al. "Highly Regio- and Stereoselective Cyclic Iodoetherification of 4,5-Alkadienols."[3] Journal of Organic Chemistry, vol. 74, no. 1, 2009, pp. 438–441.[3]

  • Limniois, D., & Kokotos, C. G. "Green Epoxidation of Alkenes Using Hydrogen Peroxide."[4] Journal of Organic Chemistry, vol. 79, no. 10, 2014, pp. 4270–4276.

  • Bode, J. W., et al. "Simple One-pot Conversion of Aldehydes and Ketones to Enals."[5] Organic Letters, vol. 11, no.[5] 10, 2009, pp. 2117–2119.

Sources

Validation

Spectroscopic comparison of Pent-4-en-1-yl methanesulfonate and its precursors

Spectroscopic Comparison of Pent-4-en-1-yl Methanesulfonate and Its Precursors: A Comprehensive Analytical Guide As a Senior Application Scientist, I rely on a multi-technique spectroscopic approach to confirm molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of Pent-4-en-1-yl Methanesulfonate and Its Precursors: A Comprehensive Analytical Guide

As a Senior Application Scientist, I rely on a multi-technique spectroscopic approach to confirm molecular transformations. The conversion of an aliphatic alcohol to a methanesulfonate (mesylate) is a fundamental activation step in organic synthesis, transforming a poor leaving group (–OH) into an excellent one (–OMs) for subsequent nucleophilic substitutions.

This guide provides a rigorous, data-driven comparison between Pent-4-en-1-yl methanesulfonate and its primary precursor, 4-penten-1-ol . By examining the causality behind the experimental workflows and the resulting spectroscopic shifts, researchers can establish a self-validating system for reaction monitoring and product verification.

Mechanistic Overview & Experimental Workflow

The synthesis of Pent-4-en-1-yl methanesulfonate relies on the nucleophilic acyl substitution (sulfonylation) of methanesulfonyl chloride (MsCl) by 4-penten-1-ol[1].

ReactionWorkflow P1 4-Penten-1-ol (Nucleophile) Cond DCM, TEA, 0 °C (Reaction Conditions) P1->Cond P2 Methanesulfonyl Chloride (Electrophile) P2->Cond Prod Pent-4-en-1-yl methanesulfonate (Target Product) Cond->Prod Nucleophilic Acyl Substitution

Reaction workflow for the synthesis of Pent-4-en-1-yl methanesulfonate.

Self-Validating Synthesis Protocol

To ensure high yield and prevent the degradation of the sensitive terminal alkene, the following step-by-step methodology must be strictly adhered to[2],[1]:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 4-penten-1-ol (1.0 equiv) and triethylamine (TEA, 1.1–1.5 equiv) in anhydrous dichloromethane (DCM).

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of MsCl into methanesulfonic acid. TEA acts as a proton scavenger to drive the reaction forward and neutralize the HCl byproduct, preventing acid-catalyzed side reactions such as alkene hydrochlorination.

  • Temperature Control: Cool the mixture to 0 °C using an ice bath.

    • Causality: The sulfonylation reaction is highly exothermic. Maintaining 0 °C controls the reaction kinetics and prevents the thermal decomposition of the newly formed mesylate.

  • Electrophile Addition: Add methanesulfonyl chloride (1.1 equiv) dropwise over 15 minutes.

    • Causality: Dropwise addition ensures the local concentration of the highly reactive electrophile remains low, minimizing the formation of dimeric or polymeric byproducts.

  • In-Process Validation (TLC): Monitor the reaction via Thin Layer Chromatography (1:4 EtOAc/Petroleum Ether). The precursor alcohol is highly polar (R_f ~0.2), whereas the mesylate product is less polar and migrates higher (R_f ~0.4)[2]. Staining with KMnO₄ visualizes both compounds due to the terminal alkene, providing immediate visual validation of conversion.

  • Quenching & Workup: Quench the reaction with 1N HCl, followed by sequential washing with saturated aqueous NaHCO₃ and brine.

    • Causality: This is a self-validating purification step. HCl removes unreacted TEA; NaHCO₃ neutralizes residual acid; brine dehydrates the organic layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product as a colorless oil[2].

Spectroscopic Data Comparison

The differentiation of the precursor and the product relies heavily on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy[3]. The tables below summarize the quantitative data required for unambiguous identification.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Data synthesized from established literature values[2],[4].

Proton Assignment4-Penten-1-ol (Precursor)Pent-4-en-1-yl methanesulfonate (Product)Shift Difference (Δδ)
-CH₂-O- 3.65 (t, J = 6.5 Hz, 2H)4.18 (t, J = 6.5 Hz, 2H)+0.53 ppm (Deshielded)
-CH₃ (Mesyl) N/A2.96 (s, 3H)Diagnostic Peak
-CH=CH₂ (Internal) 5.85 (m, 1H)5.80 – 5.69 (m, 1H)Negligible
-CH=CH₂ (Terminal) 5.05 (m, 2H)5.05 – 4.97 (m, 2H)Negligible
-CH₂-C= 2.15 (q, J = 7.1 Hz, 2H)2.14 (q, J = 7.2 Hz, 2H)Negligible
-CH₂-CH₂-CH₂- 1.70 (m, 2H)1.84 – 1.77 (m, 2H)+0.10 ppm
-OH 1.45 (br s, 1H)N/ADisappears
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
Carbon Assignment4-Penten-1-ol (Precursor)Pent-4-en-1-yl methanesulfonate (Product)
-CH₂-O- 62.6 ppm69.4 ppm
-CH₃ (Mesyl) N/A37.2 ppm
-CH=CH₂ (Internal) 138.2 ppm136.6 ppm
-CH=CH₂ (Terminal) 114.9 ppm116.0 ppm
-CH₂-C= 30.1 ppm29.4 ppm
-CH₂-CH₂-CH₂- 28.6 ppm28.1 ppm
Table 3: Key Infrared (IR) Frequencies
Functional Group4-Penten-1-olPent-4-en-1-yl methanesulfonate
O-H Stretch ~3350 cm⁻¹ (Broad, Strong)Absent
S=O Asymmetric Stretch N/A~1350 cm⁻¹ (Strong, Sharp)
S=O Symmetric Stretch N/A~1170 cm⁻¹ (Strong, Sharp)
C=C Stretch ~1640 cm⁻¹ (Weak/Medium)~1640 cm⁻¹ (Weak/Medium)

Mechanistic Causality & Data Interpretation

The transition from an alcohol to a mesylate fundamentally alters the electron density of the molecule, which is perfectly mirrored in the spectroscopic readout.

SpectralLogic Start Spectral Analysis (Product vs. Precursor) IR IR Spectroscopy Start->IR NMR ¹H NMR Spectroscopy Start->NMR IR_OH Broad ~3350 cm⁻¹ (O-H) Identifies 4-Penten-1-ol IR->IR_OH IR_SO2 Sharp ~1350 & 1170 cm⁻¹ (S=O) Identifies Mesylate IR->IR_SO2 NMR_OH δ 3.65 (t, -CH₂-OH) Identifies 4-Penten-1-ol NMR->NMR_OH NMR_OMs δ 4.18 (t, -CH₂-OMs) δ 2.96 (s, -CH₃) Identifies Mesylate NMR->NMR_OMs

Decision tree for the spectroscopic differentiation of 4-penten-1-ol and its mesylate.

1. The Deshielding Effect in NMR: In the ¹H NMR spectrum, the most critical indicator of successful conversion is the shift of the methylene protons adjacent to the oxygen (-CH₂-O-). In 4-penten-1-ol, these protons resonate at 3.65 ppm[4]. Upon conversion to the mesylate, the highly oxidized sulfur atom (S=O) exerts a massive inductive electron-withdrawing effect. This pulls electron density away from the α-carbon, deshielding the protons and pushing them downfield to 4.18 ppm[2]. A similar effect is observed in the ¹³C NMR, where the α-carbon shifts from 62.6 ppm to 69.4 ppm[2].

2. The Diagnostic Mesyl Protons: The appearance of a sharp, highly integrated 3H singlet at 2.96 ppm is the absolute confirmation of sulfonylation[2]. These methyl protons are directly attached to the sulfonyl group; the dual oxygen atoms on the sulfur drastically deshield this methyl group, placing it in a region of the spectrum that is typically distinct from standard aliphatic chains.

3. Orthogonal Validation via IR Spectroscopy: While NMR provides structural connectivity, IR spectroscopy offers rapid functional group validation[3]. The complete disappearance of the broad hydrogen-bonded O-H stretch (~3350 cm⁻¹) confirms the consumption of the starting material. Simultaneously, the emergence of two intense, sharp bands at ~1350 cm⁻¹ and ~1170 cm⁻¹—corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester—proves the formation of the product.

Conclusion

Differentiating Pent-4-en-1-yl methanesulfonate from 4-penten-1-ol requires a systematic evaluation of electron-withdrawing effects. By tracking the +0.53 ppm downfield shift of the α-protons, identifying the diagnostic mesyl singlet at 2.96 ppm, and confirming the exchange of O-H for S=O stretches in the IR spectrum, researchers can establish a highly reliable, self-validating analytical workflow for this critical synthetic transformation.

References

  • SUPPLEMENTARY INFORMATION A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal[2+2+1] Heteroannul
  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity MDPI
  • 4-Penten-1-OL | C5H10O | CID 13181 PubChem (NIH)
  • A Comparative Spectroscopic Analysis of 4-methyl-4-penten-1-ol and Its Isomers Benchchem

Sources

Comparative

Benchmarking Pent-4-en-1-yl Methanesulfonate: A Comparative Guide to Alkylating Agents in Synthetic Workflows

For researchers and drug development professionals, the selection of an optimal alkylating agent is a critical decision that dictates the efficiency, scalability, and atom economy of a synthetic route. Pent-4-en-1-yl met...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the selection of an optimal alkylating agent is a critical decision that dictates the efficiency, scalability, and atom economy of a synthetic route. Pent-4-en-1-yl methanesulfonate (commonly referred to as 4-pentenyl mesylate) has emerged as a premier reagent for introducing the 4-pentenyl moiety into complex molecular architectures[1].

This guide objectively benchmarks the performance of Pent-4-en-1-yl methanesulfonate against traditional alternatives, such as 4-pentenyl bromide and 4-pentenyl tosylate, focusing on reaction kinetics, leaving group capabilities, and application in advanced workflows like carbohydrate functionalization.

Mechanistic Causality: Why Choose the Mesylate?

In bimolecular nucleophilic substitution (SN2) reactions, the rate and success of the transformation are heavily dependent on the stability of the departing leaving group.

When comparing Pent-4-en-1-yl methanesulfonate to 4-pentenyl bromide, the mesylate often exhibits superior SN2 kinetics. The methanesulfonate anion (-OMs) is an exceptional leaving group because its negative charge is highly delocalized via resonance across three electronegative oxygen atoms[2]. This delocalization creates a weaker conjugate base compared to the bromide ion in many polar aprotic solvents, thereby lowering the transition state energy barrier.

Furthermore, the synthesis of the mesylate from 4-penten-1-ol proceeds under exceptionally mild conditions (0 °C, basic environment), avoiding the harsh, strongly electrophilic or acidic conditions required for bromination (e.g., using PBr3), which can trigger unwanted isomerization of the terminal alkene[3].

Workflow A 4-Penten-1-ol (Starting Material) B Mesylation (MsCl, Et3N, 0°C) A->B Mild Conditions C Bromination (PBr3, Heat) A->C Harsh Conditions D Pent-4-en-1-yl Mesylate (High Purity, Excellent Kinetics) B->D E Pent-4-en-1-yl Bromide (Prone to Elimination) C->E F O-/N-Alkylation (Target Workflows) D->F Fast SN2 E->F Slower SN2 / Side Reactions

Workflow comparing the synthesis and application of 4-pentenyl mesylate versus bromide.

Comparative Performance Data

To objectively benchmark these reagents, the following table summarizes the quantitative performance of 4-pentenyl alkylating agents across standard laboratory metrics. Data reflects generalized SN2 conditions in polar aprotic solvents (e.g., DMF or MeCN) with mild bases (e.g., K2CO3).

Metric / PropertyPent-4-en-1-yl MethanesulfonatePent-4-en-1-yl BromidePent-4-en-1-yl Tosylate
Leaving Group -OMs (Methanesulfonate)-Br (Bromide)-OTs (p-Toluenesulfonate)
Preparation Yield > 88% (Mild, 2 hours)[4]~ 75% (Harsh, requires heat)~ 85% (Mild, but slower)
SN2 Kinetics (Relative) Very FastModerateFast
Risk of E2 Elimination LowModerate to HighLow
Atom Economy High (MW: 164.22 g/mol )Moderate (MW: 149.03 g/mol )Low (MW: 240.32 g/mol )
Storage Stability Stable at 4 °C (Moisture sensitive)Light sensitive, volatileHighly stable at RT

Key Insight: While the tosylate offers excellent stability, its high molecular weight reduces atom economy. The mesylate strikes the optimal balance between extreme reactivity, high atom economy, and ease of synthesis.

Experimental Methodologies & Self-Validating Protocols

Protocol A: Synthesis of Pent-4-en-1-yl Methanesulfonate

This protocol ensures the quantitative conversion of the alcohol to the mesylate without the need for complex chromatographic purification, relying on a self-validating precipitation mechanism[4].

Reagents: 4-Penten-1-ol (1.0 equiv), Methanesulfonyl chloride (MsCl, 1.1 equiv), Triethylamine (Et3N, 1.1 equiv), Dichloromethane (DCM).

Step-by-Step Procedure:

  • Initiation: Charge a round-bottom flask with 4-penten-1-ol and Et3N in anhydrous DCM (0.25 M). Cool the mixture to 0 °C using an ice bath. Causality: Cooling suppresses the exothermic reaction and prevents the nucleophilic attack of chloride ions, which would generate unwanted 4-pentenyl chloride.

  • Activation: Add MsCl dropwise over 15 minutes.

  • Self-Validation: As the reaction proceeds, a dense white precipitate of triethylammonium chloride will form. Validation: The visual appearance of this salt is a direct stoichiometric indicator that the mesylation is occurring successfully.

  • Quenching & Extraction: After 2 hours of stirring, quench the reaction with 1 M aqueous HCl to neutralize unreacted amine. Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Isolation: Dry over MgSO4, filter, and concentrate under reduced pressure.

  • Analytical Validation: Verify the product via 1H NMR. The successful installation of the mesylate is confirmed by the appearance of a sharp singlet at ~3.00 ppm (integrating to 3H, -OSO2CH3) and a downfield shift of the C1 methylene protons to ~4.20 ppm[4].

Protocol B: O-Alkylation for Carbohydrate Functionalization (Fraser-Reid Glycosides)

The 4-pentenyl group is famously utilized to create n-pentenyl glycosides (NPGs), pioneered by Fraser-Reid. These act as stable anomeric protecting groups that can be selectively activated into powerful glycosyl donors.

Glycosylation Donor n-Pentenyl Glycoside (Stable Donor) Intermediate Halonium Intermediate (Activated Species) Donor->Intermediate + Promoter Promoter NBS / NIS (Electrophilic Promoter) Product Glycosidic Linkage (Target Molecule) Intermediate->Product + Acceptor (ROH) - THF derivative

Mechanistic pathway of Fraser-Reid n-pentenyl glycoside activation and coupling.

Application Workflow:

  • Anomeric Alkylation: React an anomeric hemiacetal (e.g., a protected glucose derivative) with Pent-4-en-1-yl methanesulfonate in the presence of a strong base (e.g., NaH) in DMF. The mesylate's superior leaving group ability ensures rapid O-alkylation before the carbohydrate can undergo base-catalyzed degradation.

  • Glycosyl Activation: To utilize the resulting n-pentenyl glycoside as a donor, treat it with an electrophilic halogen source like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS).

  • Mechanistic Causality: The halogen electrophile specifically attacks the terminal alkene of the 4-pentenyl group, forming a halonium ion. This triggers an intramolecular cyclization that expels the carbohydrate as a highly reactive oxocarbenium ion, while the 4-pentenyl chain is cleanly eliminated as a stable tetrahydrofuran (THF) derivative.

Conclusion

When benchmarking alkylating agents for the installation of the 4-pentenyl handle, Pent-4-en-1-yl methanesulfonate provides a distinct kinetic and operational advantage over bromides and tosylates. Its facile, high-yielding synthesis, combined with its exceptional SN2 reactivity profile, makes it the reagent of choice for critical N-alkylation and O-alkylation steps in pharmaceutical intermediate synthesis and complex carbohydrate chemistry.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11062723, Pent-4-en-1-yl methanesulfonate." PubChem. Available at:[Link]

  • Master Organic Chemistry. "Deciding SN1/SN2/E1/E2 (1) - The Substrate." Master Organic Chemistry. Available at:[Link]

  • The Royal Society of Chemistry. "SUPPLEMENTARY INFORMATION: A Chromatographic Relay Conjugated Photoredox Strategy: S, Se- Pharmacophore from Alkenes via Formal [2+2+1] Heteroannulation." RSC Advances. Available at: [Link]

  • MDPI. "Anomeric O-Functionalization of Carbohydrates for Chemical Conjugation to Vaccine Constructs." Molecules. Available at:[Link]

  • National Institutes of Health (PMC). "Fenton-Inspired C–H Functionalization: Peroxide-Directed C–H Thioetherification." PMC. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal and Deactivation of Pent-4-en-1-yl Methanesulfonate

Part 1: Executive Summary & Hazard Profile Pent-4-en-1-yl methanesulfonate (CAS 16156-58-4) is a primary alkyl sulfonate. Structurally, it belongs to a class of compounds known as alkylating agents .

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Hazard Profile

Pent-4-en-1-yl methanesulfonate (CAS 16156-58-4) is a primary alkyl sulfonate. Structurally, it belongs to a class of compounds known as alkylating agents . In a biological context, these compounds are potent genotoxins because they can transfer their alkyl group (the pentenyl chain) to nucleophilic sites on DNA bases (e.g., the N7 position of guanine), leading to mutations or cell death.

Do not dispose of this compound down the drain. Standard wastewater treatment cannot effectively neutralize alkylating agents, posing severe environmental and regulatory risks.

Core Safety Data
ParameterSpecification
CAS Number 16156-58-4
Chemical Class Alkyl Methanesulfonate (Mesylate)
Primary Hazard Genotoxicity / Carcinogenicity (Alkylating Agent)
Secondary Hazards Skin/Eye Irritation, Corrosivity
Disposal Method High-Temperature Incineration (Preferred) or Chemical Quenching (Small Scale)

Part 2: Decision Matrix & Workflow

Effective disposal depends on the scale of waste generated. While incineration is the regulatory gold standard, in-situ chemical quenching is necessary for cleaning glassware, managing spills, or neutralizing small aliquots (<50 mL) before disposal.

Disposal Decision Tree (Graphviz Visualization)

DisposalDecision Start Waste Generation: Pent-4-en-1-yl Methanesulfonate CheckVol Assess Volume & Context Start->CheckVol LargeScale Bulk Waste (>50 mL) or Concentrated Stock CheckVol->LargeScale High Risk SmallScale Trace Residue, Glassware, or Small Aliquots (<50 mL) CheckVol->SmallScale Manageable Risk Incinerate Segregate into Halogenated Organic Waste Stream LargeScale->Incinerate Quench Chemical Deactivation (Thiosulfate Protocol) SmallScale->Quench Hazmat Send for High-Temp Incineration Incinerate->Hazmat Verify Verify pH & Absence of Alkylating Activity Quench->Verify Verify->Incinerate If Uncertainty Persists Drain Dispose as Non-Hazardous Aqueous Waste (Check Local Regs) Verify->Drain If Neutralized

Figure 1: Operational decision tree for segregating alkyl sulfonate waste streams.

Part 3: Chemical Deactivation Protocol (The "Thiosulfate Method")

For glassware rinsing, spill cleanup, and deactivation of small amounts, we utilize Nucleophilic Substitution (


) .

The Mechanism: Sodium thiosulfate (


) acts as a strong nucleophile. It attacks the electrophilic carbon of the pentenyl chain, displacing the methanesulfonate leaving group. This converts the toxic alkylating agent into a non-toxic Bunte salt (S-alkyl thiosulfate).


Required Materials
  • PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, lab coat, fume hood.

  • Deactivation Solution: 10% (w/v) Sodium Thiosulfate in water.

    • Enhancer (Optional but Recommended): Add 1% Sodium Hydroxide (NaOH) to ensure the solution remains basic, preventing the thiosulfate from decomposing into sulfur dioxide.

Step-by-Step Procedure
  • Preparation:

    • Prepare the Deactivation Solution (10% sodium thiosulfate + 1% NaOH). You need a volume at least 20 times the volume of the waste you are treating to ensure a molar excess.

  • Mixing:

    • Slowly add the Pent-4-en-1-yl methanesulfonate waste to the Deactivation Solution while stirring.

    • CRITICAL: Do NOT add the Deactivation Solution to the concentrated chemical (always add acid/chemical to water) to control exotherms, although this specific reaction is generally mild.

  • Reaction Time:

    • Allow the mixture to stir at room temperature for 24 hours . Alkyl methanesulfonates hydrolyze and react relatively slowly compared to sulfates; adequate time is essential for >99.9% destruction.

  • Verification (The Self-Validating Step):

    • After 24 hours, check the pH. It should remain slightly alkaline (pH 8-10). If acidic, add more NaOH and stir longer.

    • Advanced Validation: For critical safety, use 4-(p-nitrobenzyl)pyridine (NBP) indicator. A purple color indicates active alkylating agents are still present. A colorless result indicates successful deactivation.

  • Final Disposal:

    • The resulting solution contains non-toxic Bunte salts and methanesulfonate salts.

    • Label the container as "Deactivated Sulfonate Waste" and dispose of it according to your facility's chemical waste guidelines (often drain-disposable, but strictly subject to local EPA/EHS regulations).

Part 4: Spill Response & Emergency Measures

In the event of a spill outside the fume hood:

  • Evacuate & Isolate: Clear the area immediately. Post "Do Not Enter" signage.

  • PPE Up: Wear a Tyvek suit, double nitrile gloves, and a full-face respirator with organic vapor cartridges if ventilation is poor.

  • Contain: Surround the spill with absorbent pads or a dike of vermiculite.

  • Deactivate In-Situ:

    • Gently pour the 10% Sodium Thiosulfate solution over the spill, working from the outside in.

    • Cover with absorbent material soaked in the deactivation solution.

    • Wait 30 minutes.

  • Cleanup: Scoop the absorbent material into a hazardous waste bag. Label as "Hazardous Waste: Alkyl Sulfonate Debris." Clean the surface twice with soap and water.

References

  • Lunn, G., & Sansone, E. B. (1990). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • National Institutes of Health (NIH). (2023). Guidelines for the Disposal of Chemical Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (1910.1200). Retrieved from [Link]

Handling

Personal protective equipment for handling Pent-4-en-1-yl methanesulfonate

Executive Safety Assessment: The "Silent" Alkylator Pent-4-en-1-yl methanesulfonate is not just another intermediate; it is a sulfonate ester , structurally categorized as a potential alkylating agent . While less volati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Assessment: The "Silent" Alkylator

Pent-4-en-1-yl methanesulfonate is not just another intermediate; it is a sulfonate ester , structurally categorized as a potential alkylating agent . While less volatile than methyl methanesulfonate (MMS), the presence of the methanesulfonate leaving group (


) renders this molecule capable of transferring its pentenyl chain to nucleophilic sites on DNA (guanine/adenine bases).

The Core Hazard: Genotoxicity & Mutagenicity.[1][2] Unlike simple corrosives that give immediate pain signals, alkylating agents can cause silent, cumulative genetic damage without immediate symptoms. Therefore, our safety protocol shifts from "exposure management" to "zero-exposure isolation."

Hazard Profile & GHS Classification

Note: Specific GHS data for this research intermediate is often extrapolated from the methanesulfonate class.

Hazard CategoryClassificationSignal WordHazard Statement
Genotoxicity Category 1BDANGER May cause genetic defects (H340).
Carcinogenicity Category 1BDANGER May cause cancer (H350).
Skin Irritation Category 2WARNINGCauses skin irritation (H315).[3]
Eye Irritation Category 2AWARNINGCauses serious eye irritation (H319).[3]
Sensitization Category 1WARNINGMay cause an allergic skin reaction (H317).

PPE Selection Matrix: The "Double-Barrier" Standard

For alkylating agents, standard laboratory PPE is insufficient. We employ a Double-Barrier System to prevent permeation.

A. Hand Protection (Critical)

Standard Nitrile is NOT enough for prolonged contact. Methanesulfonates can permeate standard 4-mil nitrile gloves.

LayerMaterialSpecificationsRationale
Inner Glove Silver Shield® / 4H® (Laminate) 2.7 milImpermeable Barrier. Resists permeation of esters and sulfonates for >4 hours.
Outer Glove High-Dexterity Nitrile 5-8 mil (Extended Cuff)Mechanical Protection. Protects the inner laminate glove from tears and provides grip.
  • Protocol: Inspect inner gloves for crinkles/tears before donning. Tape the outer glove cuff to the lab coat sleeve for high-risk transfers.

  • Change Frequency: Dispose of outer gloves immediately upon splash. Replace inner gloves every 4 hours or after any confirmed splash.

B. Respiratory & Body Protection
ComponentRecommendationStandard
Respiratory Fume Hood Only. If outside hood (spill cleanup), use Full-Face Respirator with OV/P100 cartridges .NIOSH / EN 14387 (Type A)
Eye/Face Chemical Splash Goggles (Unvented). Face shield required if pouring >100 mL.ANSI Z87.1 / EN 166
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton lab coat.Chemical resistant, closed front.

Operational Workflow: From Storage to Synthesis

This workflow minimizes the "Time-at-Risk" (TaR) during handling.

HandlingWorkflow Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (Cold: 2-8°C, Inert Gas) Receipt->Storage Prep Prep: Double Glove & Fume Hood Check Storage->Prep Weighing Weighing (Closed Balance/Syringe) Prep->Weighing Transfer to Hood Reaction Reaction Setup (Cannula Transfer) Weighing->Reaction No Open Pouring Quench Decontamination (Thiosulfate Quench) Reaction->Quench Immediate Clean

Figure 1: Safe Handling Lifecycle for Alkylating Agents.

Step-by-Step Protocol:
  • Engineering Controls: Verify Fume Hood face velocity is 100 fpm (0.5 m/s) . Work at least 6 inches inside the sash.

  • Weighing (Solid/Oil):

    • Preferred: Dissolve the entire tared bottle in solvent if possible to avoid weighing.

    • Alternative: Use a disposable syringe for liquids or a disposable spatula for solids. Never return excess material to the stock bottle.

  • Transfer: Use cannula or syringe transfer techniques. Avoid open pouring to prevent aerosol generation.

  • Reaction Monitoring: Keep the reaction vessel under positive nitrogen pressure. Vent exhaust through a bleach or thiosulfate scrubber if heating is involved.

Decontamination & Waste Disposal

The "Kill" Solution: Alkylating agents can be chemically neutralized (quenched) by strong nucleophiles.

  • Quenching Solution: 10% Sodium Thiosulfate (

    
    ) in water.
    
    • Mechanism: The thiosulfate anion (

      
      ) attacks the electrophilic carbon, displacing the methanesulfonate group and forming a non-toxic Bunte salt.
      
  • Surface Decontamination:

    • Absorb bulk liquid with spill pads.

    • Soak the area with 10% Sodium Thiosulfate for 30 minutes.

    • Wipe with water, then ethanol.

  • Waste Disposal:

    • Segregate: Do not mix with general organic solvents until quenched.

    • Labeling: "HAZARD: ALKYLATING AGENT - PENT-4-EN-1-YL METHANESULFONATE."

Emergency Response Scenarios

EmergencyResponse Start Exposure Event Type Type of Exposure? Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash 15 min (Soap/Water) Discard Clothes Skin->ActionSkin ActionEye Flush 15 min (Hold Eyelids) Eye->ActionEye ActionInhale Fresh Air Support Breathing Inhale->ActionInhale Medical Seek Medical Aid (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 2: Emergency Response Decision Logic.

  • Skin Contact: Immediate washing is vital.[3] Do not use ethanol (increases permeability). Use soap and copious water.[1][2][4][5][6]

  • Spill (<10 mL): Evacuate hood area. Don Silver Shield gloves.[7] Cover with thiosulfate-soaked pads.

  • Spill (>10 mL): Evacuate lab. Call EHS/Fire Department. Do not attempt cleanup without SCBA.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 11062723, Pent-4-en-1-yl methanesulfonate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

  • L.H. Keith, et al. (1979). In Vitro Mutagenesis and Carcinogenesis Testing of Residual Organics in Drinking Water.
  • Pratt, M. & Bress, W. (2002). Chemical Hazards in the Laboratory: Alkylating Agents. Journal of Chemical Health & Safety.

Sources

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